molecular formula C31H24N4 B1509870 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine CAS No. 1192873-43-0

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Cat. No.: B1509870
CAS No.: 1192873-43-0
M. Wt: 452.5 g/mol
InChI Key: MMYGHWILFXTQBO-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C31H24N4 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyridin-4-yl-1-tritylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4/c32-27-16-17-29-28(22-27)30(23-18-20-33-21-19-23)34-35(29)31(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-22H,32H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYGHWILFXTQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)N)C(=N4)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727516
Record name 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192873-43-0
Record name 3-(Pyridin-4-yl)-1-(triphenylmethyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established principles of organic chemistry and drawing parallels from extensive research on the indazole scaffold, this document serves as a foundational resource for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones in the development of modern pharmaceuticals.[1] Among these, the indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold".[1][2] This designation stems from its prevalence in a multitude of compounds demonstrating a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[3][4][5] Marketed drugs such as Pazopanib, a multi-kinase inhibitor for cancer therapy, feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, this compound, incorporates three key structural motifs:

  • The 1H-Indazole Core: The foundational bicyclic system known for its diverse bioactivity.

  • A 3-pyridin-4-yl Substituent: A common feature in kinase inhibitors, potentially directing the molecule's biological targets.

  • A 5-amino Group: A versatile functional handle for further chemical modification.

  • An N-1 Trityl Group: A bulky, acid-labile protecting group crucial for synthetic strategies, which sterically shields the N-1 position of the indazole ring.[6]

This guide aims to consolidate the available chemical knowledge and provide predictive insights into the properties and handling of this specific molecule, thereby facilitating its use in research and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the N-1 tritylation of the parent compound, 3-(pyridin-4-yl)-1H-indazol-5-amine. The bulky trityl group significantly influences the molecule's solubility, stability, and steric profile.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1192873-43-0
Molecular Formula C₃₁H₂₄N₄
Molecular Weight 452.55 g/mol
Parent Compound CAS 936361-35-2 [7]
Parent Compound Formula C₁₂H₁₀N₄ [7]
Parent Compound MW 210.23 g/mol [7]
Predicted XLogP3 6.2 PubChem Prediction

| Predicted pKa (strongest basic) | 4.8 (Pyridine N) | ChemAxon Prediction |

Synthesis and Purification

Caption: Proposed synthetic workflow.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine via Suzuki-Miyaura Coupling

This procedure is adapted from established methods for the arylation of bromoindazoles.[4][8]

  • Reagent Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine 3-bromo-1H-indazol-5-amine (1.0 equiv.), pyridine-4-boronic acid (1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C (or utilize microwave irradiation, e.g., 140 °C for 20-30 minutes) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate, 3-(pyridin-4-yl)-1H-indazol-5-amine.[7]

Step 2: Synthesis of this compound

This N-tritylation protocol is a standard procedure for protecting amines and heterocyclic nitrogens.[6][9]

  • Reagent Setup: Dissolve the intermediate from Step 1 (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Add a base like triethylamine (Et₃N, 1.5 equiv.) or use pyridine as the solvent, which also acts as the base.

  • Tritylation: Cool the solution to 0 °C in an ice bath. Add trityl chloride (TrCl, 1.1 equiv.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the final product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Caption: Standard characterization workflow.

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR Aromatic protons (δ 6.5-8.8 ppm), Amine protons (broad singlet, δ ~4.0-5.0 ppm), Trityl protons (multiplet, δ ~7.1-7.5 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm), Trityl quaternary carbon (δ ~80 ppm).
IR (cm⁻¹) ~3400-3300 (N-H stretch, amine), ~3100-3000 (Aromatic C-H stretch), ~1620-1580 (C=N, C=C stretch).

| MS (ESI+) | Predicted [M+H]⁺ at m/z = 453.21. |

Predicted Spectroscopic Details
  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • Indazole Protons: The protons on the indazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet, coupled to the non-existent proton at C5 (now substituted with an amine), making it a singlet or a narrowly split signal. The protons at C6 and C7 will show characteristic aromatic couplings.

    • Pyridine Protons: Two distinct signals are expected for the AA'BB' system of the 4-substituted pyridine ring, likely appearing as two doublets around δ 8.7 ppm (protons ortho to N) and δ 7.8 ppm (protons meta to N).[10]

    • Amine (NH₂) Protons: A broad singlet is anticipated, with a chemical shift that is concentration and solvent-dependent, typically between δ 3.5 and 5.0 ppm. This signal will disappear upon D₂O exchange.

    • Trityl (C(Ph)₃) Protons: A complex multiplet corresponding to the 15 protons of the three phenyl rings will be observed, typically in the δ 7.1-7.5 ppm range.

  • ¹³C NMR Spectroscopy:

    • Numerous signals in the aromatic region (δ 110-160 ppm) corresponding to the indazole and pyridine carbons.

    • A characteristic signal for the quaternary carbon of the trityl group attached to N-1 is expected around δ 80-85 ppm.

    • The carbons of the trityl phenyl groups will appear in the δ 127-145 ppm range.

  • Infrared (IR) Spectroscopy:

    • Primary amine N-H stretching should produce two bands in the 3400-3300 cm⁻¹ region.

    • Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

    • C=C and C=N stretching vibrations from the aromatic rings will appear in the 1620-1450 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent protonated molecular ion [M+H]⁺ peak at approximately m/z 453.2083, confirming the molecular formula C₃₁H₂₄N₄.

    • A common fragmentation pattern would be the loss of the trityl cation ([C₁₉H₁₅]⁺, m/z 243.12), which would likely be a major peak in the spectrum.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its constituent functional groups.

  • N-1 Trityl Group: This group is primarily for protection and is stable to basic, reductive, and oxidative conditions. Its key reactivity is its lability under acidic conditions.[6]

    • Deprotection Protocol: Dissolve the compound in a solvent like DCM and treat with an acid such as trifluoroacetic acid (TFA) (10-20% v/v) at room temperature.[11] Alternatively, 80% aqueous acetic acid can be used for a milder deprotection.[3] The reaction is typically rapid (minutes to a few hours) and yields the deprotected indazole and triphenylmethanol as a byproduct.

  • C-5 Amine Group: This primary aromatic amine is a nucleophilic center. Once the N-1 position is deprotected, the C-5 amine can undergo various reactions such as:

    • Acylation: Reaction with acid chlorides or anhydrides to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Alkylation: Reaction with alkyl halides.

  • Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated in acidic media. It can also act as a nucleophile in reactions like N-alkylation with strong alkylating agents.

  • Stability and Storage: As a complex organic molecule, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.[12] Its stability in various solvents for experimental assays should be determined empirically.

Potential Applications in Drug Discovery

While no biological activity has been reported for this specific compound, its structural components suggest significant potential in drug discovery.

  • Kinase Inhibition: The 3-aryl-indazole scaffold is a well-known hinge-binding motif in many kinase inhibitors. The pyridin-4-yl group is also prevalent in numerous kinase inhibitors, including those targeting Akt, FGFR, and Pim kinases.[5][13] Therefore, this molecule could serve as a lead compound or a synthetic intermediate for novel kinase inhibitors.

  • Scaffold for Library Synthesis: The C-5 amine provides a convenient point for diversification. Following N-1 deprotection, a library of derivatives can be synthesized by modifying the amine group, allowing for extensive structure-activity relationship (SAR) studies.[8]

  • Probing Molecular Interactions: The N-trityl derivative can be used in synthetic campaigns where reactions at other positions (e.g., the pyridine ring) are desired without interference from the indazole N-1 proton.

Conclusion

This compound is a molecule with substantial potential, built upon the pharmacologically validated indazole scaffold. This guide has outlined its fundamental chemical properties, a plausible and robust synthetic route, and a comprehensive strategy for its characterization. By understanding its reactivity and leveraging the versatility of its functional groups, researchers can effectively utilize this compound as a building block for creating novel and complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitor development.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9302196/]
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9208075/]
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. BenchChem. [URL: https://www.benchchem.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [URL: https://www.researchgate.net/publication/232771500_Microwave-assisted_Suzuki-Miyaura_Cross-Coupling_of_Free_NH_3-Bromoindazoles]
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/21576882.2018.1462060]
  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Bentham Science. [URL: https://www.eurekaselect.com/article/114995]
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [URL: https://www.mdpi.com/1420-3049/29/7/1460]
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [URL: https://totalsynthesis.com/trityl-protecting-group-trityl-chloride-protection-deprotection/]
  • 3-(pyridin-4-yl)-1H-indazol-5-amine | C12H10N4 | CID 39220043. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/39220043]
  • Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [URL: https://acgpubs.org/record/2022/16/6/158-166]
  • Trityl Protection. Common Organic Chemistry. [URL: https://commonorganicchemistry.com/Rxn_Pages/Trityl_Protection/Trityl_Protection.htm]
  • Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra04235b]
  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/3990]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/17/10/11664]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8535031/]
  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4948882/]
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/04/1055-1062]
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11041139/]
  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Arkivoc. [URL: https://www.
  • Trityl Group Deprotection from Tetrazoles. Thieme. [URL: https://www.thieme.
  • Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE. [URL: https://core.ac.uk/download/pdf/288422612.pdf]
  • Tritylamines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/tritylamines.htm]
  • Synthesis and Characterization of Amino Derivatives of Persistent Trityl Radicals as Dual Function pH and Oxygen Paramagnetic Probes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744410/]
  • A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/sc/c3sc50184a]
  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [URL: https://www.researchgate.net/publication/286026528_Synthesis_of_3-Aryl-1H-Indazoles_and_Their_Effects_on_Plant_Growth]
  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki-type-cross-coupling-reaction-of-with-aryl-A-Collot/f01b7a2d04a62174d82531a7b03666b6131c9448]
  • Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm]
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5856420/]
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10200057/]
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • 1H-Pyrazolo[3,4-b]pyridin-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/combi/cc11943]
  • Pyridinium, 4-(dimethylamino)-1-(triphenylmethyl)-, chloride. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0257]
  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [URL: https://gmpplastics.com/optimizing-compound-storage-for-long-term-stability-and-safety/]
  • Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. ResearchGate. [URL: https://www.researchgate.net/publication/322880709_Indazole_Pyrazole_and_Oxazole_Derivatives_Targeting_Nitric_Oxide_Synthases_and_Carbonic_Anhydrases]
  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. [URL: https://www.mdpi.com/2073-4352/12/10/1628]
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2018/3/M1001]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemicalblock/advh97ac9707]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel synthetic compound, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. In the absence of direct empirical studies on this specific molecule, this document leverages a hypothesis-driven approach grounded in robust data from structurally analogous compounds. We postulate that this compound functions as a dual-targeting agent, primarily exerting its effects through the inhibition of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction and the modulation of the Peripheral Benzodiazepine Receptor (PBR), also known as the 18 kDa translocator protein (TSPO). This guide provides a comprehensive overview of the chemical rationale, the proposed signaling pathways, and a detailed roadmap of experimental protocols designed to rigorously validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Introduction and Chemical Profile

This compound is a heterocyclic small molecule characterized by a central indazole core, a bulky trityl group at the N1 position, a pyridin-4-yl moiety at C3, and an amine group at the C5 position. The trityl group, a triphenylmethyl substituent, is a significant feature, often employed in medicinal chemistry to enhance binding affinity through steric interactions and to modulate solubility. The indazole scaffold is a well-established pharmacophore present in numerous clinically evaluated and approved drugs, recognized for its ability to engage in various biological interactions.

While this specific compound is commercially available, its biological activity and mechanism of action remain uncharacterized in peer-reviewed literature.[1][2] This guide, therefore, aims to bridge this knowledge gap by proposing a scientifically rigorous and testable mechanistic hypothesis.

The Core Hypothesis: Dual Targeting of MDM2 and PBR

Our central hypothesis is formulated based on compelling in silico evidence from studies on 1-trityl-5-azaindazole derivatives, which are structural isomers of the compound .[3][4] These studies revealed strong binding interactions with two critical proteins implicated in cancer progression: MDM2 and PBR.[3][4] Given the high degree of structural similarity, it is plausible that this compound shares these molecular targets.

Proposed Mechanism 1: Inhibition of the MDM2-p53 Interaction

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis. MDM2 is the principal negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the functional inactivation of p53 and allowing unchecked cell proliferation.

We propose that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction. This would shield p53 from degradation, leading to its accumulation and the reactivation of its tumor-suppressive functions.

MDM2_p53_Pathway cluster_0 Normal Cell Homeostasis cluster_1 Cancer Cell (MDM2 Overexpression) cluster_2 Hypothesized Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination p53_cancer p53 (low levels) MDM2_cancer MDM2 (high levels) p53_cancer->MDM2_cancer Binding Proteasome_cancer Proteasome p53_cancer->Proteasome_cancer Degradation Tumor_Progression Tumor Progression MDM2_cancer->p53_cancer Excessive Ubiquitination Compound 3-(pyridin-4-yl)-1-trityl- 1H-indazol-5-amine MDM2_treated MDM2 Compound->MDM2_treated Inhibition p53_treated p53 (stabilized) MDM2_treated->p53_treated Interaction Blocked Apoptosis Apoptosis / Cell Cycle Arrest p53_treated->Apoptosis Activation

Figure 1: Hypothesized MDM2-p53 Signaling Intervention.
Proposed Mechanism 2: Modulation of the Peripheral Benzodiazepine Receptor (PBR/TSPO)

The Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18 kDa translocator protein (TSPO), is located on the outer mitochondrial membrane. It plays a crucial role in several cellular processes, including cholesterol transport, steroidogenesis, and the regulation of mitochondrial function and apoptosis.[3] PBR/TSPO is often overexpressed in various cancer types, and its ligands have been shown to induce apoptosis and inhibit tumor growth.

Based on the docking studies of analogous compounds, we hypothesize that this compound binds to PBR/TSPO.[3][4] This interaction could disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c and ultimately triggering the intrinsic apoptotic cascade.

PBR_Pathway cluster_0 Mitochondrial Membrane cluster_1 Hypothesized Intervention PBR PBR/TSPO Mito_Function Normal Mitochondrial Function PBR->Mito_Function Regulates Compound 3-(pyridin-4-yl)-1-trityl- 1H-indazol-5-amine PBR_treated PBR/TSPO Compound->PBR_treated Binding/Modulation MMP_disruption Mitochondrial Membrane Potential Disruption PBR_treated->MMP_disruption CytoC Cytochrome c Release MMP_disruption->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Hypothesized PBR/TSPO-Mediated Apoptotic Pathway.

A Framework for Experimental Validation

To transition from hypothesis to evidence, a structured, multi-tiered experimental approach is essential. The following protocols are designed as a self-validating system, where each stage builds upon the findings of the last.

Tier 1: Target Engagement and Biophysical Characterization

The initial and most critical step is to confirm a direct physical interaction between this compound and its putative targets.

Table 1: Biophysical Assays for Target Engagement

Assay TechniqueObjectiveKey Parameters to Measure
Surface Plasmon Resonance (SPR) Quantify binding kinetics and affinity in real-time.KD (Equilibrium Dissociation Constant), ka (Association Rate), kd (Dissociation Rate)
Isothermal Titration Calorimetry (ITC) Determine the thermodynamic profile of the binding event.KD, ΔH (Enthalpy), ΔS (Entropy)
Cellular Thermal Shift Assay (CETSA) Confirm target engagement within a cellular context.Shift in protein melting temperature (Tm) upon ligand binding.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize high-purity recombinant human MDM2 and PBR/TSPO onto separate sensor chip surfaces (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis: Inject the analyte solutions over the sensor surfaces at a constant flow rate. Monitor the change in response units (RU) to measure association and dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kinetic and affinity constants.

  • Control: Use a blank, underivatized flow cell as a reference to subtract bulk refractive index changes.

SPR_Workflow start Start chip_prep Prepare SPR Sensor Chip start->chip_prep immobilize Immobilize Recombinant MDM2 or PBR/TSPO chip_prep->immobilize analyte_prep Prepare Analyte Dilution Series (Test Compound) immobilize->analyte_prep injection Inject Analyte Over Chip Surface analyte_prep->injection data_acq Acquire Sensorgram Data (Association/Dissociation) injection->data_acq analysis Fit Data to Binding Model data_acq->analysis results Determine KD, ka, kd analysis->results end End results->end

Figure 3: Experimental Workflow for SPR Analysis.
Tier 2: Cellular and Functional Assays

Upon confirmation of direct binding, the next phase is to ascertain the functional consequences of this interaction in relevant cellular models.

Table 2: Key Functional Assays

Assay TypeCell Line(s)ObjectiveEndpoint Measurement
MDM2-p53 ELISA MDM2-overexpressing cancer cells (e.g., SJSA-1)Quantify the disruption of the MDM2-p53 interaction.p53 levels in complex with MDM2.
p53 Reporter Assay Cells transfected with a p53-responsive luciferase reporterMeasure the transcriptional activation of p53.Luminescence signal.
Western Blot Various cancer cell linesDetect changes in protein levels of p53 and its downstream targets (e.g., p21, PUMA).Band intensity.
Mitochondrial Membrane Potential Assay Cancer cell linesAssess the impact on mitochondrial integrity.Fluorescence of potential-sensitive dyes (e.g., JC-1, TMRM).
Apoptosis Assay (Annexin V/PI Staining) Cancer cell linesQuantify the induction of apoptosis.Flow cytometry analysis of cell populations.

Experimental Protocol: p53 Reporter Assay

  • Cell Culture: Culture a suitable cell line (e.g., HCT116) in appropriate media.

  • Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with a dose range of this compound for a specified duration (e.g., 18-24 hours). Include a positive control (e.g., Nutlin-3a) and a vehicle control (DMSO).

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate fold-change relative to the vehicle control.

Tier 3: In Vitro and In Vivo Efficacy

The final validation stage involves assessing the compound's overall anti-cancer efficacy and therapeutic potential.

Table 3: Efficacy Studies

Study TypeModelObjectiveKey Metrics
Cell Viability Assay (e.g., MTT, CellTiter-Glo) Panel of cancer cell lines (MDM2-amplified, wild-type p53)Determine the cytotoxic/cytostatic effects.IC50 (half-maximal inhibitory concentration).
Colony Formation Assay Cancer cell linesAssess long-term effects on clonogenic survival.Number and size of colonies.
Xenograft Mouse Model Immunocompromised mice bearing tumors from human cancer cell linesEvaluate in vivo anti-tumor activity.Tumor growth inhibition (TGI), body weight changes, survival.

Conclusion and Future Directions

While the mechanism of action for this compound is not yet empirically defined, a compelling, data-driven hypothesis points towards its potential as a dual inhibitor of the MDM2-p53 interaction and a modulator of PBR/TSPO. This guide provides the scientific rationale and a clear, actionable framework for the rigorous validation of this hypothesis. Successful execution of these studies will not only elucidate the compound's precise molecular mechanism but also establish its potential as a lead candidate for further preclinical and clinical development in oncology.

References

  • Masagalli, J. N., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152. [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide to the potential biological activities of the novel chemical entity, this compound. As this compound is not yet characterized in published literature, this guide employs a predictive approach grounded in structure-activity relationship (SAR) analysis of its constituent chemical moieties. We hypothesize that this compound possesses significant potential as an anticancer agent, with secondary potential in antimicrobial applications. This analysis is built upon the well-documented activities of the indazole core, the pyridine ring, and the strategic implications of the trityl group. Detailed, field-proven experimental protocols are provided to systematically investigate these hypotheses, offering a validated roadmap for future research and development.

Introduction: Deconstructing the Molecule

The compound this compound is a unique molecular architecture combining three key pharmacophoric elements. A logical exploration of its potential biological activity must begin with an analysis of these components.

  • The Indazole Core : This bicyclic aromatic heterocycle is a cornerstone of modern medicinal chemistry. Indazole derivatives are present in numerous clinically approved drugs and investigational agents, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[1][2][3] Its structural rigidity and versatile substitution patterns make it an ideal scaffold for targeted drug design.

  • The Pyridin-4-yl Substituent : The pyridine ring is considered a "privileged structure" in drug discovery.[4] Its inclusion can significantly influence a molecule's physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor and can improve aqueous solubility, both of which are critical for pharmacokinetic and pharmacodynamic profiles.[4][5] Pyridine-containing compounds have shown a wide array of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[5][6][7]

  • The 1-Trityl Group : The triphenylmethyl (trityl) group is a large, sterically hindering moiety.[8] It is most commonly used as an acid-labile protecting group for amines and alcohols in organic synthesis.[8][9] Its presence on the indazole nitrogen serves two potential purposes in a biological context:

    • Pharmacophore : Its bulk may provide selectivity by preventing the molecule from binding to certain targets while allowing interaction with others that have a suitable pocket.

    • Prodrug : The trityl group can be cleaved under acidic conditions. This raises the intriguing possibility that this compound could act as a prodrug, remaining inactive until it reaches an acidic microenvironment—such as that found in solid tumors—where it would release the active, de-tritylated compound.

Predicted Biological Activities and Rationale

Based on the structural analysis, we can formulate several testable hypotheses regarding the compound's biological activity.

Primary Hypothesis: Anticancer Activity

The strongest rationale points toward potential utility in oncology. The indazole scaffold is a well-validated pharmacophore in numerous anticancer drugs, many of which function as protein kinase inhibitors.[2][10]

  • Plausible Mechanism of Action : Inhibition of protein kinases that are critical for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[11]

  • Potential Therapeutic Targets : Tyrosine kinases, serine/threonine kinases, DNA topoisomerases, or proteins involved in the regulation of apoptosis.

Secondary Hypothesis: Antimicrobial Activity

Both the indazole and pyridine moieties have independently been associated with antibacterial and antifungal properties.[1][4][7] The combination of these two scaffolds could lead to a synergistic or novel antimicrobial effect.

  • Plausible Mechanism of Action : Disruption of microbial cell wall synthesis, interference with membrane integrity, or inhibition of essential metabolic enzymes.[7]

  • Potential Spectrum : Activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Workflows for Biological Characterization

To systematically validate the aforementioned hypotheses, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data generation.

Workflow 1: Anticancer Activity Evaluation

This workflow is designed to first establish cytotoxic potential and then elucidate the specific mechanism of action.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Investigation (If IC50 < 10 µM) cluster_tier3 Tier 3: Lead Characterization A MTT Cell Viability Assay (Panel of Cancer Cell Lines: MCF-7, A549, HCT116) B Determine IC50 Values A->B C In Vitro Kinase Inhibition Panel (e.g., ADP-Glo Assay) B->C Identify Potential Kinase Targets D Apoptosis Assay (Annexin V/PI Staining) B->D Confirm Apoptotic Cell Death E Cell Cycle Analysis (Flow Cytometry) B->E Analyze Cell Cycle Arrest F Western Blot for Signaling Pathway Modulation C->F D->F G In Vivo Xenograft Model Studies F->G

Caption: Tiered workflow for anticancer activity screening.

Protocol 1: MTT Cell Viability Assay

  • Causality : This initial colorimetric assay is a robust and high-throughput method to measure the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation). Using a diverse panel of cancer cell lines (e.g., breast, lung, colon) is crucial to identify broad-spectrum activity or potential selectivity.[12][13]

  • Methodology :

    • Cell Seeding : Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment : Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization : Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

    • Data Acquisition : Read the absorbance at 570 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Causality : Given that many indazole-based anticancer agents are kinase inhibitors, directly measuring the compound's effect on kinase activity is a logical step to determine its mechanism.[2] The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[14] Low luminescence indicates kinase inhibition.

  • Methodology :

    • Kinase Reaction Setup : In a 384-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations.

    • Incubation : Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

    • ADP-Glo™ Reagent Addition : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent Addition : Add Kinase Detection Reagent to convert the generated ADP into ATP and trigger a luminescent signal via a luciferase reaction.

    • Data Acquisition : Measure luminescence using a plate reader.

    • Analysis : A lower signal corresponds to less ADP produced and therefore greater kinase inhibition. Calculate Ki or IC50 values for each kinase tested.

Workflow 2: Antimicrobial Susceptibility Testing

G A Prepare Bacterial/Fungal Inoculum (Adjust to 0.5 McFarland Standard) C Inoculate Wells with Microorganism A->C B Serial Dilution of Compound in 96-Well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Determine Minimum Inhibitory Concentration (MIC) (Visual or Spectrophotometric) D->E F Determine Minimum Bactericidal Concentration (MBC) (Plate onto fresh agar) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Causality : This is the quantitative gold standard for assessing antimicrobial potency.[16] It determines the lowest concentration of the compound required to inhibit the visible growth of a specific microorganism, providing a clear endpoint for efficacy.

  • Methodology :

    • Inoculum Preparation : Suspend colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[17][18]

    • Compound Dilution : Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth broth (e.g., Mueller-Hinton Broth).

    • Inoculation and Controls : Add the prepared inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubation : Incubate the plate at 37°C for 16-20 hours.

    • MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[18]

Quantitative Data Summary

All experimental data should be meticulously documented for comparative analysis.

Table 1: Predicted Cytotoxicity Profile of this compound

Cancer Cell Line Tissue of Origin Predicted IC50 (µM)
MCF-7 Breast Data to be generated
A549 Lung Data to be generated
HCT116 Colon Data to be generated

| PC-3 | Prostate | Data to be generated |

Table 2: Predicted Antimicrobial Profile of this compound

Microorganism Gram Stain/Type Predicted MIC (µg/mL)
Staphylococcus aureus Gram-positive Data to be generated
Escherichia coli Gram-negative Data to be generated
Pseudomonas aeruginosa Gram-negative Data to be generated

| Candida albicans | Fungal | Data to be generated |

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a compelling rationale for its investigation as a novel therapeutic agent. The fusion of the biologically rich indazole and pyridine scaffolds suggests strong potential in oncology and infectious diseases. The bulky trityl group adds a layer of complexity, suggesting either a role in conferring target selectivity or a function as a prodrug moiety.

The experimental workflows detailed in this guide provide a clear, validated, and efficient path to test these hypotheses. Positive results from the initial in vitro screens would warrant progression to more advanced studies, including lead optimization to enhance potency and selectivity, detailed mechanistic studies, and eventual evaluation in in vivo models to establish preclinical efficacy and safety.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Application of the Trityl Group in Peptide Chemistry. (n.d.). Radboud University Repository. Retrieved January 20, 2026, from [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2020). PMC. Retrieved January 20, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. (2021). PMC. Retrieved January 20, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2020). PMC. Retrieved January 20, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved January 20, 2026, from [Link]

  • Functional assays for screening GPCR targets. (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Different biological activities reported with Indazole derivatives. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups. (2022). ACG Publications. Retrieved January 20, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2021). Frontiers. Retrieved January 20, 2026, from [Link]

  • Newer biologically active pyridines: A potential review. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 20, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2022). PMC. Retrieved January 20, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • GPCR Functional Assay Technology. (n.d.). Tanso Biosciences. Retrieved January 20, 2026, from [Link]

  • Tritylamines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2024). SpringerLink. Retrieved January 20, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2015). PMC. Retrieved January 20, 2026, from [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. (2024). Pharmacia. Retrieved January 20, 2026, from [Link]

  • A Brief View on Pyridine Compounds. (2024). Open Access Journals. Retrieved January 20, 2026, from [Link]

  • Recent Applications of Bifunctional Trityl Groups. (2002). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Direct Detection of Antibacterial-Producing Soil Isolates Utilizing a Novel High-Throughput Screening Assay. (2022). MDPI. Retrieved January 20, 2026, from [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound, a complex heterocyclic molecule with potential applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors. The proposed synthesis is structured around a robust and modular approach, beginning with the functionalization of the indazole core and culminating in the introduction of the trityl protecting group. Each section explains the chemical reasoning behind the procedural choices, offering insights into reaction mechanisms, choice of reagents, and purification strategies. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction and Retrosynthetic Strategy

The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2][3] The target molecule, this compound, incorporates three key functional groups on this core: a C3-linked pyridine ring, a C5-amino group, and an N1-trityl group. The pyridine moiety is often crucial for kinase binding, the amino group provides a versatile handle for further derivatization, and the trityl group serves as a bulky protecting group for the N-H proton, preventing unwanted side reactions in subsequent synthetic steps.

A logical retrosynthetic analysis dictates a convergent strategy. The final N-tritylation step is preceded by the reduction of a nitro group to form the key 5-aminoindazole intermediate. This intermediate is assembled via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which effectively constructs the core bi-heterocyclic system. This bond formation is the cornerstone of the synthesis, linking a functionalized indazole with a pyridine boronic acid derivative. The synthesis, therefore, begins with the preparation of a suitable 3-halo-5-nitro-1H-indazole.

Retrosynthetic Analysis Workflow

G Target This compound Precursor1 3-(pyridin-4-yl)-1H-indazol-5-amine Target->Precursor1 N-Tritylation Precursor2 3-(pyridin-4-yl)-5-nitro-1H-indazole Precursor1->Precursor2 Nitro Reduction Precursor3A 3-Iodo-5-nitro-1H-indazole Precursor2->Precursor3A Suzuki Coupling Precursor3B Pyridine-4-boronic acid Precursor2->Precursor3B Suzuki Coupling

Caption: Retrosynthetic breakdown of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence. It prioritizes the early introduction of the nitro group, which serves as a precursor to the final amine functionality, and utilizes a robust cross-coupling reaction to form the key C-C bond.

Overall Synthetic Workflow

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Nitro Reduction cluster_3 Step 4: N-Tritylation A 5-Nitro-1H-indazole B 3-Iodo-5-nitro-1H-indazole A->B I₂, KOH, DMF D 3-(pyridin-4-yl)-5-nitro-1H-indazole B->D C Pyridine-4-boronic acid C->D Pd(PPh₃)₄, K₂CO₃ E 3-(pyridin-4-yl)-1H-indazol-5-amine D->E Fe, NH₄Cl G This compound E->G F Trityl Chloride F->G Pyridine

Caption: The proposed four-step synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic halogenation. This step introduces the iodine atom, which is an excellent leaving group for the subsequent palladium-catalyzed cross-coupling reaction. The use of a base like potassium hydroxide (KOH) is crucial for the reaction to proceed.[4][5]

Protocol:

  • To a stirred solution of 5-nitro-1H-indazole (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add iodine (I₂, 2.0 eq).

  • Add potassium hydroxide (KOH, 4.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by TLC.

  • Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 3-iodo-5-nitro-1H-indazole.

ReagentMolar Eq.Purpose
5-Nitro-1H-indazole1.0Starting Material
Iodine (I₂)2.0Iodinating Agent
Potassium Hydroxide (KOH)4.0Base
Dimethylformamide (DMF)SolventReaction Medium
Step 2: Synthesis of 3-(pyridin-4-yl)-5-nitro-1H-indazole

The Suzuki-Miyaura coupling is a versatile and powerful method for forming carbon-carbon bonds.[3][6] In this key step, the C3-iodoindazole is coupled with pyridine-4-boronic acid using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0). The base is essential for the activation of the boronic acid in the catalytic cycle.[4][7]

Protocol:

  • In a reaction vessel, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), pyridine-4-boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain 3-(pyridin-4-yl)-5-nitro-1H-indazole.

ReagentMolar Eq.Purpose
3-Iodo-5-nitro-1H-indazole1.0Electrophilic Partner
Pyridine-4-boronic acid1.5Nucleophilic Partner
Pd(PPh₃)₄0.05Catalyst
Potassium Carbonate (K₂CO₃)2.0Base
Dioxane/WaterSolventReaction Medium
Step 3: Synthesis of 3-(pyridin-4-yl)-1H-indazol-5-amine

The reduction of the aromatic nitro group to an amine is a common and reliable transformation. A classic method involves the use of a metal, like iron or tin, in the presence of an acid or an ammonium salt.[5][8] This method is often preferred for its cost-effectiveness and functional group tolerance.

Protocol:

  • Suspend 3-(pyridin-4-yl)-5-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl, 5.0 eq) to the suspension.

  • Add iron powder (Fe, 5.0 eq) and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield 3-(pyridin-4-yl)-1H-indazol-5-amine, which can be used in the next step with or without further purification.

ReagentMolar Eq.Purpose
3-(pyridin-4-yl)-5-nitro-1H-indazole1.0Substrate
Iron Powder (Fe)5.0Reducing Agent
Ammonium Chloride (NH₄Cl)5.0Proton Source
Ethanol/WaterSolventReaction Medium
Step 4: Synthesis of this compound

The final step is the protection of the indazole N1-nitrogen with a trityl (triphenylmethyl) group. This is typically achieved by reacting the N-H bond with trityl chloride in the presence of a non-nucleophilic base like pyridine, which also serves as the solvent.[9] The bulky trityl group selectively protects the less sterically hindered N1 position of the indazole.

Protocol:

  • Dissolve 3-(pyridin-4-yl)-1H-indazol-5-amine (1.0 eq) in an excess of dry pyridine.

  • Add trityl chloride (Tr-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding water.

  • Extract the product into a suitable organic solvent like dichloromethane.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product, this compound.[10]

ReagentMolar Eq.Purpose
3-(pyridin-4-yl)-1H-indazol-5-amine1.0Substrate
Trityl Chloride1.1Protecting Group Source
PyridineSolvent/BaseReaction Medium & Acid Scavenger

Conclusion

The synthetic pathway detailed in this guide represents a robust and logical approach to the multi-step synthesis of this compound. By leveraging established and high-yielding reactions such as electrophilic iodination, Suzuki-Miyaura cross-coupling, nitro group reduction, and N-protection, this guide provides a reliable framework for obtaining the target compound. The modularity of this route, particularly the Suzuki coupling step, allows for potential diversification to generate a library of analogous compounds for structure-activity relationship studies.

References

  • Benchchem. Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.
  • Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.
  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Semantic Scholar. SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES.
  • Sigma-Aldrich. This compound.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
  • Organic Chemistry Portal. Indazole synthesis.
  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • ResearchGate. I. N‐trityl derivatives of aromatic primary amines.
  • Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.
  • PubMed Central (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • National Institutes of Health (NIH). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

Sources

A Technical Guide to the Identification of Potential Biological Targets for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is a novel small molecule featuring a synthetically valuable indazole scaffold.[1][2] While direct biological activities for this specific compound are not yet publicly documented, its structural motifs—the indazole core and the pyridinyl group—are prevalent in a multitude of pharmacologically active agents, suggesting a high potential for therapeutic relevance.[3][4] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will dissect the molecule's structure to generate data-driven hypotheses, outline a phased experimental strategy encompassing both hypothesis-driven and unbiased screening methodologies, and detail robust protocols for target validation. This document serves as a strategic roadmap, moving from in silico analysis to definitive biological characterization.

Part 1: Structural Analysis and Hypothesis Generation

A rigorous analysis of a molecule's constituent parts is the foundational step in predicting its biological function. The structure of this compound presents three key moieties for consideration.

The Indazole Core: A Privileged Scaffold

The indazole ring system is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[2][5] Derivatives of indazole have demonstrated diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects.[3][6][7] Notably, the indazole scaffold is a core component of several clinically approved protein kinase inhibitors, such as Pazopanib and Axitinib, which target tyrosine kinases involved in angiogenesis and tumor growth.[2][3] This strong precedent makes the protein kinome a primary and highly probable target class for this compound.

The Pyridin-4-yl Substituent

The pyridine ring is a common bioisostere for a phenyl ring, often introduced to modulate solubility, metabolic stability, and target engagement. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding within many protein active sites. The combination of indazole and pyridine moieties has been explored in the development of inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs).[3]

The 1-Trityl Group: A Critical Consideration

The triphenylmethyl (trityl) group is an exceptionally bulky and lipophilic moiety.[8][9] In synthetic chemistry, it is most commonly employed as a protecting group for primary amines and alcohols, prized for its steric hindrance and lability under acidic conditions.[8][10] Its presence at the N1 position of the indazole ring has profound implications for target identification:

  • Steric Hindrance: The trityl group's size may sterically block the molecule from entering a target's binding pocket, meaning the parent compound could be inactive.

  • Prodrug Potential: It may function as a prodrug moiety, being cleaved in a cellular or in vivo environment to release the active pharmacophore.

  • Synthetic Artifact: It may simply be a remnant of the synthetic route, not intended to be part of the final, biologically active molecule.

Primary Hypothesis: Given the prevalence of the indazole scaffold in known kinase inhibitors, the primary hypothesis is that the active form of this compound modulates the activity of one or more protein kinases. A crucial first step in any experimental plan is to address the influence of the trityl group. Therefore, it is imperative to synthesize and test the de-protected analog, 3-(pyridin-4-yl)-1H-indazol-5-amine , in parallel to elucidate the true pharmacophore.

Part 2: A Phased Experimental Strategy for Target Deconvolution

We propose a multi-phased approach that begins with broad phenotypic screening to confirm biological activity, followed by parallel hypothesis-driven and unbiased methods to identify specific molecular targets.

Logical Workflow for Target Identification

The overall strategy is designed to efficiently narrow the field of potential targets from the entire proteome down to a validated few.

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Target Discovery (Parallel Tracks) cluster_2 Phase 3: Hit Generation & Validation A Synthesize & Test: 1. Parent Compound (Trityl) 2. De-protected Analog B Phenotypic Screening (e.g., Cancer Cell Proliferation Assay) A->B Evaluate biological effect C Hypothesis-Driven: Kinome Profiling B->C If active D Unbiased Screening: Affinity Chromatography or CETSA B->D If active E Generate Hit List of Potential Target Proteins C->E D->E F Biochemical Validation (Recombinant Protein Assays) E->F Confirm direct interaction G Cellular Validation (e.g., siRNA/CRISPR Knockdown) F->G Confirm cellular mechanism H Validated Biological Target(s) G->H

Caption: High-level workflow for target identification of this compound.

Phase 1: Biological Activity Confirmation

Before committing resources to extensive target identification, it is essential to confirm that the molecule (or its de-protected analog) elicits a measurable biological response.

  • Synthesis: Synthesize the de-protected analog, 3-(pyridin-4-yl)-1H-indazol-5-amine, for comparative studies.

  • Phenotypic Screening: Employ a panel of cell-based assays relevant to the known activities of indazoles. A cancer cell proliferation assay (e.g., using the NCI-60 panel) is a logical starting point.

  • Comparative Analysis: If a phenotype is observed, determine whether the parent compound or the de-protected analog is more potent. The more active compound should be prioritized for subsequent target identification efforts. For the remainder of this guide, this molecule will be referred to as the "Active Compound."

Phase 2, Track A (Hypothesis-Driven): Kinome Profiling

Based on our primary hypothesis, a kinase activity screen is the most direct path to identifying potential targets.[11] This can be performed as a service by specialized vendors or in-house.[12]

  • Methodology: Kinome profiling services typically use radiometric assays or fluorescence-based methods to measure the ability of a compound to inhibit the activity of a large panel of recombinant human kinases (often over 400).[12][13][]

  • Experimental Choice: An initial screen at a single high concentration (e.g., 1 or 10 µM) is cost-effective for identifying primary hits. Any kinases showing significant inhibition (>50-70%) should be selected for follow-up dose-response analysis to determine IC₅₀ values.

  • Data Interpretation: The results will reveal the potency and selectivity of the Active Compound across the kinome. Hits with low IC₅₀ values become high-priority candidates for validation.

Phase 2, Track B (Unbiased): Affinity-Based and Label-Free Methods

If the kinome screen yields no clear hits or if a broader search is desired, unbiased approaches are necessary. These methods survey a wider range of protein classes.[15][16]

1. Affinity Chromatography Pulldown This classic technique uses an immobilized form of the Active Compound to "fish" for binding partners from a cell lysate.[17][18][19][20]

G A 1. Synthesize Affinity Probe (Active Compound + Linker + Biotin) B 2. Immobilize Probe on Streptavidin Beads A->B D 4. Incubation Lysate + Beads B->D C 3. Prepare Cell Lysate (Experimental & Control) C->D E 5. Wash Extensively (Remove non-specific binders) D->E F 6. Elute Bound Proteins E->F G 7. Protein Identification (SDS-PAGE & LC-MS/MS) F->G H 8. Analyze Data (Identify proteins enriched in experimental vs. control) G->H

Caption: Experimental workflow for an affinity chromatography pulldown assay.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of the Active Compound by attaching a linker (e.g., polyethylene glycol) to a position determined not to be essential for activity (likely the 5-amine group), terminating in a biotin tag.

  • Bead Preparation: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

  • Lysate Preparation: Culture and lyse cells under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the probe-conjugated beads. A crucial control is to incubate a parallel lysate with beads conjugated to a structurally similar but biologically inactive analog, or with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or probe.

  • Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane. Identify the proteins using mass spectrometry (LC-MS/MS).[18]

2. Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful label-free method that measures changes in a protein's thermal stability upon ligand binding in a native cellular environment.[21][22] A stabilized protein will remain in solution at higher temperatures.[23][24]

G A 1. Treat Intact Cells (Active Compound vs. DMSO Control) B 2. Heat Aliquots (Across a temperature gradient, e.g., 40°C to 70°C) A->B C 3. Lyse Cells (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregated proteins) C->D E 5. Collect Supernatant (Soluble protein fraction) D->E F 6. Protein Quantification (e.g., Western Blot for specific target, or Mass Spec for proteome-wide) E->F G 7. Plot Data (% Soluble Protein vs. Temperature) F->G H 8. Identify Shift (Targets stabilized by compound will 'melt' at a higher temperature) G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA®

  • Cell Treatment: Treat intact cells or cell lysates with the Active Compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the treated samples and heat them individually across a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

  • Detection: The amount of a specific protein remaining in the soluble fraction at each temperature is quantified. For a candidate-based approach, this is done by Western Blot. For an unbiased, proteome-wide approach (Thermal Proteome Profiling), the samples are analyzed by quantitative mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct target engagement.[21]

Table 1: Comparison of Target Identification Methodologies

MethodAdvantagesDisadvantages
Kinome Profiling - Highly specific for kinases- Quantitative (IC₅₀)- Commercially available- Biased, will miss non-kinase targets- Uses recombinant enzymes, not native proteins
Affinity Chromatography - Unbiased, can identify any binding protein- Provides direct physical evidence of interaction- Requires synthesis of a chemical probe- Probe modification may alter activity- Prone to identifying non-specific binders
CETSA® / TPP - Unbiased and label-free (uses native compound)- Performed in a physiological context (intact cells)- Confirms intracellular target engagement- Less sensitive for weak binders- Proteome-wide analysis is technically demanding- Does not directly measure functional effect (e.g., inhibition)

Part 3: Target Validation

Identifying a list of "hits" is only the first step. Rigorous validation is required to confirm that a candidate protein is a true biological target responsible for the compound's observed phenotype.

  • Biochemical Validation:

    • Objective: To confirm a direct, functional interaction between the Active Compound and the purified hit protein.

    • Method: Obtain or produce a recombinant version of the candidate protein. Perform a direct binding assay (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to measure the binding affinity (Kᴅ). If the target is an enzyme, perform a functional assay to measure the compound's effect on its activity (e.g., IC₅₀).

  • Cellular Validation:

    • Objective: To demonstrate that engaging the target protein within a cell is responsible for the compound's biological effect.

    • Methods:

      • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the compound's phenotype (e.g., inhibition of proliferation) is diminished or ablated in these cells, it provides strong evidence for an on-target mechanism.

      • Cellular Target Engagement: Use CETSA in a dose-response format (Isothermal Dose-Response Fingerprinting) to confirm that the compound engages the target in intact cells at concentrations consistent with its phenotypic effect.[23]

      • Downstream Pathway Analysis: Measure the effect of the compound on known downstream substrates or signaling pathways of the target protein (e.g., by Western Blot for phosphorylation changes).[25]

Conclusion

This compound represents a promising chemical scaffold with a high probability of interacting with therapeutically relevant biological targets, particularly protein kinases. This guide outlines a systematic, multi-pronged strategy to navigate the complexities of target identification. By first addressing the critical role of the trityl group and then employing a combination of hypothesis-driven (kinome profiling) and unbiased (affinity chromatography, CETSA) approaches, researchers can efficiently identify high-confidence candidate targets. Subsequent rigorous biochemical and cellular validation will ultimately confirm the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent or chemical probe.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Small-molecule Target and Pathway Identific
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Kinase Inhibitor Screening Services. BioAssay Systems.
  • Screening assays for tyrosine kinase inhibitors: A review. PubMed.
  • Recent advances in methods to assess the activity of the kinome - PMC. PubMed Central.
  • Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.
  • Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. PubMed Central.
  • Kinase Screening Assay Services. Reaction Biology.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. PubMed Central.
  • Kinome Profiling - PMC. PubMed Central.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.
  • Trityl Group Deprotection
  • Small molecule target identification using photo-affinity chrom
  • A Technical Guide to Trityl Group Protection in Chemical Synthesis. Benchchem.
  • Affinity Chrom
  • Recent applications of bifunctional trityl groups. PubMed.
  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.
  • Identification of Direct Protein Targets of Small Molecules - PMC. PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Affinity Chromatography.
  • Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
  • Cellular thermal shift assay. Wikipedia.
  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Pharmacological properties of indazole deriv
  • This compound. Sigma-Aldrich.
  • Indazole From Natural Resources And Biological Activity.

Sources

Spectroscopic Elucidation of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] Given the importance of unambiguous structural confirmation, this document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. The protocols and interpretations are grounded in established methodologies for the characterization of indazole derivatives.[1][4]

Introduction to this compound

Indazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.[1][3] The title compound, this compound, features a complex molecular architecture comprising an indazole core, a pyridine substituent at the 3-position, a bulky trityl protecting group at the N-1 position, and an amine group at the 5-position. Accurate spectroscopic analysis is paramount to confirm its identity and purity.

The structure of this compound is presented below:

Figure 1: Molecular structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound, providing strong evidence for its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general protocol for obtaining high-resolution mass spectra is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[5] High purity of the sample and solvents is crucial for accurate HRMS data.[5]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass of the protonated molecule (C₃₁H₂₅N₄⁺). The expected high mass accuracy (typically <5 ppm) provides strong confirmation of the elemental composition.

Expected Mass Spectrum Data

The molecular formula of this compound is C₃₁H₂₄N₄. The expected monoisotopic mass and the mass of the protonated species are summarized in the table below.

ParameterExpected Value
Molecular Formula C₃₁H₂₄N₄
Monoisotopic Mass 452.2001 g/mol
Protonated Ion [M+H]⁺ 453.2079 m/z

Table 1: Predicted Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5] Complete dissolution is important; sonication can be used to assist.[5]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[5]

    • Spectral Width: Approximately 12-16 ppm.[5]

    • Acquisition Time: 2-4 seconds.[5]

    • Relaxation Delay: 1-5 seconds.[5]

    • Number of Scans: 16-64, depending on the sample concentration.[5]

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').[5]

    • Spectral Width: Approximately 200-250 ppm.[5]

    • Acquisition Time: 1-2 seconds.[5]

    • Relaxation Delay: 2-5 seconds.[5]

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.[5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]

    • Integrate the peaks in the ¹H NMR spectrum and analyze the chemical shifts, coupling constants, and multiplicities.[5]

G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) Acquisition Data Acquisition (¹H and ¹³C NMR) SamplePrep->Acquisition Load Sample Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Raw Data (FID) Analysis Structural Elucidation (Shifts, Couplings, Integration) Processing->Analysis Processed Spectrum

Figure 2: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are presented below. The exact chemical shifts and coupling constants will be dependent on the solvent used and the specific conformation of the molecule in solution.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Pyridine H-2', H-6'~8.6-8.8Doublet2HAromatic
Pyridine H-3', H-5'~7.8-8.0Doublet2HAromatic
Indazole H-4~7.5-7.7Doublet1HAromatic
Indazole H-6~6.8-7.0Doublet of doublets1HAromatic
Indazole H-7~7.2-7.4Doublet1HAromatic
Trityl-H~7.1-7.3Multiplet15HAromatic
NH₂~5.0-6.0Broad singlet2HAmine

Table 2: Predicted ¹H NMR Data.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are provided in the table below. The trityl group will show characteristic signals for its methine and aromatic carbons.

CarbonsPredicted Chemical Shift (ppm)Assignment
Indazole C-3~140-145Aromatic
Indazole C-3a~120-125Aromatic
Indazole C-4~115-120Aromatic
Indazole C-5~145-150Aromatic (amine-substituted)
Indazole C-6~110-115Aromatic
Indazole C-7~125-130Aromatic
Indazole C-7a~135-140Aromatic
Pyridine C-2', C-6'~150-155Aromatic
Pyridine C-3', C-5'~120-125Aromatic
Pyridine C-4'~140-145Aromatic
Trityl-C (quaternary)~80-85Aliphatic
Trityl-C (aromatic)~125-145Aromatic

Table 3: Predicted ¹³C NMR Data.

Conclusion

The structural elucidation of this compound relies on the synergistic application of mass spectrometry and NMR spectroscopy. HRMS provides unequivocal confirmation of the molecular formula, while detailed 1D and 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. The provided protocols and predicted spectral data serve as a robust guide for researchers and scientists in the synthesis and characterization of this and related indazole derivatives.

References

  • Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • Pamplona, T., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10134-10155. Available from: [Link]

  • Zacconi, F. C., et al. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2828. Available from: [Link]

  • Masagalli, J. N., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152. Available from: [Link]

  • Shaikh, R. A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14081-14099. Available from: [Link]

  • PubChem. 1H-Indazol-5-amine. Available from: [Link]

  • Wiley Online Library. Supporting Information. Available from: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 725. Available from: [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine kinase inhibition profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Kinase Inhibition Profile of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Authored by: A Senior Application Scientist

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an attractive starting point for the design of potent and selective inhibitors. This guide focuses on the kinase inhibition profile of a specific indazole derivative, this compound.

The structure of this compound features a 3-pyridinyl substituent, which can engage in additional interactions within the ATP-binding pocket, and a 5-amino group, a common site for further derivatization to enhance potency and selectivity. A critical feature of this particular molecule is the trityl (triphenylmethyl) group attached to the N1 position of the indazole ring. The trityl group is a bulky, lipophilic moiety commonly used as a protecting group in organic synthesis.[3][4] Its presence is expected to sterically hinder the interaction of the indazole core with the kinase hinge region, rendering the molecule biologically inactive in its current form. Therefore, for the purpose of kinase inhibition, this compound is best considered a protected precursor to the active molecule, 3-(pyridin-4-yl)-1H-indazol-5-amine.

This guide will, therefore, focus on the predicted kinase inhibition profile of the de-protected compound, drawing strong parallels with the well-characterized and structurally similar multi-kinase inhibitor, AT7519. We will provide a comprehensive overview of the likely kinase targets, detailed methodologies for experimental validation, and insights into data interpretation.

Predicted Kinase Inhibition Profile: Insights from AT7519

The compound AT7519 (N-(3-(pyridin-4-yl)-1H-indazol-5-yl)isonicotinamide) shares the same core 3-(pyridin-4-yl)-1H-indazol-5-amine structure. AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs) and has been evaluated in clinical trials for various cancers.[5][6] The primary mechanism of action of AT7519 is the competitive inhibition of ATP binding to CDKs, which leads to cell cycle arrest and apoptosis.[7][8]

Given the structural similarity, it is highly probable that the de-tritylated form of this compound will exhibit a similar kinase inhibition profile, with primary activity against CDKs.

Primary Targets: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other cellular processes.[5] The predicted primary targets for the active form of the compound are:

  • CDK1/Cyclin B: Essential for the G2/M transition.

  • CDK2/Cyclin A & E: Regulates the G1/S transition and S phase progression.

  • CDK4/Cyclin D1 & CDK6/Cyclin D3: Governs the G1 phase progression.

  • CDK5/p35: Involved in neuronal functions but also implicated in cancer.

  • CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which regulates transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II.[5]

The inhibitory activity of AT7519 against these CDKs is summarized in the table below. We anticipate that 3-(pyridin-4-yl)-1H-indazol-5-amine would exhibit a comparable profile.

Kinase TargetIC50 (µM) for AT7519
CDK1/cyclin B0.19 - 0.21
CDK2/cyclin A0.044
CDK2/cyclin E0.047 - 0.51
CDK4/cyclin D10.067 - 0.1
CDK5/p350.011 - 0.013
CDK6/cyclin D30.17 - 0.66
CDK9/cyclin T<0.01 - 0.1

Data compiled from multiple sources.[6][7][9]

Potential Off-Target Kinases

While the indazole scaffold can be tailored for selectivity, some off-target activity is common. For AT7519, the most notable off-target kinase is Glycogen Synthase Kinase 3 Beta (GSK-3β), with a reported IC50 of 89 nM.[7] It is plausible that the active form of our topic compound will also show some activity against GSK-3β. Comprehensive kinase panel screening is essential to identify any other potential off-target interactions.

Experimental Methodologies for Kinase Profile Determination

To empirically determine the kinase inhibition profile of 3-(pyridin-4-yl)-1H-indazol-5-amine, a series of in vitro and cell-based assays are required. The first critical step is the removal of the trityl protecting group.

Workflow for Kinase Inhibition Profiling

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays A 3-(pyridin-4-yl)-1-trityl- 1H-indazol-5-amine B Deprotection (e.g., TFA in DCM) A->B C Active Compound: 3-(pyridin-4-yl)-1H-indazol-5-amine B->C D Biochemical Kinase Assay (e.g., ADP-Glo) C->D G Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) C->G E Determine IC50 values against a kinase panel D->E F Mode of Inhibition Studies (e.g., Ki determination) E->F E->G Correlate biochemical potency with cellular activity H Mechanism of Action: Western Blot for p-Rb, p-RNA Pol II G->H I Cell Cycle Analysis (Flow Cytometry) H->I

Caption: Experimental workflow for determining the kinase inhibition profile.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used to generate a luminescent signal.

Causality: This method is chosen for its high sensitivity, broad applicability to different kinases, and non-radioactive nature. It directly measures the catalytic activity of the kinase, providing a robust determination of the compound's inhibitory potency (IC50).

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The concentrations of the kinase and substrate should be optimized for each specific kinase.

    • Prepare a 10 mM stock solution of the test compound (deprotected) in 100% DMSO.

    • Create a serial dilution series of the test compound in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the wells of a 384-well plate.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Mechanism of Action via Western Blot

This protocol aims to confirm that the compound inhibits the activity of its target kinases within a cellular context by measuring the phosphorylation status of downstream substrates.

Causality: Observing a dose-dependent decrease in the phosphorylation of a known CDK substrate, such as the Retinoblastoma protein (Rb) or RNA Polymerase II, provides strong evidence that the compound's anti-proliferative effects are mediated through the inhibition of the intended kinase pathway.

Protocol Steps:

  • Cell Treatment:

    • Seed a suitable cancer cell line (e.g., HCT116 or MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Rb (Ser807/811)) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phospho-protein band to the loading control.

    • Observe the dose-dependent reduction in the phosphorylation of the target protein.

Signaling Pathway Context: CDK-Mediated Cell Cycle Control

The primary predicted targets, CDKs, are central regulators of the cell cycle. Inhibition of CDK2, CDK4, and CDK6 prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thereby causing a G1 cell cycle arrest.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD activates expression CDK46 CDK4/6 CyclinD->CDK46 complexes with Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Inhibitor 3-(pyridin-4-yl)-1H-indazol-5-amine Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-Rb pathway leading to G1 cell cycle arrest.

Conclusion and Future Directions

While this compound itself is likely inactive due to the bulky trityl group, its de-protected core structure is predicted to be a potent inhibitor of multiple cyclin-dependent kinases, mirroring the activity of the well-studied compound AT7519. This guide provides a comprehensive framework for the experimental validation of this predicted kinase inhibition profile. The proposed methodologies, from in vitro biochemical assays to cell-based mechanism-of-action studies, will enable researchers to precisely define the compound's potency, selectivity, and cellular effects. The insights gained from such studies will be crucial for determining the therapeutic potential of this indazole scaffold and for guiding future drug development efforts in the pursuit of novel kinase inhibitors for cancer and other diseases.

References

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, a novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via transcriptional inhibition. Blood, 116(15), 2845-2855. [Link]

  • Cole, K. A., Pal, S., D'Arcy, M., Ghasemi, F., Vissa, M., Huggins, J., ... & Maris, J. M. (2016). AT7519, a cyclin-dependent kinase inhibitor, is a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research, 22(18), 4665-4676. [Link]

  • AdooQ BioScience. (n.d.). AT7519. Retrieved from AdooQ BioScience website. [Link]

  • Volynets, G., Vdovin, V., Lukashov, S., Borovykov, O., Borysenko, I., Gryshchenko, A., ... & Yarmoluk, S. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30255-30276. [Link]

  • Wang, Y., Li, J., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • El-Damasy, A. K., Ke, Y., & El-Sayed, M. A. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters, 27(1), 125-131. [Link]

  • Kumar, A., Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30255-30276. [Link]

  • Masagalli, J. N., Mahadevan, K. M., & Kumar, H. V. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152. [Link]

  • Masagalli, J. N. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, its derivatives, and analogs, with a focus on their potential as kinase inhibitors for therapeutic development. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective therapeutic agents. A significant number of indazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, highlighting its clinical significance in oncology.[3]

The 3-(pyridin-4-yl)-1H-indazol-5-amine core represents a particularly promising starting point for the development of novel kinase inhibitors. The pyridine moiety can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, while the indazole core itself can form key interactions with the hinge region.[4] The amine group at the 5-position offers a valuable handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a trityl group at the N1 position of the indazole serves as a bulky protecting group that can influence the molecule's conformation and interactions with its biological target. This guide will delve into the synthesis, potential biological activities, and key experimental evaluation methods for this promising class of compounds.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthetic route to the target scaffold, this compound, can be conceptualized through a multi-step process, leveraging well-established synthetic methodologies in heterocyclic chemistry.

Proposed Synthetic Workflow:

Synthetic_Workflow A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C 3-(Pyridin-4-yl)-5-bromo-1H-indazole B->C Suzuki-Miyaura Coupling (Pyridine-4-boronic acid, Pd catalyst) D 3-(Pyridin-4-yl)-5-bromo-1-trityl-1H-indazole C->D N-Tritylation (Trityl chloride, Base) E This compound D->E Buchwald-Hartwig Amination or Ullmann Condensation PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) Downstream->Transcription Regulation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Mechanism of Inhibition

These indazole derivatives are anticipated to function as ATP-competitive inhibitors. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The pyridine and indazole moieties are likely to form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The substituents on the core scaffold will occupy adjacent hydrophobic and hydrophilic pockets, contributing to the overall binding affinity and selectivity.

Key Experimental Protocols

In Vitro PI3K Kinase Assay

This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the synthesized compounds against PI3K. [1] Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Add 10 µL of diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 to each well. The final ATP concentration should be close to the Km value for the enzyme.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines. [3][5] Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if the compounds inhibit the PI3K/Akt signaling pathway within cells by measuring the phosphorylation status of Akt. [2][6] Materials:

  • Cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with test compounds and a positive control (e.g., a known PI3K inhibitor) for a specified time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-Akt and anti-GAPDH antibodies for loading controls.

  • Quantify the band intensities to determine the relative levels of phosphorylated Akt.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. This guide has outlined a rational synthetic approach, hypothesized structure-activity relationships, and provided detailed experimental protocols for the evaluation of these compounds. Through systematic medicinal chemistry efforts and rigorous biological testing, this class of molecules holds the potential to yield potent and selective drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • MDPI. (2021). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 11(45), 28244-28253.
  • MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039.
  • MDPI. (2014). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 19(11), 17735-17748.
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • National Center for Biotechnology Information. (2013). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 56(21), 8421-8439.
  • National Center for Biotechnology Information. (2018). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 5, 1374-1381.
  • National Center for Biotechnology Information. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology, 535, 75-87.
  • National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6065-6073.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(2), 1547-1561.
  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Springer Nature. (2014). Measuring PI3K Lipid Kinase Activity. Methods in Molecular Biology, 1149, 87-98.

Sources

Methodological & Application

Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a key intermediate in the development of various pharmacologically active agents. This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents due to their bioisosteric relationship with indoles.[1][2] Specifically, 3-aryl-1H-indazoles have demonstrated significant potential in medicinal chemistry. The target molecule, this compound, incorporates a pyridine moiety at the 3-position and a trityl-protected amine at the 5-position, making it a versatile building block for further chemical elaboration.

The synthetic strategy outlined herein involves a three-step sequence:

  • Synthesis of 5-amino-3-iodo-1H-indazole: This key intermediate is prepared from the corresponding nitro-indazole precursor through a reduction reaction.

  • N-Tritylation of 5-amino-3-iodo-1H-indazole: The introduction of the bulky trityl group at the N1 position of the indazole ring serves to protect this nitrogen during the subsequent cross-coupling reaction, directing the arylation to the desired C3 position.

  • Suzuki-Miyaura Cross-Coupling: The final step involves a palladium-catalyzed Suzuki-Miyaura coupling of the N-tritylated iodo-indazole with pyridine-4-boronic acid to introduce the pyridinyl group at the C3 position.[1][2][3]

This protocol has been designed to be robust and scalable, with considerations for purification and characterization at each stage.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the progression from the starting nitro-indazole to the final trityl-protected product.

Synthetic_Pathway 3-iodo-5-nitro-1H-indazole 3-iodo-5-nitro-1H-indazole 5-amino-3-iodo-1H-indazole 5-amino-3-iodo-1H-indazole 3-iodo-5-nitro-1H-indazole->5-amino-3-iodo-1H-indazole Fe, NH4Cl EtOH, H2O, 80°C 1-trityl-3-iodo-1H-indazol-5-amine 1-trityl-3-iodo-1H-indazol-5-amine 5-amino-3-iodo-1H-indazole->1-trityl-3-iodo-1H-indazol-5-amine TrCl, Et3N DMF This compound This compound 1-trityl-3-iodo-1H-indazol-5-amine->this compound Pyridine-4-boronic acid Pd(dppf)Cl2, K2CO3 DME, H2O, 80°C

Caption: Overall synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 5-amino-3-iodo-1H-indazole

The initial step focuses on the reduction of the nitro group of 3-iodo-5-nitro-1H-indazole to an amine. This transformation is crucial for enabling the subsequent N-protection and cross-coupling reactions. The use of iron powder in the presence of ammonium chloride is a classic and effective method for this reduction.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-iodo-5-nitro-1H-indazole≥98%Commercially available
Iron powder (Fe)Fine gradeAny major supplier
Ammonium chloride (NH₄Cl)ACS reagent gradeAny major supplier
Ethanol (EtOH)AnhydrousAny major supplier
Deionized water (H₂O)In-house
Ethyl acetate (EtOAc)ACS reagent gradeAny major supplier
Sodium sulfate (Na₂SO₄)AnhydrousAny major supplier

Protocol:

  • To a solution of 3-iodo-5-nitro-1H-indazole (1.0 g, 3.46 mmol) in a mixture of ethanol (24 mL) and water (8 mL), add iron powder (0.97 g, 17.3 mmol) and ammonium chloride (0.93 g, 17.3 mmol).[4]

  • Stir the resulting mixture vigorously at 80°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-3-iodo-1H-indazole as a solid.[4] This intermediate is often used in the next step without further purification.

Part 2: N-Tritylation of 5-amino-3-iodo-1H-indazole

The selective protection of the N1-position of the indazole ring is critical for directing the subsequent Suzuki coupling to the C3-position. The trityl (triphenylmethyl) group is an excellent choice for this purpose due to its steric bulk and its stability under the basic conditions of the Suzuki reaction.[5][6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-amino-3-iodo-1H-indazoleFrom Part 1-
Trityl chloride (TrCl)≥98%Any major supplier
Triethylamine (Et₃N)≥99%Any major supplier
N,N-Dimethylformamide (DMF)AnhydrousAny major supplier
Dichloromethane (DCM)ACS reagent gradeAny major supplier
Saturated aqueous NaHCO₃In-house

Protocol:

  • Dissolve 5-amino-3-iodo-1H-indazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add triethylamine (1.5 equiv) to the solution and cool the mixture to 0°C in an ice bath.

  • Add trityl chloride (1.1 equiv) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x volume of aqueous phase).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-trityl-3-iodo-1H-indazol-5-amine.

Part 3: Suzuki-Miyaura Cross-Coupling

The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms the C-C bond between the indazole core and the pyridine ring.[8][9] This reaction is highly efficient and tolerates a wide range of functional groups.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-trityl-3-iodo-1H-indazol-5-amineFrom Part 2-
Pyridine-4-boronic acid≥98%Commercially available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeAny major supplier
Potassium carbonate (K₂CO₃)AnhydrousAny major supplier
1,2-Dimethoxyethane (DME)AnhydrousAny major supplier
Deionized water (H₂O)In-house
Ethyl acetate (EtOAc)ACS reagent gradeAny major supplier

Protocol:

  • In a reaction vessel, combine 1-trityl-3-iodo-1H-indazol-5-amine (1.0 equiv), pyridine-4-boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-90°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Workflow Visualization

The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling step.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine 1-trityl-3-iodo-1H-indazol-5-amine, pyridine-4-boronic acid, and K2CO3 Add_Catalyst Add Pd(dppf)Cl2 Combine_Reagents->Add_Catalyst Inert_Atmosphere Evacuate and backfill with Argon Add_Catalyst->Inert_Atmosphere Add_Solvent Add degassed DME/H2O Inert_Atmosphere->Add_Solvent Heat_Stir Heat to 80-90°C and stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute with EtOAc Monitor->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Wash Wash with H2O and brine Filter->Wash Dry_Concentrate Dry over Na2SO4 and concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The rationale behind each step, including the choice of reagents and reaction conditions, is provided to empower scientists with a deeper understanding of the underlying chemistry.

References

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem. 2006 Jul 7;71(14):5392-5. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012;17(9):10794-10807. [Link]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. 2014;4(55):29233-29236. [Link]

  • Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters. 1999;40(22):4137-4140. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3484-3488. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(26):15775-15787. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024;14(30):21617-21633. [Link]

  • 3-(pyridin-4-yl)-1H-indazol-5-amine. PubChem. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. 2014;6(8):143-152. [Link]

  • Trityl Protection. Common Organic Chemistry. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. JOCPR. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):795. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Advances. 2022;12(10):5887-5895. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2337. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. 2023;28(10):4105. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. 2022;20(15):1892-1904. [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International. 2016;2(4):262-266. [Link]

  • 5-aminoindazole (C7H7N3). PubChemLite. [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Kinase Inhibitory Assay for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Inhibitory Potency of this compound: A Detailed In Vitro Kinase Assay Protocol using ADP-Glo™

Abstract

This guide provides a comprehensive, in-depth protocol for determining the in vitro inhibitory activity of the compound this compound against a target protein kinase. While indazole and pyridine moieties are common scaffolds in kinase inhibitor design, the specific target profile of this compound is not widely documented[1][2][3]. Therefore, this protocol is designed to be adaptable for screening against a panel of kinases. We will use the ABL1 tyrosine kinase as a representative example. The methodology is centered on the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring ADP production[4][5]. This document offers a step-by-step workflow, explains the scientific rationale behind key steps, and provides a framework for rigorous data analysis and validation, empowering researchers to accurately characterize the compound's inhibitory profile.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a major class of drug targets, with over 30 kinase inhibitors approved for treating diseases like cancer[6]. The development of novel small molecule inhibitors, such as those based on indazole scaffolds, is a cornerstone of modern drug discovery[2][3]. Accurate and reproducible measurement of a compound's potency and selectivity is critical. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying potency in drug development[7].

This application note details a universal method to determine the IC50 value of this compound. The chosen platform, the ADP-Glo™ Kinase Assay, is a universal method applicable to virtually any kinase because it directly measures the formation of ADP, a common product of all kinase reactions[8][9]. This avoids the need for substrate-specific antibodies or radioactive materials, offering a streamlined, high-throughput compatible workflow[4].

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor are incubated together. Active kinase converts ATP to ADP. After this reaction, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes all remaining ATP in the well.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is directly proportional to the initial kinase activity.

In the presence of an effective inhibitor like this compound, kinase activity is reduced, less ADP is produced, and the resulting luminescent signal is lower.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase Kinase + Substrate ADP ADP Kinase->ADP Phosphorylation ATP ATP ATP->Kinase Inhibitor Inhibitor (Compound) Inhibitor->Kinase ADP_Detect ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) ADP->ADP_Detect ATP_Remaining Remaining ATP ATP_Remaining->ADP_Detect Depleted Kinase_Detect Kinase Detection Reagent (Converts ADP to ATP) ADP_Detect->Kinase_Detect 40 min incubation Luciferase Luciferase/Luciferin Kinase_Detect->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Principle of the ADP-Glo™ Kinase Assay.

Materials and Reagents
ReagentSupplierExample Catalog #Purpose
This compoundSigma-AldrichSML1538Test Inhibitor
ADP-Glo™ Kinase AssayPromegaV9101Core assay reagents for ADP detection
Active ABL1 Kinase, humanPromegaV4051Example target enzyme
ABLtide (EAIYAAPFAKKK) SubstrateSignalChemA02-58Peptide substrate for ABL1 kinase
Ultra Pure ATP, 10mMPromegaV9151Phosphate donor for kinase reaction
Dithiothreitol (DTT)MilliporeSigmaD9779Reducing agent to maintain enzyme stability
Magnesium Chloride (MgCl₂)MilliporeSigmaM8266Essential divalent cation cofactor for kinase activity
HEPES, 1M SolutionMilliporeSigmaH0887Buffering agent to maintain physiological pH
Bovine Serum Albumin (BSA), 10%MilliporeSigmaA9576Carrier protein to prevent non-specific binding of enzyme
DMSO, AnhydrousMilliporeSigmaD2650Solvent for test compound
White, Opaque 384-well Assay PlatesCorning3570Low-volume plates suitable for luminescence measurements
Plate-reading LuminometerVariousN/AInstrument for detecting luminescent signal
Experimental Protocol
  • 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA):

    • HEPES: Provides stable buffering capacity in the physiological pH range (7.2-7.6) where most kinases exhibit optimal activity.

    • MgCl₂: Kinases require a divalent cation, typically Mg²⁺, to coordinate the phosphate groups of ATP, making it susceptible to nucleophilic attack.[10][11] Excess free Mg²⁺ beyond what is complexed with ATP is often required for full catalytic activation[10][12].

    • DTT: A reducing agent that prevents the oxidation of cysteine residues within the kinase, which can lead to inactivation or aggregation. TCEP can be an alternative if the test compound is suspected to react with thiols[13][14].

    • BSA: A carrier protein that prevents the enzyme from adsorbing to the plastic walls of the assay plate, which is especially important at the low nanomolar concentrations of kinase used in the assay[13].

  • 2X ATP Solution (Prepare Fresh): Dilute 10mM Ultra Pure ATP stock to the desired 2X concentration in 1X Kinase Reaction Buffer. The final concentration in the assay should be at or near the Km value of the kinase for ATP to ensure assay sensitivity to competitive inhibitors. For ABL1, a final concentration of 10 µM is a common starting point.

  • 2X Enzyme/Substrate Master Mix (Prepare Fresh on Ice): Dilute the active ABL1 kinase and ABLtide substrate in 1X Kinase Reaction Buffer. Optimal concentrations must be determined empirically by titrating the enzyme to find a concentration that yields approximately 10-30% conversion of ATP to ADP in the reaction time.

  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in 100% DMSO.

    • Perform an intermediate dilution of this series into 1X Kinase Reaction Buffer to create a 4X final concentration stock plate. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

The following protocol is for a 10 µL final kinase reaction volume in a 384-well plate.

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Compound Addition: Add 2.5 µL of the 4X compound serial dilutions to the wells of a white, opaque 384-well plate. For controls, add 2.5 µL of 1X Kinase Reaction Buffer containing 4% DMSO (vehicle control for 100% activity) or a known potent inhibitor (positive control).

  • Kinase Reaction Initiation: Add 2.5 µL of 2X Enzyme/Substrate mix to all wells.

  • ATP Addition: To start the reaction, add 5 µL of 2X ATP solution to all wells. The total volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Mix and incubate for 40 minutes at room temperature[5][15].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescent reaction. Mix and incubate for 30-60 minutes at room temperature[15].

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

A self-validating protocol relies on robust controls. Include the following on every plate:

  • 100% Activity Control (Vehicle): Kinase + Substrate + ATP + DMSO vehicle. This represents the maximum signal (low control for inhibition).

  • 0% Activity Control (No Enzyme): Substrate + ATP + DMSO vehicle (No Kinase). This defines the background signal.

  • Positive Inhibition Control: A known, potent inhibitor of the target kinase (e.g., Imatinib for ABL1) at a concentration >10x its IC50. This represents the minimum signal (high control for inhibition).

Data Analysis and IC50 Determination
  • Subtract Background: Subtract the average luminescence signal from the "No Enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: Normalize the data relative to the on-plate controls using the following formula:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl))

    Where:

    • Signal_Compound is the signal from a well with the test inhibitor.

    • Signal_LowControl is the average signal from the 100% activity (vehicle) wells.

    • Signal_HighControl is the average signal from the positive inhibition control wells.

Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal dose-response with variable slope) to determine the IC50 value[16][17].

Data Summary Table:

Compound Conc. [nM] (log)Raw Luminescence (RLU)% Inhibition
10000 (4.0)15,50098.5%
3333 (3.5)21,30094.2%
1111 (3.0)45,60077.1%
370 (2.6)98,70042.5%
123 (2.1)155,40011.2%
41 (1.6)168,9002.8%
0 (Vehicle Control)172,500 (Low Control)0%
Staurosporine (High Ctrl)12,300 (High Control)100%

To ensure the assay is robust and suitable for screening, calculate the Z'-factor (Z-prime) from the control wells[18][19].

Z' = 1 - (3 * (SD_LowControl + SD_HighControl)) / |Mean_LowControl - Mean_HighControl|

  • Z' > 0.5: An excellent assay, highly reliable for screening[20][21].

  • 0 < Z' ≤ 0.5: A marginal assay; optimization may be needed[19][20].

  • Z' < 0: An unsuitable assay[18].

Conclusion

This application note provides a detailed, robust, and validated protocol for determining the IC50 of this compound against protein kinases. By employing the sensitive ADP-Glo™ assay and incorporating rigorous controls and data analysis practices, researchers can confidently characterize the inhibitory potential of this and other novel compounds, facilitating their progression in the drug discovery pipeline.

References
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved from [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Protocol Author. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Unchain Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

  • Author. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. Retrieved from [Link]

  • Adams, J. A. (2000). Requirement for an additional divalent metal cation to activate protein tyrosine kinases. Biochemistry. Retrieved from [Link]

  • NIH. (2019). Mg2+ regulation of kinase signaling and immune function. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Importance of detergents for in vitro phosphorylation? Retrieved from [Link]

  • ResearchGate. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PMC. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Retrieved from [Link]

  • ResearchGate. (2016). Kinase assays - use of TCEP vs DTT? Retrieved from [Link]

  • NIH. (n.d.). Direct Mg2+ Binding Activates Adenylate Kinase from Escherichia coli. PMC. Retrieved from [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. PubMed. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PubMed. Retrieved from [Link]

  • NIH. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. PMC. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterization of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Derivative

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anti-tumor effects.[1][2] Several indazole derivatives have entered clinical trials or are already in clinical use, highlighting the therapeutic promise of this chemical class.[1] This document provides a comprehensive guide for the initial characterization of a novel indazole derivative, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine , in cell-based assays.

Structurally, this compound belongs to the broader family of pyridinyl-indazole amines. While specific biological data for this exact molecule is emerging, related compounds have shown promise in targeting key cancer-related pathways. For instance, derivatives of 1H-indazole-3-amine have been reported to exhibit antitumor activity by modulating the p53/MDM2 pathway and inducing apoptosis through the Bcl-2 family of proteins.[2] Furthermore, molecular docking studies on structurally similar 1-trityl-5-azaindazole derivatives suggest potential interactions with the MDM2 receptor, a critical negative regulator of the p53 tumor suppressor.[3][4]

Based on this foundational knowledge, we hypothesize that this compound may exert anti-proliferative effects on cancer cells by inducing apoptosis and/or cell cycle arrest, potentially through the modulation of the p53-MDM2 axis. These application notes provide a strategic framework and detailed protocols for researchers to systematically investigate the cellular effects of this compound, from initial cytotoxicity screening to preliminary mechanism of action studies.

I. Compound Handling and Stock Solution Preparation

Prior to commencing any experimental work, it is crucial to handle this compound with appropriate safety precautions.

1.1 Safety and Handling:

  • Consult the Safety Data Sheet (SDS): Always review the latest SDS for detailed information on physical and chemical properties, hazards, and first-aid measures.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[7][8]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

1.2. Protocol for Stock Solution Preparation:

The trityl group imparts significant hydrophobicity, making the compound insoluble in aqueous media. A high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, for example, 10 mM.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices: A high-concentration stock in DMSO is standard for water-insoluble compounds, allowing for minimal solvent concentration in the final cell culture media. Aliquoting is critical to maintain the stability and integrity of the compound over time.

II. Initial Investigation: Determining Cellular Cytotoxicity

The first step in characterizing a novel compound is to determine its cytotoxic potential across a range of cancer cell lines. This provides essential dose-response information and helps identify sensitive cell lines for further mechanistic studies.

2.1. MTT Cell Viability Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Self-Validating System: Include both a "vehicle control" (cells treated with the same concentration of DMSO as the highest compound concentration) and a "no-cell" blank control for accurate background subtraction. This ensures that any observed effect is due to the compound and not the solvent.

2.2. Data Presentation: Hypothetical IC50 Values

The following table represents hypothetical IC50 values for this compound against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 72h
K562Chronic Myeloid Leukemia5.15
A549Lung Carcinoma12.8
PC-3Prostate Cancer8.5
HepG2Hepatocellular Carcinoma15.2
HEK-293Normal Human Embryonic Kidney33.2

This hypothetical data is modeled after the activity of a related indazole derivative, compound 6o, as reported in the literature.[2]

III. Mechanistic Deep Dive: Apoptosis and Cell Cycle Analysis

Based on the initial cytotoxicity screening, further experiments should focus on elucidating the mechanism of cell death. The indazole scaffold is frequently associated with the induction of apoptosis and cell cycle arrest.[2][9]

3.1. Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay is a gold standard for quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Treatment: Treat cells (e.g., K562) with this compound at concentrations around the IC50 value (e.g., 5 µM, 10 µM, 15 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Expertise & Experience: Harvesting both floating and adherent cells is critical, as apoptotic cells often detach from the culture plate. This ensures that the apoptotic population is not underestimated.

3.2. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. The RNase A is necessary to degrade RNA and ensure that only DNA is stained.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

3.3. Visualization of Experimental Workflow

G cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies a Seed Cancer Cell Lines (e.g., K562, A549, PC-3) b Treat with Compound (Dose-Response) a->b c MTT Assay (72h) b->c d Calculate IC50 Values c->d e Select Sensitive Cell Line (e.g., K562) d->e Select Lead Candidate for Further Study f Treat with Compound (1x, 2x IC50) e->f g Apoptosis Assay (Annexin V/PI) f->g h Cell Cycle Analysis (PI Staining) f->h i Western Blot Analysis (p53, MDM2, Bcl-2) f->i

Caption: Overall experimental workflow for the characterization of this compound.

IV. Target Pathway Investigation

Based on literature for related indazole compounds, a plausible mechanism of action involves the p53 tumor suppressor pathway.[2] The following section outlines a strategy to investigate the effect of this compound on key proteins in this pathway.

4.1. Proposed Signaling Pathway

The p53 protein is a critical tumor suppressor that is often kept in check by its negative regulator, MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 stabilization and activation, resulting in the transcription of target genes that promote apoptosis (e.g., Bax) and cell cycle arrest.

G compound 3-(pyridin-4-yl)-1-trityl- 1H-indazol-5-amine mdm2 MDM2 compound->mdm2 Inhibition? p53 p53 mdm2->p53 Degradation bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulation bax Bax (Pro-apoptotic) p53->bax Upregulation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis

Caption: Proposed signaling pathway for the induction of apoptosis by this compound.

4.2. Western Blotting Protocol for Pathway Analysis

Western blotting can be used to measure changes in the expression levels of key proteins in the proposed pathway following compound treatment.

  • Protein Extraction: Treat cells with the compound for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Trustworthiness: The inclusion of a loading control like GAPDH is essential to ensure that equal amounts of protein were loaded for each sample, validating the observed changes in the target protein levels.

V. Summary and Future Directions

These application notes provide a structured approach to the initial in vitro characterization of this compound. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, combined with the investigation of the p53 signaling pathway, will generate a robust preliminary dataset. Positive results from these assays would warrant further investigation, including more advanced mechanism-of-action studies (e.g., co-immunoprecipitation to confirm p53-MDM2 interaction), in vivo efficacy studies in animal models, and comprehensive safety and toxicology profiling. This systematic approach is fundamental in the early stages of drug discovery and development.

References

  • PubChem. 3-(pyridin-4-yl)-1H-indazol-5-amine. Available at: [Link]

  • Masagalli, J. N., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152.
  • Masagalli, J. N., et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. JOCPR. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022-08-25). Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-12). Molecules. Available at: [Link]

  • PubChem. 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine. Available at: [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016-05-24). ResearchGate. Available at: [Link]

  • Synthesis and antiproliferative activity of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole. (2016-08-04). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-08). ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a novel indazole derivative, for its potential anticancer activities. Indazole-containing compounds have emerged as a significant class of heterocyclic scaffolds in oncology, with several derivatives gaining FDA approval for treating various cancers.[1][2][3] This guide outlines a strategic and systematic approach to characterizing the biological effects of this specific compound on cancer cell lines. We present detailed, field-proven protocols for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. The experimental design emphasizes scientific integrity, reproducibility, and a deep understanding of the underlying biological principles.

Introduction: The Rationale for Investigating Indazole Derivatives in Oncology

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted anticancer agents.[3] Marketed drugs such as Axitinib, Pazopanib, and Niraparib validate the therapeutic potential of this heterocyclic system.[4] These molecules often function by competing with ATP in the kinase domain of oncogenic proteins, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3]

The compound this compound incorporates several key structural features:

  • Indazole Core: A well-established pharmacophore with proven anticancer activity.[1][2]

  • Pyridine Ring: A common substituent in kinase inhibitors that can form critical hydrogen bonds within the ATP-binding pocket.

  • Trityl Group: A bulky, lipophilic group that can influence solubility, cell permeability, and potentially steric interactions with the target protein.

  • Amine Group: A potential site for hydrogen bonding or further chemical modification to improve pharmacological properties.

Given this structural rationale, a systematic investigation is warranted to determine if this compound exhibits anticancer properties and to elucidate its mechanism of action. This guide provides the experimental framework for such an investigation.

Experimental Workflow: A Phased Approach to Characterization

A logical, stepwise approach is crucial for efficiently evaluating a novel compound. We propose the following workflow, which progresses from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Pathway Analysis cluster_3 Data Interpretation & Next Steps A Compound Preparation (Solubility & Stability Testing) B Cytotoxicity Screening (MTT Assay) A->B D Apoptosis Induction (Annexin V/PI Staining) B->D E Cell Cycle Analysis (Propidium Iodide Staining) B->E C Select Panel of Cancer Cell Lines C->A F Signaling Pathway Analysis (Western Blotting) D->F E->F G Go/No-Go Decision (Lead Optimization/In Vivo Studies) F->G G start Treat cells with compound harvest Harvest adherent & floating cells start->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15-20 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle. [5]Flow cytometry with PI staining can quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100) [6]* Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Seed cells and treat with the compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 hours).

  • Harvesting and Washing: Harvest cells as described previously and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet (~1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [7]4. Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks. [6][7]5. Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 300-500 µL of PI/RNase A staining solution. [6]6. Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light. [6]7. Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks corresponding to different cell cycle phases.

  • G0/G1 phase: 2N DNA content

  • S phase: Between 2N and 4N DNA content

  • G2/M phase: 4N DNA content An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.

Phase 3: Preliminary Target Pathway Investigation

Based on the known mechanisms of indazole derivatives, a logical next step is to investigate the compound's effect on key cancer-related signaling pathways using Western blotting. This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. [8][9]

Protocol: Western Blotting for Key Signaling Proteins

Hypothesis: Indazole derivatives frequently target protein kinases. Therefore, examining the phosphorylation status of key signaling proteins can provide mechanistic insights. [3]Potential pathways to investigate include MAPK/ERK and PI3K/AKT, which are commonly dysregulated in cancer. [10] Materials:

  • SDS-PAGE equipment

  • Protein transfer system (e.g., wet or semi-dry)

  • Nitrocellulose or PVDF membranes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT, cleaved Caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 1, 6, 12 hours) to capture signaling events. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples in loading buffer and separate them by size on an SDS-PAGE gel. [8]4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [11]5. Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding. [10][12]6. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [12]7. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure even loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total (non-phosphorylated) form of the protein of interest. [10]

G cluster_0 Potential Signaling Cascade Indazole 3-(pyridin-4-yl)-1-trityl- 1H-indazol-5-amine Kinase Oncogenic Kinase (e.g., VEGFR, FGFR) Indazole->Kinase PI3K_AKT PI3K AKT Kinase->PI3K_AKT:f0 MAPK_ERK MEK ERK Kinase->MAPK_ERK:f0 Downstream Proliferation, Survival, Angiogenesis PI3K_AKT:f1->Downstream MAPK_ERK:f1->Downstream

Figure 3: A potential signaling pathway inhibited by an indazole derivative.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound. The data generated from these experiments—IC₅₀ values across multiple cell lines, mode of cell death, and effects on cell cycle and key signaling pathways—will provide a robust preliminary assessment of its anticancer potential. Positive and compelling results would justify further investigation, including target identification studies, in vivo efficacy experiments in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Vertex AI Search.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. R&D Systems.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • The Annexin V Apoptosis Assay. Thermo Fisher Scientific.
  • Assaying cell cycle st
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. NIH.
  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • MTT assay and its use in cell viability and prolifer
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • MTT assay protocol. Abcam.
  • Flow Cytometry Protocol. Sigma-Aldrich.
  • MTT Cell Proliferation Assay.
  • Western Blotting Protocol. Cell Signaling Technology.
  • MTT Cell Assay Protocol.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
  • Western blot protocol. Abcam.
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Rad.

Sources

The Indazole-Pyridine Scaffold: A Versatile Platform for Kinase-Targeted Molecular Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Core in Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, potent anticancer properties.[1][2][3] A significant portion of the therapeutic potential of indazole-based compounds stems from their ability to function as inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[4][5][6] The dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4]

The compound 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, with its characteristic indazole and pyridine moieties, represents a valuable chemical entity within this class. While its direct application as a molecular probe is not yet extensively documented in peer-reviewed literature, its structural similarity to known kinase inhibitors suggests a strong potential for its development into a targeted molecular probe for studying kinase biology. This application note will, therefore, provide a comprehensive guide on the prospective use of the 3-(pyridin-4-yl)-1H-indazol-5-amine scaffold (following the removal of the trityl protecting group) as a foundation for creating molecular probes for kinase research. We will delve into the rationale for its use, propose detailed protocols for its application in key assays, and provide the necessary theoretical and practical framework for researchers in cell biology and drug development.

The Scientific Rationale: Why 3-(pyridin-4-yl)-1H-indazol-5-amine as a Kinase Probe Scaffold?

The convergence of an indazole core and a pyridine ring is a common feature in a multitude of potent kinase inhibitors.[4][7][8] The indazole moiety often forms critical hydrogen bonds within the ATP-binding pocket of kinases, while the pyridine ring can be modified to enhance selectivity and solubility. The 5-amino group on the indazole ring of the title compound serves as a convenient chemical handle for the conjugation of fluorophores or other reporter molecules without significantly disrupting the core's binding affinity to the target kinase. The trityl group, a bulky protecting group, would need to be removed to unmask the N-H of the indazole ring, which is often crucial for kinase binding, and to allow for potential modifications at this position.

A molecular probe derived from this scaffold could be invaluable for:

  • High-Throughput Screening (HTS): To identify new kinase inhibitors through competitive binding assays.

  • Target Engagement Studies: To confirm that a drug candidate binds to its intended kinase target within a cellular context.

  • Enzyme Kinetics and Inhibition Studies: To determine the potency and mechanism of action of novel inhibitors.

  • Cellular Imaging: To visualize the subcellular localization of active kinases.

Data Presentation: Physicochemical Properties

For any molecule to be considered a viable scaffold for a molecular probe, its fundamental physicochemical properties must be understood. Below is a summary of the properties for the base compound, this compound.

PropertyValueSource
Linear Formula C31H24N4
Molecular Weight 452.56 g/mol
Synonyms 3-(4-pyridinyl)-1-trityl-1H-indazol-5-amine

Experimental Protocols: Prospective Applications of a 3-(pyridin-4-yl)-1H-indazol-5-amine-Based Fluorescent Probe

The following protocols are detailed, prospective guides for the application of a fluorescently labeled derivative of 3-(pyridin-4-yl)-1H-indazol-5-amine (referred to as "Indazole-Probe-Fluor") in kinase research. These protocols are based on established methodologies for kinase inhibitor probes.

Protocol 1: In Vitro Kinase Inhibition Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to screen for novel kinase inhibitors. The assay measures the change in fluorescence polarization (FP) of Indazole-Probe-Fluor as it is displaced from the kinase active site by a test compound.

Principle: A small, fluorescently labeled molecule (Indazole-Probe-Fluor) rotating freely in solution has a low FP value. When bound to a much larger protein (the kinase), its rotation is slowed, resulting in a high FP value. A test compound that binds to the kinase will displace Indazole-Probe-Fluor, causing a decrease in the FP signal.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep1 Prepare Kinase Buffer prep2 Dilute Kinase Stock prep1->prep2 prep3 Prepare Indazole-Probe-Fluor Solution prep2->prep3 prep4 Prepare Test Compound Plate prep3->prep4 exec1 Add Kinase to Assay Plate prep4->exec1 exec2 Add Test Compound exec1->exec2 exec3 Add Indazole-Probe-Fluor exec2->exec3 exec4 Incubate at Room Temperature exec3->exec4 acq1 Read Fluorescence Polarization exec4->acq1 acq2 Calculate IC50 Values acq1->acq2

Caption: Workflow for a Fluorescence Polarization-based Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.

    • Kinase Stock Solution: Reconstitute the purified kinase in the kinase buffer to a stock concentration of 1 µM. Aliquot and store at -80°C.

    • Indazole-Probe-Fluor Solution: Prepare a 2X working solution of Indazole-Probe-Fluor in the kinase buffer. The final concentration in the assay should be at or below its Kd for the target kinase.

    • Test Compound Plate: Prepare serial dilutions of the test compounds in a 384-well plate. Include appropriate controls (e.g., a known inhibitor as a positive control and DMSO as a negative control).

  • Assay Procedure:

    • To the wells of a black, low-volume 384-well assay plate, add 5 µL of the 2X kinase working solution.

    • Add 100 nL of the test compounds from the compound plate.

    • Add 5 µL of the 2X Indazole-Probe-Fluor working solution to all wells.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Calculate the percentage of inhibition for each test compound concentration.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if a drug candidate binds to its target kinase within a cellular environment.

Principle: Protein-ligand binding stabilizes the protein, increasing its melting temperature. In CETSA, cells are treated with a compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A binding event is detected as a shift in the protein's melting curve to a higher temperature. A fluorescent probe can be used in a competitive binding format.

Signaling Pathway Context:

G cluster_0 Cellular Environment Drug_Candidate Drug Candidate Kinase Target Kinase Drug_Candidate->Kinase Binds Bound_Complex Kinase-Probe Complex Indazole-Probe-Fluor Indazole-Probe-Fluor Indazole-Probe-Fluor->Kinase Binds

Caption: Competitive binding in a cellular context for target engagement studies.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound or vehicle control for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing.

  • Quantification of Soluble Protein:

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new plate.

    • Quantify the amount of the target kinase in the soluble fraction using an appropriate method, such as Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble kinase against the temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The 3-(pyridin-4-yl)-1H-indazol-5-amine scaffold holds significant promise for the development of novel molecular probes targeting protein kinases. Its structural features, common to many potent kinase inhibitors, provide a strong foundation for creating tools for high-throughput screening, target validation, and cellular imaging. The protocols outlined in this application note provide a roadmap for the prospective application of fluorescently labeled derivatives of this scaffold. Further research into the synthesis of such probes and their characterization against a panel of kinases will be instrumental in realizing their full potential in advancing our understanding of kinase biology and in the discovery of new therapeutic agents.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC. National Institutes of Health. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Institutes of Health. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is an investigational compound. The following application notes and protocols are provided for research purposes only. These guidelines are based on the known anti-inflammatory properties of related indazole derivatives and are intended to serve as a starting point for experimental design. All experiments involving live animals must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.

Introduction: The Therapeutic Potential of Indazole Derivatives in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][2] The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties.[3][4][5] This document provides a detailed guide for the experimental use of a specific indazole derivative, this compound, in preclinical inflammatory models.

While direct studies on this particular molecule are not yet prevalent in published literature, its structural motifs—the indazole core and the pyridine ring—are present in compounds known to modulate key inflammatory pathways. Notably, many indazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and key signaling kinases.[6][7][8]

Hypothesized Mechanism of Action: Targeting the p38 MAPK Signaling Pathway

Based on the known biological activities of structurally related compounds, a plausible anti-inflammatory mechanism of action for this compound is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a central regulator of inflammation, and its activation by various stressors and pro-inflammatory stimuli leads to the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][9][10][11]

Inhibition of p38 MAPK can effectively suppress the downstream production of these cytokines, thereby mitigating the inflammatory response.[2][10] The presence of the nitrogen-containing heterocyclic systems in this compound suggests potential interactions with the ATP-binding pocket of kinases like p38 MAPK.

Visualizing the Hypothesized Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPK p38 MAPK TLR4->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Compound This compound Compound->p38_MAPK Inhibits DNA DNA NF_kB->DNA Transcription Cytokine_mRNA Cytokine mRNA TNF_alpha TNF-α Cytokine_mRNA->TNF_alpha Production IL_6 IL-6 Cytokine_mRNA->IL_6 Production DNA->Cytokine_mRNA Translation

Caption: Hypothesized inhibition of the p38 MAPK pathway.

In Vitro Evaluation of Anti-Inflammatory Activity

Protocol 1: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol details an in vitro assay to determine the ability of this compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).[12][13][14]

I. Materials

  • Murine macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • DMSO (vehicle)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

II. Experimental Workflow

Caption: Workflow for in vitro cytokine release assay.

III. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept below 0.1% to avoid vehicle-induced toxicity.

  • Pre-treatment: After overnight incubation, carefully remove the medium from the wells and replace it with fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) and an untreated control. Incubate the plate for 1 hour.

  • LPS Stimulation: Following pre-treatment, add LPS to each well to a final concentration of 1 µg/mL (except for the untreated control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

IV. Data Analysis and Expected Outcome

The inhibitory effect of the compound on cytokine production should be calculated as a percentage of the LPS-stimulated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined by non-linear regression analysis.

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Untreated Control0< 50-< 50-
Vehicle + LPS02500 ± 20004000 ± 3500
Compound + LPS0.12200 ± 180123500 ± 30012.5
Compound + LPS11500 ± 150402400 ± 21040
Compound + LPS10750 ± 90701200 ± 15070
Compound + LPS100200 ± 5092300 ± 6092.5

Table 1: Representative hypothetical data for the in vitro inhibition of TNF-α and IL-6 release.

In Vivo Evaluation of Anti-Inflammatory Efficacy

Protocol 2: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[15][16][17][18][19]

I. Materials

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Plebthysmometer or digital calipers

II. Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

III. Step-by-Step Procedure

  • Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Group Allocation: Randomly divide the rats into groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally via gavage.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[16][17]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[16]

IV. Data Analysis and Expected Outcome

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula:

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control-0.85 ± 0.070
Compound100.64 ± 0.0524.7
Compound300.42 ± 0.0450.6
Compound1000.25 ± 0.0370.6
Indomethacin100.30 ± 0.0464.7

Table 2: Representative hypothetical data for the in vivo anti-inflammatory effect in the carrageenan-induced paw edema model.

Pharmacokinetic Considerations and Safety Profile

Pharmacokinetics: The bulky and lipophilic trityl group is expected to significantly influence the pharmacokinetic properties of the molecule.[20][21][22][23][24] It may increase metabolic stability and prolong the half-life, but could also lead to poor aqueous solubility and potential for non-specific binding. Preliminary pharmacokinetic studies are crucial to determine the bioavailability, distribution, metabolism, and excretion of the compound to establish an effective dosing regimen.

Safety and Toxicity: Indazole-containing compounds generally have a good safety profile, but it is essential to conduct preliminary toxicity studies.[25] An acute toxicity study in rodents should be performed to determine the LD₅₀ and identify any potential adverse effects.

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial preclinical evaluation of this compound as a potential anti-inflammatory agent. Based on the established activities of related indazole derivatives, this compound holds promise as an inhibitor of the p38 MAPK pathway. Further studies should focus on confirming the mechanism of action through kinase assays and Western blotting for phosphorylated p38 MAPK, as well as expanding the in vivo evaluation to chronic models of inflammation.

References

  • Babu Boga, et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology. [Link]

  • Yong-Cheol Lee, et al. (2013). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Journal of Cellular and Molecular Medicine. [Link]

  • A. S. K. Reddy, et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Ylitalo, P. (1990). Pharmacokinetic principles in the systemic use of tracer compounds. Acta Radiologica Supplementum. [Link]

  • Lin, C. Y., et al. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. International Journal of Molecular Sciences. [Link]

  • Ernst, J. D., et al. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [Link]

  • Request PDF. (2025). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Jarvis, M. R. (1991). Clinical pharmacokinetics of tricyclic antidepressant overdose. Psychopharmacology Bulletin. [Link]

  • PDF. (2025). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. [Link]

  • Rahman, M. M., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. International Journal of Molecular Sciences. [Link]

  • Bartosh, T. J., et al. (2013). Macrophage Inflammatory Assay. Bio-protocol. [Link]

  • bioRxiv. (2022). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK inhibitors. bioRxiv. [Link]

  • Reddy, A. S. K., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • YouTube. (2019). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. YouTube. [Link]

  • Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • He, M. M., et al. (2005). Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 inhibits the binding of TNF-α. Proceedings of the National Academy of Sciences. [Link]

  • ResearchGate. (n.d.). LPS-induced IL-4 release is TLR4-dependent in macrophages and in the murine model of lung inflammation. ResearchGate. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances. [Link]

  • YouTube. (2020). Pharmacokinetics: How Drugs Move Through the Body. YouTube. [Link]

  • CONICET. (n.d.). Small Molecules as Anti-TNF Drugs. CONICET. [Link]

  • Kim, H. J., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules. [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. [Link]

  • YouTube. (2019). Pharmacokinetics in Drug Development. YouTube. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Zhang, Y., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Frontiers in Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Open Access Journals. (n.d.). Targeting p38 MAPK for the treatment of inflammatory arthritis. Open Access Journals. [Link]

  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. Science. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development. The indazole nucleus is a privileged scaffold, serving as a bioisostere for indole in a multitude of biologically active compounds.[1] The ability to functionalize this core structure through precise C-C bond formation allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile method. Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1] This application note provides a detailed guide to the Suzuki coupling of a complex, multi-heterocyclic substrate, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a compound of interest in medicinal chemistry. We will delve into the mechanistic rationale behind the choice of reaction parameters, offer a step-by-step protocol, and provide a comprehensive troubleshooting guide to navigate the challenges inherent in coupling sterically demanding and electronically complex heterocyclic systems.

Core Principles and Mechanistic Considerations

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)-X L2 (Oxidative Addition Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)-R2 L2 (Transmetalation Complex) Transmetalation->PdII_R2 Base Base (e.g., K3PO4) Borate [R2-B(OH)3]⁻ Boronic R2-B(OH)2 (Boronic Acid) Boronic->Borate Base Borate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the specific case of coupling a substituted aryl halide to the 5-position of this compound (assuming a bromo or iodo precursor at the 5-position), several factors must be carefully considered:

  • The Substrate: The target molecule presents multiple challenges. The indazole and pyridine rings are nitrogen-rich heterocycles that can coordinate to the palladium catalyst and inhibit its activity.[2] The bulky trityl protecting group on the indazole nitrogen introduces significant steric hindrance, which can affect the rate of oxidative addition.[3] The free amino group at the 5-position is an electron-donating group, which can also influence the electronic properties of the reaction center.

  • Catalyst Selection: To overcome catalyst inhibition and steric hindrance, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), or N-heterocyclic carbene (NHC) ligands, are often employed.[4][5] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[3] Palladium precatalysts, which are air-stable and readily activated under the reaction conditions, are often preferred for convenience and reproducibility.[2]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] For substrates with sensitive functional groups or those prone to side reactions, the choice of base is critical. Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective in the coupling of nitrogen-containing heterocycles.[2][7] The use of anhydrous conditions is highly recommended to minimize protodeboronation of the boronic acid, a common side reaction.[8]

  • Solvent: Aprotic polar solvents are typically used to solubilize the reactants and the catalyst. A mixture of 1,4-dioxane and water is a common choice, as water can aid in the dissolution of the base and facilitate the transmetalation step.[2] However, for substrates susceptible to protodeboronation, anhydrous solvents like DMF or toluene may be advantageous.[9]

Experimental Protocol: Suzuki Coupling of 5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G2, 2-5 mol%)

  • SPhos ligand (if not using a precatalyst, 4-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Equipment:

  • Microwave reactor or oil bath

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Diagram of the Experimental Workflow:

Suzuki_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - 5-bromo-indazole derivative - Arylboronic acid - K3PO4 Setup->Reagents Catalyst Add Catalyst System: - Pd precatalyst - Ligand (if needed) Reagents->Catalyst Solvent Add Solvents: - Anhydrous Dioxane - Degassed Water Catalyst->Solvent Degas Degas Reaction Mixture Solvent->Degas Reaction Heat Reaction (Microwave or Oil Bath) Degas->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Sources

Strategic Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine via Ligand-Accelerated Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The synthesis of highly functionalized indazoles, such as 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, presents a significant challenge requiring precise control over regioselectivity and reaction conditions. This application note provides an in-depth guide to the synthesis of this target molecule, focusing on a modern, ligand-accelerated Ullmann condensation for the key C-N bond-forming step. We will explore the mechanistic rationale behind the choice of catalyst, ligand, and protecting groups, and provide a detailed, field-proven protocol for its successful execution.

Introduction: The Significance of the Indazole Scaffold and the Synthetic Challenge

Indazole derivatives are a cornerstone of modern drug discovery, with compounds like Niraparib and Pazopanib demonstrating their therapeutic potential.[1] The bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for interacting with various biological targets. The specific target molecule, this compound, incorporates three key pharmacophoric elements: the indazole core, a pyridine substituent at the C-3 position, and an amine at the C-5 position, making it a valuable building block for kinase inhibitor libraries.

The synthesis of such a molecule requires a multi-step approach. A critical step is the introduction of the C-5 amine group onto the indazole ring. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is an ideal method for this transformation.[3] However, traditional Ullmann reactions are notorious for requiring harsh conditions—high temperatures (>200 °C), stoichiometric copper, and highly polar solvents—which can be incompatible with complex, functionalized substrates.[3] This guide focuses on a modern iteration of this classic reaction, employing a catalytic amount of a copper(I) salt accelerated by a chelating diamine ligand, which permits the reaction to proceed under significantly milder conditions.

Strategic Considerations in the Synthetic Design

The overall synthetic strategy is designed to build the molecule in a logical sequence, protecting reactive sites and introducing key functional groups at the appropriate stages. The use of a trityl protecting group and the choice of the Ullmann condensation are central to this strategy.

The Role of the Trityl (Trt) Protecting Group

The indazole nucleus possesses two nitrogen atoms, and the N-H proton is acidic, existing in tautomeric forms (1H and 2H).[4] To prevent unwanted side reactions during the C-N coupling step and to ensure regioselectivity, the N-1 position of the indazole is protected. The triphenylmethyl (trityl, Trt) group is selected for several key reasons:

  • Steric Bulk: Its significant size selectively protects the less hindered N-1 position and can influence the conformation of the molecule.[5]

  • Acid Lability: The trityl group is stable under the basic conditions of the Ullmann reaction but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) without affecting other parts of the molecule.[6] This orthogonality is crucial in multi-step synthesis.[5]

  • Enhanced Solubility: The lipophilic nature of the trityl group improves the solubility of the indazole intermediate in organic solvents, aiding in both reaction and purification.

  • Purification Handle: The "trityl-on" purification strategy utilizes the high affinity of the trityl group for reversed-phase silica, allowing for efficient separation of the desired product from any non-tritylated impurities.[7][8]

Protection is typically achieved by reacting the N-H indazole precursor with trityl chloride in the presence of a base like pyridine.[6]

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines, ethers, or thioethers.[3] The specific reaction for this synthesis is a C-N coupling (sometimes referred to as a Goldberg reaction), which couples an aryl halide with an amine.[3] Modern protocols have greatly improved the efficiency and scope of this reaction through the use of ligands.

The proposed catalytic cycle, accelerated by a chelating ligand (L), is believed to proceed through the following key steps:

  • Catalyst Activation: The precatalyst, typically a Cu(I) salt like CuI, complexes with the ligand to form the active catalytic species.

  • Oxidative Addition: The aryl halide (our 5-bromo-indazole intermediate) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl-halide intermediate.[9][10] This step is often rate-limiting, and its efficiency is dramatically enhanced by electron-rich ligands that increase the electron density on the copper center.[11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the copper center, and a base facilitates its deprotonation to form a more nucleophilic amide species.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) center, releasing the N-arylated product and regenerating the active Cu(I) catalyst.[9]

The choice of ligand is paramount. Bidentate N,N'-donor ligands, such as N,N'-dimethylethylenediamine (DMEDA) or various benzene-1,2-diamines, have proven highly effective.[12] They stabilize the copper intermediates and accelerate the key steps of the catalytic cycle, allowing the reaction to proceed at lower temperatures (80–120 °C) with broader functional group tolerance.[12][13]

Visualized Synthetic Workflow and Mechanism

To provide a clear overview, the synthetic pathway and the Ullmann catalytic cycle are illustrated below using Graphviz.

G cluster_0 Overall Synthetic Workflow A Indazole Core Synthesis (e.g., from 2-fluoro-5-bromobenzonitrile) B N-1 Tritylation (Trityl Chloride, Pyridine) A->B Protection C Ullmann C-N Coupling (Amine Source, CuI, Ligand) B->C Precursor Ready D Purification & Optional Deprotection (Chromatography, Mild Acid) C->D Crude Product E Final Product: This compound D->E Purified G CuI_L Cu(I)-L (Active Catalyst) CuIII_complex L-Cu(III)(Ar)(Br)(NR₂H) CuI_L->CuIII_complex Oxidative Addition ArX Ar-Br (5-Bromo-Indazole) ArX->CuIII_complex R2NH R₂NH (Amine Source) R2NH->CuIII_complex Coordination Base Base (e.g., K₂CO₃) Base->CuIII_complex CuIII_amide L-Cu(III)(Ar)(NR₂) CuIII_complex->CuIII_amide Deprotonation CuIII_amide->CuI_L Catalyst Regeneration Product Ar-NR₂ (Final Product) CuIII_amide->Product Reductive Elimination

Caption: Proposed catalytic cycle for the ligand-accelerated Ullmann amination.

Detailed Experimental Protocol

This protocol details the Ullmann condensation step to convert 5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole into the desired 5-amino product.

Safety Precaution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are chemical irritants; consult Safety Data Sheets (SDS) before use.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole532.461.0532 mgAryl Halide Substrate
Copper(I) Iodide (CuI)190.450.1 (10 mol%)19.0 mgCatalyst Precursor
N,N'-Dimethylethylenediamine (DMEDA)88.150.2 (20 mol%)22 µLLigand
Potassium Phosphate (K₃PO₄)212.272.0425 mgBase
Benzophenone Imine181.241.2210 µLAmmonia Surrogate
Dioxane (anhydrous)88.11-5.0 mLSolvent
Toluene (anhydrous)92.14-5.0 mLCo-Solvent
Hydrochloric Acid (2 M aqueous)36.46-As neededFor Imine Hydrolysis

Rationale for Reagent Choices:

  • Ammonia Surrogate: Direct amination with ammonia gas can be challenging to handle. Benzophenone imine serves as a convenient and effective ammonia surrogate, which is later hydrolyzed to reveal the primary amine.

  • Base: Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base that effectively promotes the reaction without competing side reactions.

  • Solvent System: A mixture of dioxane and toluene provides a suitable boiling point and solvency for all reaction components.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-(pyridin-4-yl)-1-trityl-1H-indazole (532 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous dioxane (5.0 mL) and anhydrous toluene (5.0 mL) via syringe. Follow with the addition of N,N'-dimethylethylenediamine (22 µL, 0.2 mmol) and benzophenone imine (210 µL, 1.2 mmol).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

    • Self-Validation Check: On TLC (e.g., 3:1 Hexanes:Ethyl Acetate), the starting material spot should diminish and a new, more polar product spot should appear.

  • Reaction Quench and Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain a crude residue.

  • Imine Hydrolysis: Dissolve the residue in tetrahydrofuran (THF, 10 mL). Add 2 M aqueous HCl (5 mL) and stir at room temperature for 1-2 hours until the hydrolysis is complete (monitor by TLC/LC-MS).

  • Neutralization and Extraction: Neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~8). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.

  • Yield: A moderate to good yield (60-80%) of the pure product is expected.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

This application note outlines a robust and reproducible protocol for the synthesis of this compound. By leveraging a modern, ligand-accelerated Ullmann condensation, the key C-N bond formation is achieved under mild conditions, demonstrating a significant improvement over classical methods. The strategic use of the trityl protecting group ensures regiochemical control and facilitates purification. This methodology provides researchers in drug discovery and organic synthesis with a reliable pathway to access complex, highly functionalized indazole derivatives for the development of novel therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
  • Ullmann condens
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • The reaction mechanism proposed for the Ullmann-type N-arylation.
  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PubMed Central.
  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides.
  • Avoiding Depurination During Trityl-on Purific
  • Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central.
  • Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temper
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
  • Method for Activation and Recycling of Trityl Resins. The Journal of Organic Chemistry.
  • A Technical Guide to Trityl Group Protection in Chemical Synthesis. Benchchem.

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine for Pim kinase inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of Targeting Pim Kinases

The Pim kinases (Proviral Integration site for Moloney murine leukemia virus) are a family of three highly homologous serine/threonine kinases—Pim-1, Pim-2, and Pim-3—that have emerged as critical regulators of cell proliferation, survival, and metabolism.[1][2] Unlike many other kinases, Pim kinases are constitutively active upon translation, and their activity is primarily regulated at the level of protein expression and stability.[2] Overexpression of Pim kinases is a hallmark of a wide array of hematological malignancies and solid tumors, including leukemia, lymphoma, prostate, and breast cancer, often correlating with poor prognosis and resistance to therapy.[2][3][4]

Pim kinases exert their pro-tumorigenic effects by phosphorylating a broad range of downstream substrates involved in key cellular processes.[] For instance, they can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby promoting cell survival.[1] They also play a crucial role in cell cycle progression by phosphorylating cell cycle regulators such as p21Cip1/Waf1 and Cdc25A.[3][] Furthermore, Pim kinases are deeply integrated with other major oncogenic signaling networks, including the JAK/STAT and PI3K/AKT/mTOR pathways, highlighting their central role in cancer cell biology.[6][7][8] The significant involvement of Pim kinases in driving tumorigenesis and therapeutic resistance makes them an attractive target for the development of novel anti-cancer agents.[4]

This guide provides a comprehensive framework for the initial evaluation of novel chemical entities, such as 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine , as potential Pim kinase inhibitors. While the specific activity of this particular compound against Pim kinases is not yet established in the public domain, the protocols and methodologies outlined herein represent a robust, field-proven workflow for the characterization of any putative Pim kinase inhibitor.

The Pim Kinase Signaling Axis

Understanding the Pim kinase signaling network is fundamental to designing and interpreting inhibition studies. Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways that activate the JAK/STAT cascade, leading to the transcriptional upregulation of PIM genes.[][7] Once expressed, Pim kinases phosphorylate a multitude of substrates that regulate critical cellular functions.

Pim_Signaling_Pathway cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM_Gene PIM Gene Transcription STAT->PIM_Gene Nuclear Translocation Pim_Kinase Pim Kinase (Pim-1, -2, -3) PIM_Gene->Pim_Kinase Translation BAD BAD (pS112) Pim_Kinase->BAD p21 p21 (pT145) Pim_Kinase->p21 mTORC1 mTORC1 Activation Pim_Kinase->mTORC1 cMyc c-Myc Stability Pim_Kinase->cMyc Apoptosis Inhibition of Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation mTORC1->Proliferation Metabolism Altered Metabolism mTORC1->Metabolism cMyc->Proliferation

Caption: Simplified Pim Kinase Signaling Pathway.

Experimental Workflow for Inhibitor Characterization

The evaluation of a novel compound like this compound should follow a logical, multi-tiered approach, progressing from direct biochemical assays to more complex cell-based and functional assays.

Experimental_Workflow cluster_biochemical Tier 1: Biochemical Assays cluster_cellular Tier 2: Cell-Based Assays cluster_functional Tier 3: Functional Assays Compound Test Compound (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Kinase_Assay Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Target_Engagement Target Engagement Assay (e.g., CETSA) Kinase_Assay->Target_Engagement Downstream_Signaling Western Blot for Downstream Targets (p-BAD) Target_Engagement->Downstream_Signaling Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) Downstream_Signaling->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Viability->Apoptosis_Assay

Caption: Tiered Experimental Workflow for Inhibitor Evaluation.

Part 1: Biochemical Assays for Direct Pim Kinase Inhibition

The initial step is to determine if the compound directly inhibits the enzymatic activity of Pim kinases in a purified, cell-free system.

Protocol 1: In Vitro Kinase Assay (IC50 Determination)

This protocol is designed to measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). A common method is a radiometric assay using a peptide substrate and [γ-33P]-ATP.[9]

Materials:

  • Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.

  • Pim kinase substrate peptide (e.g., RSRHSSYPAGT).[9]

  • [γ-33P]-ATP.

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Test compound (this compound) dissolved in DMSO.

  • 96-well plates.

  • Phosphocellulose paper and scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting range is from 100 µM to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, recombinant Pim kinase, and varying concentrations of the test compound. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Initiation: Start the reaction by adding a mixture of the substrate peptide and [γ-33P]-ATP. The final ATP concentration should be close to its Km for the respective Pim isoform.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-33P]-ATP will not.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ATP.

  • Detection: Measure the amount of incorporated 33P on the paper using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (no enzyme control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor that reduces the enzymatic activity by 50%.
Km (ATP) The Michaelis constant for ATP, representing the substrate concentration at which the reaction rate is half of Vmax.

Part 2: Cell-Based Assays for Target Engagement and Pathway Modulation

Once direct inhibition is confirmed, the next crucial step is to verify that the compound can enter cells, bind to its target, and modulate the Pim kinase signaling pathway.

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol assesses the ability of the inhibitor to block the phosphorylation of a known Pim kinase substrate, such as BAD at Serine 112, in a cellular context.[1]

Materials:

  • A cancer cell line known to overexpress Pim kinases (e.g., KMS-12 multiple myeloma cells, PC-3 prostate cancer cells).[10]

  • Complete cell culture medium.

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-BAD to total BAD indicates effective target inhibition.

Part 3: Functional Assays to Determine Cellular Phenotype

The final stage of this initial evaluation is to determine if target inhibition translates into a desired anti-cancer phenotype, such as reduced cell proliferation or induction of apoptosis.

Protocol 3: Cell Viability and Proliferation Assay

This assay measures the effect of the compound on the overall health and growth of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[11]

Materials:

  • Cancer cell line of interest.

  • 96-well clear-bottom white plates.

  • Test compound.

  • CellTiter-Glo® Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed a low density of cells into each well of a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72 hours).

  • Assay:

    • Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data OutputDescription
GI50 The concentration of a compound that causes a 50% reduction in the proliferation of cancer cells.
Luminescence The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.

Conclusion and Future Directions

Following this structured workflow will provide a robust initial assessment of whether a novel compound, such as this compound, warrants further investigation as a Pim kinase inhibitor. Positive results from these assays—potent and selective biochemical inhibition, clear on-target effects in cells, and significant anti-proliferative activity—would provide a strong rationale for advancing the compound into more complex studies. These could include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, mechanism of action studies to determine ATP-competitiveness, and ultimately, in vivo efficacy studies in relevant animal models of cancer. This systematic approach ensures that research and development efforts are focused on the most promising candidates, accelerating the path toward new cancer therapies.

References

  • American Association for Cancer Research. (n.d.). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Retrieved from [Link]

  • Zhang, F., et al. (2021). The role of Pim kinase in immunomodulation. Cancer Cell International, 21(1), 54. Retrieved from [Link]

  • Panchal, N., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Science & Therapy, 10(11), 304-309. Retrieved from [Link]

  • Nawijn, M. C., et al. (2011). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cell Science, 124(Pt 22), 3747–3754. Retrieved from [Link]

  • Fox, C. J., et al. (2003). The Pim protein kinases regulate energy metabolism and cell growth. Proceedings of the National Academy of Sciences of the United States of America, 100(10), 6033–6038. Retrieved from [Link]

  • Toth, R. & Warfel, N. A. (2017). Defeating kinases that promote tumorigenesis through non-catalytic functions with PROTACs - PIM kinase as an example. Expert Opinion on Therapeutic Targets, 21(11), 1037-1040. Retrieved from [Link]

  • Juniper Publishers. (2018). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]

  • Nawaz, A., et al. (2018). PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer. Biomolecules, 8(1), 7. Retrieved from [Link]

  • Bullock, A. N., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163–172. Retrieved from [Link]

  • Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]

  • Thieme. (2023). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Retrieved from [Link]

  • Spandidos Publications. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 15(5), 7111-7118. Retrieved from [Link]

  • Elsevier. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1124-1128. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of its poor aqueous solubility. As researchers and drug development professionals, you understand that overcoming solubility hurdles is critical for obtaining reliable experimental data and developing viable formulations. This guide is structured to walk you through the science behind the problem and provide a logical progression of practical solutions, from simple adjustments to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure, which presents a classic conflict between hydrophilic and hydrophobic regions.

  • The Hydrophobic Dominance: The primary contributor to the low solubility is the trityl (triphenylmethyl) group . This is a very large, nonpolar, and rigid hydrocarbon moiety. Its sheer bulk and hydrophobicity overwhelm the solubilizing potential of the rest of the molecule. Think of it as a large, greasy anchor that prevents the molecule from favorably interacting with water. The indazole ring system, being largely aromatic, also contributes to the overall hydrophobicity.[1]

  • The Hydrophilic Potential: The molecule does contain two key functional groups that have the potential for aqueous solubility: the 5-amine group and the pyridin-4-yl nitrogen . Both are basic and can act as hydrogen bond acceptors.[2] In acidic conditions, these sites can be protonated to form positively charged ions, which dramatically increases their affinity for polar water molecules.[3][4]

However, in neutral water, the uncharged, hydrophobic character of the trityl group dominates, leading to the observed low solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₁H₂₄N₄[5]
Molecular Weight452.55 g/mol [5]
Key Functional GroupsPyridine (basic), Amine (basic), Trityl (hydrophobic)N/A
Predicted NatureHydrophobic, weakly basicN/A

Troubleshooting & Strategic Solutions Guide

Navigating solubility enhancement should follow a logical progression from simple to more complex methods. The following flowchart outlines a recommended workflow for your experiments.

G cluster_0 Solubility Enhancement Workflow A Start: Compound is Insoluble B Strategy 1: pH Adjustment (Salt Formation) A->B C Is solubility sufficient? B->C D Strategy 2: Co-solvency C->D No I End: Solubilization Achieved C->I Yes E Is solubility sufficient & organic solvent tolerated? D->E F Strategy 3: Cyclodextrin Complexation E->F No E->I Yes G Is this formulation suitable for the application? F->G H Strategy 4: Nanosuspension (Advanced Method) G->H No G->I Yes H->I G cluster_0 Cyclodextrin Inclusion Mechanism A Poorly Soluble Drug (Hydrophobic Core) C Water-Soluble Inclusion Complex A->C B B->C

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Experimental Protocol 3: Cyclodextrin Complexation

  • Preparation:

    • Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

    • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 5%, 10% w/v).

    • Weigh an excess amount of your compound into several vials.

  • Execution (Kneading Method):

    • Add a small amount of the HP-β-CD solution to the powder to form a thick paste.

    • Knead the paste thoroughly with a spatula for 30-60 minutes. This intimate mixing forces the drug molecule into the cyclodextrin cavity.

    • Slowly add the remaining volume of the HP-β-CD solution and vortex or sonicate until a uniform dispersion is achieved.

    • Place the vials on a shaker for 24-48 hours to allow the complex to fully form and equilibrate.

  • Analysis:

    • Centrifuge the samples at high speed (e.g., 15,000 rpm) to pellet any uncomplexed, undissolved drug.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Quantify the drug concentration in the filtrate via HPLC, which represents the amount of solubilized drug in the complex.

  • Self-Validation:

    • A plot of drug solubility versus cyclodextrin concentration should show a linear or near-linear increase, confirming the formation of a soluble complex. This demonstrates that the cyclodextrin is actively enhancing solubility.

Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers. [6]By reducing the particle size of your compound to the nanometer range (typically < 1000 nm), you dramatically increase the surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a much faster rate of dissolution. [7][8]This is a powerful technique for compounds that are poorly soluble in both aqueous and organic media. [9][10] This method typically requires specialized equipment like high-pressure homogenizers or bead mills and is considered an advanced technique.

Summary & Concluding Remarks

The poor aqueous solubility of this compound is a predictable challenge stemming from its large, hydrophobic trityl group. A systematic approach to formulation development is key to overcoming this issue.

Table 3: Comparison of Solubility Enhancement Strategies

TechniquePrincipleProsCons
pH Adjustment Salt formation by protonating basic centersSimple, inexpensive, mechanistically clearOnly effective for ionizable compounds; may not be suitable for biological assays requiring neutral pH
Co-solvency Reduces solvent polarityEasy to screen; effective for many compoundsPotential for solvent toxicity/interference in assays; may cause precipitation on dilution
Cyclodextrins Encapsulation of hydrophobic moietyHigh solubilization potential; good for in vivo use; low toxicityMore complex formulation; potential for drug-cyclodextrin binding to alter pharmacology
Nanosuspension Increased surface area via particle size reductionApplicable to nearly all poorly soluble drugs; enhances dissolution rateRequires specialized equipment; formulation can be complex to stabilize

We recommend starting with pH adjustment and progressing to co-solvents before exploring more complex formulations. Each experimental step is designed to be self-validating, allowing you to logically determine the most effective and appropriate method for your specific research needs.

References

  • Brusq, J. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience. Available at: [Link]

  • The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. (2023). MDPI. Available at: [Link]

  • This compound Specifications. (n.d.). Capot Chemical. Available at: [Link]

  • Yoshiya, T., et al. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. ChemBioChem. Available at: [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. (2023). PubMed. Available at: [Link]

  • 3-(pyridin-4-yl)-1H-indazol-5-amine. (n.d.). PubChem. Available at: [Link]

  • Nanosuspension Technology for Drug Delivery. (2016). ResearchGate. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2017). National Institutes of Health. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health. Available at: [Link]

  • Study of pH-dependent drugs solubility in water. (2017). ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (2010). PubMed. Available at: [Link]

  • Recent Advances in Nanosuspension Technology for Drug Delivery. (2020). PubMed. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. Available at: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. Available at: [Link]

  • Special Issue: Cyclodextrins in Drug Formulation and Delivery. (n.d.). MDPI. Available at: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (2006). Taylor & Francis Online. Available at: [Link]

  • Indazole. (n.d.). Wikipedia. Available at: [Link]

  • A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. (2021). RSC Publishing. Available at: [Link]

  • Nanosuspension Technologies for Delivery of Drugs. (2017). Science and Education Publishing. Available at: [Link]

  • Solubility and pH of amines. (n.d.). University of Liverpool. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). National Institutes of Health. Available at: [Link]

  • Techniques for Improving Solubility. (2021). International Journal of Medical Science and Dental Research. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). In-Pharma. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia. Available at: [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Available at: [Link]

  • Nanosuspension: a modern technology used in drug delivery system. (2019). SciSpace. Available at: [Link]

  • Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. (2000). ACS Publications. Available at: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2024). YouTube. Available at: [Link]

  • Synthesis of new indazole derivatives as potential antioxidant agents. (2018). ResearchGate. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). National Institutes of Health. Available at: [Link]

  • Aqueous and cosolvent solubility data for drug-like organic compounds. (2008). National Institutes of Health. Available at: [Link]

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Cyclodextrin News. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Available at: [Link]

  • 23.1: Properties of amines. (2024). Chemistry LibreTexts. Available at: [Link]

  • 5-[5-(1h-Indol-3-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]-1,3,4-Oxadiazol-2-Amine. (n.d.). PubChem. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (2006). Future4200. Available at: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2019). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction yield and purity.

I. Synthesis Overview & Key Stages

The synthesis of this compound is a multi-step process that typically involves the formation of the indazole core, followed by protection of the indazole nitrogen, and finally a palladium-catalyzed cross-coupling reaction to introduce the pyridine moiety. Each of these stages presents unique challenges that can impact the overall yield and purity of the final product.

The general synthetic route can be visualized as follows:

Synthesis_Workflow cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: N-1 Trityl Protection cluster_2 Stage 3: Suzuki-Miyaura Cross-Coupling A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C 5-Bromo-1-trityl-1H-indazol-3-amine B->C Trityl Chloride, Base D This compound C->D 4-Pyridinylboronic Acid, Pd Catalyst, Base

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Stage 1: Formation of 5-Bromo-1H-indazol-3-amine
FAQ 1: Low yield or incomplete reaction when forming the indazole ring from 5-bromo-2-fluorobenzonitrile.

Potential Cause: The cyclization reaction with hydrazine hydrate is sensitive to temperature and reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or product.

Troubleshooting & Optimization:

  • Temperature Control: The reaction should be carefully heated. A typical procedure involves heating the reaction mixture in a sealed tube at around 95-100°C.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Reagent Stoichiometry: An excess of hydrazine hydrate is generally used to drive the reaction to completion. A large excess (e.g., 50 equivalents) has been reported to give a near-quantitative yield in a very short reaction time (5 minutes at 100°C).[1]

  • Solvent: Ethanol is a commonly used solvent for this reaction.[1][2] Ensure that the starting material is fully dissolved to facilitate a homogenous reaction.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine [1][2]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol).

  • Seal the reaction vessel and heat the mixture to 95-100°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess hydrazine.

  • The resulting solid can be purified by recrystallization from ethanol to afford the desired product.

Stage 2: N-1 Trityl Protection of the Indazole
FAQ 2: Formation of multiple products or low yield during the trityl protection step.

Potential Cause: The indazole ring has two nitrogen atoms (N-1 and N-2) that can be protected. The regioselectivity of the trityl protection is influenced by the reaction conditions, particularly the base and solvent used. The bulky nature of the trityl group generally favors protection at the less sterically hindered N-1 position. However, competitive N-2 protection or bis-protection can occur.

Troubleshooting & Optimization:

  • Choice of Base: A non-nucleophilic bulky base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is recommended to favor N-1 protection.[3]

  • Solvent: Anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are suitable for this reaction.[3] The choice of solvent can influence the solubility of the starting materials and the reaction rate.

  • Reaction Temperature: The reaction is typically carried out at room temperature.[3] Elevated temperatures might lead to side reactions.

  • Stoichiometry: Use a slight excess of trityl chloride (e.g., 1.1-1.2 equivalents) and the base to ensure complete consumption of the starting material.

Experimental Protocol: Trityl Protection of 5-Bromo-1H-indazol-3-amine [3]

  • Dissolve 5-bromo-1H-indazol-3-amine (1.0 equiv) in anhydrous DMF or DCM.

  • Add triethylamine (1.5 equiv) or DIPEA to the solution.

  • Slowly add trityl chloride (1.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction until TLC indicates the complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Stage 3: Suzuki-Miyaura Cross-Coupling
FAQ 3: Low yield in the Suzuki-Miyaura cross-coupling of 5-bromo-1-trityl-1H-indazol-3-amine with 4-pyridinylboronic acid.

Potential Cause: The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system.[4][5][6] Low yields can result from catalyst deactivation, incomplete reaction, or side reactions such as dehalogenation or protodeboronation.[7][8]

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices.[4][9] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, more advanced catalysts like XPhosPdG2 may be necessary to avoid side reactions like debromination.[8][10][11]

Catalyst SystemTypical ConditionsAdvantagesConsiderations
Pd(PPh₃)₄Cs₂CO₃, 1,4-dioxane/EtOH/H₂O, 140°C (Microwave)Effective for many indazole couplings.[4]Can be sensitive to air and moisture.
Pd(OAc)₂ / RuPhosK₃PO₄, dioxane/H₂OGood yields for NH-free indazoles.[4]Ligand needs to be added separately.
Pd(dppf)Cl₂K₂CO₃, DME, 80°CGood for coupling with heteroarylboronic acids.[9]
XPhosPdG2 / XPhosK₂CO₃, aq. ethanolCan prevent debromination side reactions.[8]
  • Base and Solvent: The choice of base is crucial for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4][9][12] The solvent system often consists of an organic solvent (e.g., dioxane, DME, or THF) and an aqueous solution of the base.[4][9]

  • Reaction Temperature: The reaction temperature needs to be optimized. While some Suzuki couplings proceed at room temperature, heating is often required to achieve a reasonable reaction rate. Microwave irradiation can significantly reduce reaction times and improve yields.[4]

  • Quality of Boronic Acid: Pyridinylboronic acids can be prone to protodeboronation, especially under harsh conditions.[7] It is advisable to use fresh, high-quality boronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [4][9]

  • In a reaction vessel, combine 5-bromo-1-trityl-1H-indazol-3-amine (1.0 equiv), 4-pyridinylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) or use microwave irradiation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Catalyst Optimize Catalyst/Ligand Start->Catalyst Base Change Base Start->Base Solvent Modify Solvent System Start->Solvent Temp Adjust Temperature/ Use Microwave Start->Temp BoronicAcid Check Boronic Acid Quality Start->BoronicAcid Success Improved Yield Catalyst->Success Base->Success Solvent->Success Temp->Success BoronicAcid->Success

Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

FAQ 4: Difficulty in removing the trityl protecting group.

Potential Cause: The trityl group is typically removed under acidic conditions.[13][14] However, the stability of the trityl group can be influenced by the substrate and the specific acidic conditions employed. In some cases, the desired product may also be sensitive to strong acids.

Troubleshooting & Optimization:

  • Acidic Conditions: Trifluoroacetic acid (TFA) in DCM is a common and effective method for detritylation.[3][13] Other acidic conditions that can be employed include 80% aqueous acetic acid.[3]

  • Milder Conditions: If the product is acid-sensitive, milder deprotection methods can be explored. For instance, treatment with lithium chloride in methanol at reflux has been reported for the deprotection of trityl ethers.[15] Another mild method involves the use of indium powder in methanol with ammonium chloride.[16]

Experimental Protocol: Deprotection of the Trityl Group (Acidic Conditions) [3]

  • Dissolve the N-trityl protected indazole in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture until TLC analysis indicates complete deprotection.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product as needed.

III. References

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. [Link]

  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... - ResearchGate. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - Semantic Scholar. [Link]

  • Trityl Protection - Common Organic Chemistry. [Link]

  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. [Link]

  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. [Link]

  • Indium-mediated cleavage of the trityl group from protected alcohols and diols - CORE. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. [Link]

  • Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1, 5- a ]pyrimidin-5(4 H )-one - ResearchGate. [Link]

  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. [Link]

  • Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives - JOCPR. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole - ResearchGate. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. [Link]

  • (PDF) New and Efficient Synthesis of N-(4-Substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines - ResearchGate. [Link]

Sources

3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice to ensure the stability and successful application of this compound in your experiments. Our recommendations are grounded in the fundamental chemical properties of the molecule and established industry guidelines for stability testing.

I. Core Concepts: Understanding the Stability of this compound

The stability of this compound is largely dictated by the lability of the N-trityl protecting group. The trityl (triphenylmethyl) group is a bulky protecting group known for its sensitivity to acidic conditions.[1] The core structure, comprising indazole and pyridine rings, is generally stable, but the molecule as a whole is susceptible to degradation, primarily through the cleavage of the trityl group.

This guide will focus on the practical implications of this inherent instability and provide strategies to mitigate degradation during storage and experimental handling.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light.[2] The low temperature minimizes the rate of any potential degradation, while the inert atmosphere prevents oxidative processes.

Q2: How should I handle the compound for routine experimental use?

To prevent the introduction of moisture and air, allow the container to warm to room temperature before opening. Weigh out the desired amount of the compound quickly and in a low-humidity environment if possible. For preparing solutions, use anhydrous solvents.

Q3: Is this compound sensitive to light?

Yes, compounds containing pyridine rings can be susceptible to photodegradation.[3] Therefore, it is crucial to protect both the solid compound and its solutions from light. Use amber vials or wrap containers with aluminum foil. Photostability testing, as outlined in the ICH Q1B guidelines, is recommended to fully characterize the light sensitivity of the compound.[2][4][5][6]

Q4: What solvents are compatible with this compound?

The compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF). However, it is crucial to use anhydrous solvents to prevent hydrolysis. Avoid protic solvents, especially acidic ones, as they can cause the cleavage of the trityl group.

Q5: Can I heat solutions of this compound?

Heating should be approached with caution. While the indazole and pyridine cores are relatively thermally stable, prolonged heating, especially in the presence of trace impurities, could potentially lead to degradation. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature. Thermal stress testing is advised to determine the compound's thermal liability.[7][8]

III. Troubleshooting Guide

This section addresses common problems encountered during the handling and use of this compound, with a focus on identifying and resolving issues related to its stability.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Detritylation: The most common degradation is the cleavage of the trityl group, leading to the formation of 3-(pyridin-4-yl)-1H-indazol-5-amine. This can be caused by trace acidity in solvents or on glassware.- Use high-purity, anhydrous solvents. - Neutralize glassware: Rinse with a dilute solution of a non-nucleophilic base (e.g., triethylamine in an appropriate solvent) followed by thorough drying.- Incorporate a non-nucleophilic base: For reactions where it is compatible, adding a small amount of a hindered base like 2,6-lutidine or proton sponge can scavenge trace acids.
Low yield or incomplete reaction in a subsequent synthetic step. Degradation of starting material: The compound may have degraded during storage or handling prior to the reaction.- Verify the purity of the starting material by HPLC or LC-MS before use.- Follow strict storage and handling protocols as outlined in the FAQs.- Avoid acidic reagents or conditions in the reaction setup unless detritylation is the intended outcome.
Discoloration of the solid compound over time. Oxidation or photodegradation: Exposure to air and/or light can lead to the formation of colored impurities.- Store under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials or wrapping containers in foil.- If discoloration is observed, re-purify the compound by an appropriate method (e.g., column chromatography) before use.
Inconsistent experimental results between batches. Variable levels of degradation: Different batches may have been exposed to varying levels of moisture, air, or light, leading to inconsistent purity.- Establish a strict quality control protocol for incoming batches, including purity analysis by HPLC.- Standardize storage and handling procedures across all users and experiments.

IV. Experimental Protocols: Assessing and Preventing Degradation

To ensure the integrity of your experimental results, it is crucial to handle this compound with care. The following protocols provide guidance on preventing the most common degradation pathway—acid-catalyzed detritylation—and a general approach for conducting forced degradation studies to understand the compound's stability profile.

Protocol 1: Procedure for Handling and Solution Preparation to Minimize Detritylation

This protocol outlines the steps for preparing a solution of the compound while minimizing the risk of acid-induced degradation.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Oven-dried glassware

  • Inert gas source (argon or nitrogen)

Procedure:

  • Prepare Glassware: Thoroughly wash and oven-dry all glassware (e.g., vials, flasks, syringes) to remove any residual moisture and acidic contaminants.

  • Inert Atmosphere: Place the dried glassware under an inert atmosphere by flushing with argon or nitrogen.

  • Equilibrate Compound: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Quickly weigh the desired amount of the compound and transfer it to the prepared flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent to the flask via a syringe or cannula.

  • Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved.

  • Storage of Solution: If the solution is to be stored, keep it under an inert atmosphere in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C).

Protocol 2: General Approach for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[9][10][11] This protocol provides a general framework based on ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at room temperature and monitor for degradation over time.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature and monitor.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep the solution in the dark at room temperature and monitor.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 60°C) and monitor for degradation.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B requirements (e.g., a combination of cool white fluorescent and near-UV lamps).[3] A dark control sample should be stored under the same conditions but protected from light.

Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method.[12][13] This method should be able to separate the parent compound from all significant degradation products.

V. Visualization of Key Concepts

Potential Degradation Pathway

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the N-trityl group.

G cluster_products Degradation Products This compound This compound Protonation Protonation This compound->Protonation H+ (Acid) Trityl Cation + 3-(pyridin-4-yl)-1H-indazol-5-amine Trityl Cation + 3-(pyridin-4-yl)-1H-indazol-5-amine Protonation->Trityl Cation + 3-(pyridin-4-yl)-1H-indazol-5-amine Cleavage Triphenylmethanol Triphenylmethanol Trityl Cation + 3-(pyridin-4-yl)-1H-indazol-5-amine->Triphenylmethanol + H2O 3-(pyridin-4-yl)-1H-indazol-5-amine 3-(pyridin-4-yl)-1H-indazol-5-amine G start Suspected Degradation check_purity Analyze by HPLC/LC-MS start->check_purity is_pure Is Purity >95%? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes repurify Repurify Compound is_pure->repurify No repurify->check_purity discard Discard and Use New Batch repurify->discard If purification fails review_storage Review Storage and Handling Procedures discard->review_storage

Caption: Troubleshooting workflow for suspected degradation.

VI. References

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Angene Chemical. (2025). Safety Data Sheet. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Al-Shabrawi, M. H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Al-Shabrawi, M. H., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • IWA Publishing. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Water Science & Technology. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • National Institutes of Health. (n.d.). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Associated Polymer Labs, Inc. (2023). Pharmaceutical Stability Testing Guide. [Link]

  • National Institutes of Health. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharma Beginners. (n.d.). Stability sample testing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

  • ACS Publications. (n.d.). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • YouTube. (2020). ANSI/API RP 571 Thermal Shock. [Link]

  • National Institutes of Health. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

  • Perforce BlazeMeter. (2021). 3 Things to Look Out for When Stress Testing API. [Link]

  • ResearchGate. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. [Link]

  • GoReplay. (2024). API Stress Testing: The Ultimate Blueprint for Performance Success. [Link]

  • Organic and Medicinal Chemistry International. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • Physical Chemistry Laboratory Server. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. [Link]

  • Total Temp Technologies. (n.d.). Thermal Stress Testing. [Link]

  • SPL. (2024). ASTM D2619 (Hydrolytic Stability). [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • National Institutes of Health. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. We understand that researchers, like you, in the fast-paced field of drug development require reliable and reproducible experimental conditions. One of the most common hurdles encountered with this promising molecule is its challenging solubility profile in dimethyl sulfoxide (DMSO), the workhorse solvent of drug discovery.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions at the bench.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: Why is this compound poorly soluble in DMSO, even though DMSO is a powerful universal solvent?

A: The solubility challenge arises from the compound's unique bifunctional nature. It contains a very large, bulky, and nonpolar triphenylmethyl ('trityl') group, which is highly hydrophobic (lipophilic).[1][2] This substantial nonpolar character counteracts the polar, hydrogen-bonding potential of the pyridinyl and indazol-amine components. For a solute to dissolve, the energy released from solvent-solute interactions must overcome the energy holding the solid crystal lattice together. The strong intermolecular forces in the crystalline state of this compound, combined with the steric hindrance from the trityl group, make it difficult for DMSO molecules to effectively solvate it, leading to poor solubility.

Q2: I managed to dissolve the compound, but after storing the stock solution at -20°C, I see a precipitate. Is my compound degraded?

A: This is a common phenomenon known as precipitation upon cooling and is not necessarily indicative of degradation. The solubility of most compounds is temperature-dependent; as the temperature decreases, the solvent's capacity to hold the solute in solution diminishes. DMSO-based stock solutions, particularly those of high concentration, are prone to this. Before use, you should attempt to redissolve the compound by following the protocols for controlled heating and sonication outlined in Section 4. It is critical to ensure the solution is completely clear before making serial dilutions for your assays to avoid inaccurate concentration calculations.

Q3: Is it safe to heat my DMSO stock solution to aid dissolution?

A: Yes, gentle heating is a standard and effective technique, but it must be done with caution.[3] DMSO itself is stable, but the compound may have a limited thermal stability. We recommend warming the solution in a water bath at a controlled temperature, typically not exceeding 50-60°C. Prolonged heating at high temperatures should be avoided as it can lead to compound degradation and the decomposition of DMSO into foul-smelling byproducts like dimethyl sulfide.[4]

Section 2: Root Cause Analysis: A Look at the Molecule

Understanding the chemical structure of this compound is key to devising an effective solubilization strategy. The molecule possesses distinct regions with opposing physicochemical properties.

cluster_molecule This compound cluster_properties Impact on Solubility Mol Core Structure (Indazole-Amine) Trityl Trityl Group (C(Ph)3) Mol->Trityl at N1 Pyridine Pyridinyl Group Mol->Pyridine at C3 Amine Amine Group (-NH2) Mol->Amine at C5 Prop_Trityl Highly Lipophilic Bulky & Rigid REDUCES SOLUBILITY Trityl->Prop_Trityl Prop_Py_Amine Basic (pKa > 7) Can be Protonated INCREASES SOLUBILITY (as salt) Pyridine->Prop_Py_Amine Amine->Prop_Py_Amine

Caption: Key functional groups and their influence on solubility.

The primary reason for poor solubility is the bulky, hydrophobic trityl group. However, the molecule also contains two basic nitrogen atoms: one on the pyridine ring and the primary amine group. These sites can be protonated in an acidic environment. This chemical handle is the key to systematically improving solubility.[5][6]

Section 3: Systematic Troubleshooting Workflow

We recommend a tiered approach to solubilization. Start with the simplest, least invasive methods and proceed to chemical modifications only if necessary. This workflow ensures you achieve dissolution while minimizing the risk of altering the compound's integrity.

start Start: Compound does not dissolve in neat DMSO at RT tier1 Tier 1: Apply Physical Energy (Protocol 2) - Vortex vigorously - Warm to 40-50°C - Sonicate for 10-15 min start->tier1 check1 Is the solution perfectly clear? tier1->check1 tier2 Tier 2: Use pH Adjustment (Protocol 3) - Prepare 1% Acidic DMSO - Add dropwise to compound slurry - Vortex/Warm as needed check1->tier2 No success Success! Proceed with experiment. Ensure final acid/solvent concentration is tolerated by assay. check1->success Yes check2 Is the solution perfectly clear? tier2->check2 tier3 Tier 3: Evaluate Co-solvents - Consider DMSO/NMP or DMSO/DMA - Note: May alter assay performance check2->tier3 No check2->success Yes fail Consult Technical Support Consider alternative formulation strategies. tier3->fail

Caption: Decision workflow for solubilizing the target compound.

Tier 1: Physical Methods

These methods increase the kinetic energy of the system to overcome the activation energy barrier of dissolution without chemically altering the compound. They should always be the first line of approach.

Tier 2: Chemical Modification (pH Adjustment)

This is the most powerful and recommended chemical technique for this specific molecule. By adding a small amount of acid, you convert the poorly soluble free base into its corresponding salt in situ. Salts have significantly higher polarity and are much more soluble in polar solvents like DMSO.[5][6][7]

Acidifying Agent Recommended Starting Stock in DMSO Notes
Hydrochloric Acid (HCl)1% (v/v) from a 1M aqueous solutionPotent, forms hydrochloride salt. Ensure water content is tolerated.
Trifluoroacetic Acid (TFA)1% (v/v) from neat liquidCommonly used for amine salts.[1] Volatile, handle in a fume hood.
Acetic Acid (Glacial)1-5% (v/v) from neat liquidA weaker acid, may be less effective but is milder on the compound.
Tier 3: Advanced Strategies (Co-solvents)

If pH adjustment is not viable (e.g., it interferes with your assay), a co-solvent can be used to modify the overall polarity of the solvent system.[6] This is an advanced technique and should be approached with caution, as co-solvents can impact assay results.[8]

Co-solvent Properties Typical Ratio (DMSO:Co-solvent)
N-Methyl-2-pyrrolidone (NMP)Aprotic, polar, good solubilizer9:1 to 1:1
Dimethylacetamide (DMA)Aprotic, polar, similar to NMP9:1 to 1:1
EthanolProtic, polar, can aid in H-bonding9:1
Section 4: Detailed Experimental Protocols

Safety First: Always handle chemical compounds and solvents in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Standard Stock Solution Preparation [9][10][11]
  • Weighing: Accurately weigh the desired mass of this compound into a sterile, appropriate-sized vial (e.g., an amber glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial securely and vortex vigorously at room temperature for 2-5 minutes.

  • Observation: Visually inspect the solution against a bright light source for any undissolved particulates. If the solution is not perfectly clear, proceed to Protocol 2.

Protocol 2: Solubility Enhancement by Controlled Heating & Sonication
  • Heating: Place the vial from Protocol 1 into a water bath or heating block set to 40-50°C. Do not exceed 60°C.

  • Intermittent Agitation: Every 5 minutes, remove the vial, vortex for 30 seconds, and return it to the heat source. Continue this process for 15-20 minutes.

  • Sonication: If particulates remain, place the vial in a bath sonicator for 10-15 minutes. The gentle heating of the sonicator bath is usually sufficient.

  • Final Observation: Allow the solution to return to room temperature. If it remains clear, it is ready for use. If precipitation occurs upon cooling, or if the compound never fully dissolved, proceed to Protocol 3.

Protocol 3: Solubility Enhancement by pH Adjustment (In Situ Salt Formation)
  • Prepare Acidic Solvent: In a separate vial, prepare an acidic DMSO stock. For example, add 10 µL of 1M HCl to 990 µL of DMSO to create a 1% (v/v) solution.

  • Initial Slurry: Prepare a slurry of your compound by adding approximately 80% of the final desired volume of neat DMSO to the pre-weighed solid.

  • Titration: While vortexing the slurry, add the acidic DMSO stock solution dropwise (e.g., 1-2 µL at a time).

  • Observe and Agitate: After each addition, cap the vial and vortex for 1-2 minutes. Observe for dissolution. If needed, gently warm the solution as described in Protocol 2.

  • Final Volume: Continue adding the acidic DMSO stock until the solution is perfectly clear. Top up to the final target volume with neat DMSO if necessary, though it is often best to use the minimum amount of acid required.

  • Documentation: Crucially, record the exact amount of acidic stock used. The final solution is now a salt of your compound. You must run a vehicle control in your experiments that contains the same final concentration of acid in DMSO.

Section 5: Best Practices for Storage and Handling
  • Storage: Once dissolved, store stock solutions in tightly sealed amber vials at room temperature, protected from light and moisture. Refrigeration or freezing can promote precipitation.

  • Working Solutions: When preparing aqueous working solutions for cell-based assays, dilute the DMSO stock into your aqueous buffer or media rapidly and with vigorous mixing to minimize precipitation. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[12][13]

  • Validation: Always ensure that any solubilization aid used (e.g., acid) is tested in a vehicle control group in your experiment to confirm it does not interfere with the assay readout.

References
  • Hu, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2497-2521. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 093–107. [Link]

  • Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-25. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Hart, M. L., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 17(3), 1-11. [Link]

  • Lee, W. G., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 60(17), 7434–7445. [Link]

  • CompoundingToday.com. pH Adjusting Database. International Journal of Pharmaceutical Compounding. [Link]

  • DeLano, T. J., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1236–1240. [Link]

  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • Geitmann, M., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2772–2784. [Link]

  • ResearchGate. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Di Rienzo, L., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(3), 1845. [Link]

  • Yoshiya, T., et al. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. ChemBioChem, 20(15), 1906-1913. [Link]

  • ResearchGate. (2021). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. [Link]

  • Quora. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? [Link]

  • Yasir, M., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances, 9(70), 41045-41052. [Link]

  • Bitesize Bio. (2015). How to Make Accurate Stock Solutions. [Link]

  • Tonge, P. J. (2018). Drug-Target Kinetics in Drug Discovery. ACS Chemical Neuroscience, 9(1), 29–39. [Link]

  • American Chemical Society. (2016). Triphenylmethyl radical. [Link]

  • Khatir, Z. Z., et al. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[5][14][15]triazolo[4,3-b][5][14][15]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. Archiv der Pharmazie, 357(6), 2300704. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1016-1025. [Link]

  • Reddit. (2022). Can I heat DMF and DMSO at 140 oC to remove any moisture impurity in it? [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine (Cpd-X)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, hereafter referred to as Cpd-X. This guide is designed to assist you in proactively identifying, understanding, and mitigating potential off-target effects of this novel kinase inhibitor. As a Senior Application Scientist, my goal is to provide you with the strategic insights and detailed protocols necessary to ensure the specificity and success of your research.

Given that Cpd-X is a novel investigational agent, this document outlines a robust framework for off-target effect mitigation based on established principles for kinase inhibitors with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary targets and off-targets for a pyridinyl-indazole-based kinase inhibitor like Cpd-X?

A1: The pyridinyl-indazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. While the intended primary target of Cpd-X would be determined by its specific development program, inhibitors with this core structure are known to target a range of kinases.

  • Likely Primary Targets: Depending on the substitution patterns, these could include tyrosine kinases (e.g., ABL, SRC family, JAK family) or serine/threonine kinases (e.g., Aurora kinases, p38 MAPK).

  • Common Off-Targets: Due to the conserved nature of the ATP-binding pocket across the human kinome, off-target interactions are a significant consideration. Common off-targets for this class of inhibitors can include:

    • Structurally related kinases: If Cpd-X targets JAK2, it may also show activity against other JAK family members (JAK1, JAK3, TYK2).

    • Kinases with similar ATP-binding site conformations: Examples include receptor tyrosine kinases like VEGFR, PDGFR, and c-KIT.

    • Less common, but functionally significant off-targets: These can include lipid kinases (e.g., PI3K) or even non-kinase proteins with ATP-binding sites.

A comprehensive understanding of the kinome is essential for predicting and testing for these off-target interactions.

Q2: I'm observing an unexpected phenotype in my cell-based assays that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?

A2: This is a classic scenario pointing towards potential off-target activity. A multi-pronged approach is necessary to dissect the observed phenotype. Here is a logical workflow to follow:

Off_Target_Investigation_Workflow cluster_phenotype Phenotypic Observation cluster_validation Initial Validation cluster_deconvolution Target Deconvolution cluster_confirmation Confirmation & Mitigation A Unexpected Phenotype Observed (e.g., toxicity, altered signaling) B Confirm with Orthogonal Assay (e.g., different cell line, endpoint) A->B 1. Rule out artifact C Dose-Response Curve (Is the phenotype dose-dependent?) B->C 2. Confirm specificity D Broad Kinome Screen (e.g., Eurofins DiscoverX, Reaction Biology) C->D 3. Broad, unbiased screen E Cellular Thermal Shift Assay (CETSA) (Measures target engagement in cells) C->E 3. Cell-based engagement F Affinity Chromatography / Mass Spec (Pulls down binding partners) C->F 3. Identify all binders G Validate Hits with Biochemical Assays (IC50 determination for off-targets) D->G 4. Confirm hits E->G 4. Confirm hits F->G 4. Confirm hits H Use Structurally Unrelated Inhibitor (Does it replicate the phenotype?) G->H 5a. Phenocopy with different tool compound I Genetic Knockdown/Knockout of Off-Target (Does it abolish the phenotype?) G->I 5b. Genetic validation J Medicinal Chemistry Optimization (Synthesize analogs to improve selectivity) H->J 6. Rational Design I->J 6. Rational Design

Caption: Workflow for Investigating Unexpected Phenotypes.

This workflow provides a systematic approach to determining if an observed cellular phenotype is due to an off-target effect of Cpd-X. The process moves from initial validation to broad, unbiased target identification, and finally to specific confirmation and strategic mitigation.[1][2][3] Using orthogonal methods is critical to ensure that the observed effect is not an artifact of a particular experimental system.[2]

Q3: How can I proactively assess the selectivity of Cpd-X before committing to extensive in vivo studies?

A3: Proactive selectivity profiling is a cornerstone of modern drug discovery and is essential for de-risking a compound before it enters preclinical development. The most effective strategy is a tiered approach:

  • In Silico Profiling: Computational models can predict potential off-targets by docking Cpd-X into the crystal structures of a wide range of kinases. This can provide an early, cost-effective assessment of potential liabilities.

  • Broad Kinome Screening: This is the gold standard for experimental selectivity profiling. Submitting Cpd-X to a commercial service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Kinase HotSpot) for screening against a panel of several hundred kinases at a single high concentration (e.g., 1 or 10 µM) will provide a comprehensive overview of its selectivity.

  • Dose-Response Follow-up: Any "hits" from the broad screen should be followed up with full IC50 or Kd determination to quantify the potency of the off-target interaction.

The data from these screens can be used to calculate a Selectivity Score , which helps to quantify the selectivity of the compound. A common metric is the S-score, which represents the number of kinases inhibited above a certain threshold at a given concentration.

Table 1: Example Kinome Profiling Data for Cpd-X

Kinase Target% Inhibition @ 1 µMIC50 (nM)Notes
Primary Target (e.g., JAK2) 98%15On-target
Off-Target 1 (e.g., JAK1)92%50Structurally related, expected
Off-Target 2 (e.g., FLT3)85%250Potential for hematologic effects
Off-Target 3 (e.g., Aurora B)70%800Potential for cell cycle effects
>400 other kinases<50%>10,000High selectivity across the kinome

This table allows for a clear visualization of the compound's selectivity profile and helps prioritize which off-targets require further investigation.

Troubleshooting Guides & Detailed Protocols

Problem 1: High background or false positives in my cellular assays.

This could be due to non-specific cytotoxicity or assay interference.

Troubleshooting Steps:

  • Assess Cytotoxicity: Run a simple cell viability assay (e.g., CellTiter-Glo®) in parallel with your primary functional assay. If Cpd-X is causing significant cell death at the concentrations used, this will confound your results.

  • Use a Negative Control Compound: Synthesize or purchase a structurally similar but biologically inactive analog of Cpd-X. This compound should retain the same physicochemical properties but lack the key pharmacophore responsible for kinase inhibition. If the inactive analog produces the same phenotype, it suggests a non-specific effect.

  • Assay Interference Check: Some compounds can interfere with assay detection methods (e.g., autofluorescence). Run the assay in a cell-free system with just the detection reagents and Cpd-X to rule this out.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that Cpd-X is engaging its intended target (and potential off-targets) within the complex environment of a living cell.[1] The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Materials:

  • Cells of interest

  • Cpd-X and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • PCR tubes or plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting or mass spectrometry

Workflow:

CETSA_Workflow A 1. Treat Cells (Cpd-X vs. Vehicle) B 2. Harvest & Aliquot (Cell suspension in PBS) A->B C 3. Heat Shock (Apply temperature gradient, e.g., 40-70°C) B->C D 4. Lyse Cells (Freeze-thaw cycles) C->D E 5. Separate Soluble Fraction (High-speed centrifugation) D->E F 6. Analyze Supernatant (Western Blot or Mass Spec for target protein) E->F

Caption: CETSA Experimental Workflow.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat one set of cells with Cpd-X at a relevant concentration (e.g., 10x IC50) and another set with vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes. A typical range would be from 40°C to 70°C.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

Expected Outcome: For the intended target, the Cpd-X-treated samples should show a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated samples, indicating stabilization. This "thermal shift" confirms target engagement. This can be repeated for suspected off-targets.

Problem 2: My in vivo results show unexpected toxicity, but the compound is clean in my in vitro assays.

This discrepancy often arises from off-target effects that are only apparent in a whole organism context, such as effects on ion channels, metabolic enzymes, or transporters.

Mitigation Strategy:

  • Broad Panel Safety Screening: Before extensive in vivo studies, it is prudent to screen Cpd-X against a panel of common safety liabilities. Services like the Eurofins SafetyScreen44™ panel test for interactions with a wide range of G-protein coupled receptors (GPCRs), ion channels (including hERG), and transporters.

  • Metabolite Identification: The toxicity may not be from Cpd-X itself, but from a metabolite. Conduct in vitro metabolism studies using liver microsomes to identify major metabolites. These can then be synthesized and tested for activity.

  • Review the Literature for the Off-Target's Function: If kinome screening identified a potent off-target (e.g., <100 nM IC50), thoroughly research the physiological role of that kinase. Does its inhibition align with the observed in vivo toxicity? For example, inhibition of VEGFR2 can lead to hypertension, while inhibition of c-KIT can cause hematological effects.

References

  • Off-target activity. Grokipedia.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. PubMed Central.
  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC - NIH.
  • CRISPR 101: Off-Target Effects. Addgene Blog.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
  • Off-Target Effects Analysis.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA. MDPI.
  • Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modul
  • Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing.
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
  • Summary of CRISPR-Cas9 off-target Detection Methods. CD Genomics.
  • Discovery of a Novel Pseudo‐Natural Product Aurora Kinase Inhibitor Chemotype through Morphological Profiling. NIH.

Sources

Troubleshooting 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine crystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of crystallizing 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a molecule of significant interest in contemporary drug development. This technical support center is designed for researchers and scientists, providing expert insights and actionable protocols to overcome common crystallization challenges.

Introduction: The Crystallization Challenge

This compound is a complex heterocyclic compound, presenting unique crystallization challenges due to its molecular structure. The confluence of a bulky, hydrophobic trityl group, a polar indazole-amine core, and a basic pyridine moiety creates a difficult balance for achieving controlled, high-quality crystal growth. The large trityl group can impede orderly molecular packing, while the multiple hydrogen bond donors and acceptors can lead to complex solvent interactions or polymorphism.[1][2][3]

This guide provides a structured approach to troubleshooting, moving from understanding the foundational chemistry of the molecule to specific, hands-on protocols.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" and failing to crystallize upon cooling. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute's concentration exceeds its solubility in the cooling solvent, but the conditions are not favorable for nucleation and crystal growth. Instead, it separates as a supersaturated liquid phase. This is common with molecules like ours that have bulky, sterically hindering groups.[3]

Causality & Solution Pathway:

  • Excessive Supersaturation: The solution is likely becoming supersaturated too quickly upon cooling. To remedy this, you can add slightly more solvent (10-20%) than the minimum required for dissolution at high temperature. This reduces the supersaturation gradient during cooling, allowing more time for nucleation.[4]

  • Insufficient Nucleation Sites: The smooth glass surface of the flask may not provide enough energy to initiate crystal formation.

    • Seeding: Introduce a few seed crystals of the desired solid to the solution as it cools. This provides a template for crystal growth and is the most reliable method for inducing crystallization.[5]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation points.[5]

  • Inappropriate Solvent: The solvent may be too "good," keeping the molecule in solution even at lower temperatures. Consider switching to a solvent system with slightly lower solvating power or employing an anti-solvent strategy (see Protocol 2).

Troubleshooting Flowchart for Oiling Out

G start Problem: Compound 'Oils Out' check_supersat Is cooling too rapid or concentration too high? start->check_supersat solution_supersat 1. Reduce cooling rate. 2. Add 10-20% more solvent. 3. Re-heat and cool slowly. check_supersat->solution_supersat Yes check_nucleation Are there nucleation sites? check_supersat->check_nucleation No solution_supersat->check_nucleation If problem persists end_success Successful Crystallization solution_supersat->end_success solution_nucleation 1. Add seed crystals. 2. Scratch inner surface of the flask. check_nucleation->solution_nucleation No check_solvent Is the solvent choice optimal? check_nucleation->check_solvent Yes solution_nucleation->check_solvent If problem persists solution_nucleation->end_success solution_solvent Switch to a less effective solvent or use a solvent/anti-solvent system. check_solvent->solution_solvent No solution_solvent->end_success

Caption: A decision tree for troubleshooting "oiling out".

Q2: Crystallization occurs too rapidly, yielding a fine powder with low purity. How can I achieve slower growth of larger crystals?

A2: Rapid precipitation traps impurities within the crystal lattice and leads to small, poorly formed crystals.[4][6] This typically results from a drastic and sudden change in solubility.

Causality & Solution Pathway:

  • Solvent Choice: The solvent is likely too "poor" at room temperature, causing the compound to crash out of solution. A solvent with a moderate temperature coefficient of solubility is ideal.

  • Cooling Rate: A rapid cooling rate (e.g., placing the hot flask directly into an ice bath) is a primary cause. Allow the solution to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before any further cooling.[7]

  • Solvent/Anti-Solvent Systems: If using an anti-solvent, adding it too quickly will cause rapid precipitation. The anti-solvent should be added dropwise to the dissolved compound at a constant temperature until slight turbidity is observed, then allowed to cool slowly.

Q3: I am observing different crystal forms (polymorphs) in different batches. How can I ensure I get a consistent form?

A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical concern in pharmaceutical development as different polymorphs can have different stabilities and bioavailabilities.[8][9] For a molecule with multiple hydrogen bonding sites like this compound, polymorphism is a significant risk.

Causality & Solution Pathway:

  • Solvent Influence: The solvent system is the most significant factor in determining which polymorph crystallizes. Hydrogen bonding between the solvent and the solute can direct the molecular packing into a specific crystal lattice. A systematic solvent screen is essential.[10][11]

  • Thermodynamic vs. Kinetic Control: Rapid crystallization often yields a less stable (kinetic) polymorph, while slow crystallization is more likely to produce the most stable (thermodynamic) form.

  • Seeding: Consistently seeding each crystallization with a well-characterized crystal of the desired polymorph is the most effective way to ensure batch-to-batch consistency.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for screening?

A: Given the molecule's structure—a large non-polar region (trityl) and a polar, H-bonding region (indazole-amine, pyridine)—a range of solvents should be tested. Start with solvents of intermediate polarity and consider solvent/anti-solvent systems.

Solvent ClassPrimary SolventsPotential Anti-SolventsRationale & Notes
Polar Aprotic Acetone, AcetonitrileHeptane, TolueneGood starting point. These can dissolve the molecule at elevated temperatures. The bulky trityl group may require a co-solvent.
Alcohols Isopropanol, EthanolWater, HeptaneThe hydroxyl group can compete for hydrogen bonding sites, potentially influencing polymorphism. Use with caution if solvate formation is a concern.[10]
Ethers 2-MeTHF, DioxaneHeptane, HexaneGood for dissolving the non-polar trityl group.
Chlorinated Dichloromethane (DCM)Heptane, HexaneExcellent solvating power but can be difficult to crystallize from due to high solubility. Best used in an anti-solvent system or for slow evaporation.
Aromatic TolueneHeptane, HexaneMay interact with the phenyl rings of the trityl group via π-stacking, potentially aiding dissolution.

Q: How does the trityl group specifically impact crystallization?

A: The triphenylmethyl (trityl) group is exceptionally bulky. This has two major consequences:

  • Steric Hindrance: It can physically block the ideal alignment of the indazole and pyridine rings for efficient crystal packing, making nucleation more difficult.[3]

  • Solubility Domination: Its large, non-polar surface area significantly increases the molecule's solubility in organic solvents, often requiring the use of anti-solvents to induce precipitation.[1]

Q: What analytical techniques are essential for characterizing my crystals?

A:

  • Powder X-Ray Diffraction (PXRD): The definitive technique for identifying and distinguishing between different polymorphs. Each crystalline form will have a unique diffraction pattern.[8]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal stability of the crystals. Different polymorphs will typically have different melting points and may show phase transitions.[8]

  • Microscopy: Visual inspection can provide initial clues about crystal habit, size, and quality.

Section 3: Experimental Protocols

Protocol 1: Standard Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a small volume of the chosen solvent.

  • Heating: Heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Note the total volume used.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring).

  • Crystal Growth: Crystal formation should begin within 20-30 minutes. If not, consider seeding or scratching.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.[7]

Protocol 2: Solvent / Anti-Solvent Crystallization Workflow

This method is highly effective for molecules like this compound that are either too soluble or too insoluble in common solvents.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Re-homogenize cluster_3 Step 4: Crystallization cluster_4 Step 5: Isolation step1 Dissolve compound in a minimum amount of a 'good' solvent (e.g., DCM, Acetone) at room temp. step2 Add a 'poor' solvent (anti-solvent) (e.g., Heptane) dropwise with stirring until solution becomes slightly and persistently turbid. step1->step2 step3 Add 1-2 drops of the 'good' solvent to make the solution clear again. step2->step3 step4 Cover the flask and allow it to stand undisturbed. Slow diffusion will lead to crystal growth. step3->step4 step5 Collect crystals by vacuum filtration, wash with a mixture of the solvent/ anti-solvent, and dry. step4->step5

Caption: Workflow for solvent/anti-solvent crystallization.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. PubChem. Retrieved from [Link]

  • G. S. S. R. K. Kumar, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 5036.
  • Lubor, D., et al. (2007). Trityl Group as an Crystal Engineering Tool for Construction of Inclusion Compounds and for Suppression of Amide NH···O C Hydrogen Bonds. Crystal Growth & Design, 7(9), 1776–1786.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Ilardo, M., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 13(10), 1583.
  • Sarfraz, S., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives.
  • Barlos, K., & Gatos, D. (Eds.). (2002). Application of the Trityl Group in Peptide Chemistry. Springer.
  • Voronin, A., et al. (2024). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Physical Chemistry Chemical Physics, 26(3).
  • S. K. Sahu, et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1767.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11657–11671.
  • Singh, P., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Journal of Pharmaceutical Sciences, 113(8), 2549-2560.
  • Leśniak, S., et al. (2020). Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity. Molecules, 25(3), 706.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Aakeröy, C. B., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1177–1185.
  • Li, H., et al. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Journal of Chemical Research, 42(10), 504-507.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Myerson, A. S., & Trout, B. L. (2005).
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics, 26, 22558-22571.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Gangjee, A., et al. (2009). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5976-5991.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Wang, Y., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Crystals, 12(11), 1541.
  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components. Foods, 13(8), 1215.
  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine. The indazole scaffold is a cornerstone in medicinal chemistry, and this particular derivative is a valuable building block for complex therapeutic agents.[1][2][3] However, its multi-step synthesis presents several challenges, often leading to a mixture of products that complicates purification and reduces overall yield.

This document moves beyond a simple procedural outline. It provides in-depth troubleshooting strategies, explains the mechanistic origins of common side products, and offers field-proven solutions to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

A: The most prevalent and logical approach involves a multi-step sequence, typically starting from a substituted benzonitrile. The key transformations are:

  • Indazole Formation: Cyclization of a precursor like 2-fluoro-5-nitrobenzonitrile with hydrazine to form the 5-nitro-1H-indazole core.

  • N1-Protection: Introduction of the bulky trityl (triphenylmethyl) group to protect the N1 position of the indazole ring. This step is crucial for directing subsequent reactions.

  • Halogenation: Installation of a halogen (typically iodine or bromine) at the C3 position.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between the 3-halo-1-trityl-1H-indazole intermediate and pyridine-4-boronic acid to form the C-C bond.[4][5][6]

  • Nitro Reduction: Conversion of the C5-nitro group to the target C5-amine.

Q2: Why is the trityl group used for N1-protection on the indazole ring?

A: The trityl group serves two primary functions. First, its significant steric bulk preferentially blocks the N1 position, preventing reactions at this site and helping to direct subsequent functionalization, such as halogenation, to other positions on the ring. Second, it is an acid-labile protecting group, meaning it can be removed under relatively mild acidic conditions (e.g., with trifluoroacetic acid or formic acid) that often leave other functional groups intact.[7][8]

Q3: My Suzuki coupling reaction is not going to completion and appears messy on the TLC plate. What are the most common issues?

A: Low conversion and multiple side products in Suzuki-Miyaura couplings involving complex heterocycles are common. The primary culprits are often:

  • Catalyst Inactivation: The nitrogen atoms in both the indazole and pyridine moieties can coordinate to the palladium center, inhibiting its catalytic activity.[9]

  • Homocoupling: Self-coupling of the pyridine-4-boronic acid to form 4,4'-bipyridine or the indazole starting material to form a bi-indazole dimer.

  • Dehalogenation: Reductive removal of the halogen from the C3 position of your indazole starting material.

  • Premature Detritylation: Cleavage of the N1-trityl group under the reaction conditions.

Troubleshooting Guide: Side Products & Mitigation Strategies

This section details the most frequently encountered side products, their mechanisms of formation, and actionable strategies to minimize their presence in your reaction mixture.

Issue 1: N1 vs. N2 Isomeric Impurities during Tritylation

Question: During the N-protection step, I've isolated a significant byproduct with the same mass as my desired N1-trityl-indazole, but it has a different retention factor (Rf) and distinct NMR signals. What is this impurity?

Answer: You are likely observing the formation of the N2-trityl regioisomer . The indazole ring has two nitrogen atoms available for alkylation. While the N1-substituted product is typically the thermodynamically more stable isomer, the N2-isomer can form as a kinetic product, especially under certain conditions.[10] The ratio of N1 to N2 isomers is highly dependent on the base, solvent, and temperature used.

Mitigation Strategies:

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF often favor the formation of the N1 anion, leading to higher regioselectivity.

  • Temperature Control: Running the reaction at elevated temperatures can help equilibrate the mixture towards the more stable N1-trityl product.

  • Purification: The N1 and N2 isomers generally have different polarities and can be separated effectively using flash column chromatography on silica gel.

Issue 2: Side Products Originating from the Suzuki-Miyaura Coupling Step

Question: My final product after the Suzuki coupling is contaminated with multiple impurities that are difficult to separate. How can I identify and prevent them?

Answer: The palladium-catalyzed coupling step is the most common source of side products. Understanding their formation is key to suppression.

Side Product Formation Mechanism Mitigation Strategies
1-trityl-1H-indazol-5-amine Dehalogenation: The palladium catalyst can facilitate the reductive cleavage of the C-X (X=I, Br) bond, replacing the halogen with a hydrogen atom from the solvent or other reagents.• Ensure strictly anaerobic conditions. Oxygen can interfere with the catalytic cycle. • Use a slight excess (1.1-1.2 equivalents) of the boronic acid. • Choose a phosphine ligand that promotes rapid cross-coupling over dehalogenation (e.g., bulky, electron-rich ligands).
4,4'-Bipyridine Homocoupling: Two molecules of pyridine-4-boronic acid couple with each other. This is often promoted by the presence of oxygen or high catalyst loading.• Thoroughly degas all solvents and reagents before use. • Use the lowest effective palladium catalyst loading (typically 1-5 mol%). • Add the aryl halide to the reaction mixture before adding the palladium catalyst.
Bi-indazole Dimer Homocoupling: Two molecules of the 3-halo-indazole starting material couple together.• This is less common than boronic acid homocoupling but can occur at high temperatures or with highly active catalysts. • Optimize reaction temperature and time; avoid prolonged heating after the reaction is complete.
3-(pyridin-4-yl)-1H-indazol-5-amine Premature Detritylation: The trityl group is sensitive to acid. Protic solvents (like water or alcohols) or certain bases can create locally acidic conditions, especially at high temperatures, leading to cleavage of the protecting group.[7][11]• Use rigorously anhydrous solvents (e.g., dioxane, toluene). • Employ a non-protic base like Cs₂CO₃ or K₃PO₄. • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Workflow for Suzuki-Miyaura Reaction Optimization

G cluster_start Initial Setup cluster_reaction Catalysis cluster_monitoring Monitoring & Workup cluster_analysis Analysis of Issues cluster_solutions Troubleshooting Actions start Assemble Reaction: 3-halo-indazole, pyridine-4-boronic acid, base, solvent degas Thoroughly Degas (3x Freeze-Pump-Thaw) start->degas add_pd Add Pd Catalyst & Ligand degas->add_pd heat Heat to Optimized Temperature (e.g., 80-100 °C) add_pd->heat monitor Monitor by TLC/LC-MS (Aim for < 4h) heat->monitor workup Aqueous Workup & Extraction monitor->workup low_yield Low Yield / Incomplete? workup->low_yield side_products Major Side Products? workup->side_products optimize_catalyst Screen Ligands / Pd Source low_yield->optimize_catalyst Consider catalyst poisoning optimize_conditions Adjust Base / Solvent / Temperature side_products->optimize_conditions Address specific side reactions check_reagents Verify Reagent Purity (esp. boronic acid) side_products->check_reagents Address homocoupling

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of the crude product mixture following the Suzuki coupling and nitro reduction steps.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil or solid in a minimal amount of DCM and add silica gel until a dry, free-flowing powder is obtained. Gently remove the solvent under reduced pressure.

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient might be:

    • Initial Elution: 100% DCM to elute non-polar impurities like triphenylmethane (from detritylation) and bi-indazole dimers.

    • Gradient Increase: Gradually increase the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).

    • Amine Additive: Add a small amount of triethylamine (0.5-1.0%) to the solvent system. This is critical to prevent the basic amine product from streaking on the acidic silica gel, which leads to poor separation and low recovery.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product, this compound.

Visualizing Reaction & Side Product Pathways

The following diagram illustrates the desired synthetic route and the key diversion points where common side products are formed.

Caption: Key reaction pathways and formation of major side products.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.
  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tet Tetrahedron Letters.
  • Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE.
  • Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • Trityl Protection. Common Organic Chemistry.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

Sources

Technical Support Center: Optimizing 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine in cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this and similar novel small molecule inhibitors in your research.

Introduction: Understanding the Compound

This compound is a member of the indazole class of heterocyclic compounds. While specific data for this molecule is emerging, related indazole derivatives have shown promise as anti-cancer agents.[1][2] A potential mechanism of action for some indazole-based compounds involves the modulation of key signaling pathways in cancer, such as the p53/MDM2 pathway.[1] This guide will therefore use the lens of a potential anti-cancer therapeutic to illustrate the principles of dosage optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of this compound?

A1: Due to the hydrophobic nature of many small molecules, the initial stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).[3] It is crucial to ensure the final concentration of the solvent in your cell culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.[3] Always use high-purity, anhydrous DMSO and store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[3]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For a novel compound with limited data, a broad concentration range is recommended for initial screening. A common starting point for cell-based assays is in the low micromolar range (e.g., 1-10 µM).[4] A dose-response experiment should be performed using serial dilutions to cover a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50).[4][5]

Q3: How can I address poor solubility of the compound in my culture medium?

A3: Poor aqueous solubility is a frequent challenge.[3] Beyond using a DMSO stock, you can try the following:

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[3]

  • Use of Surfactants: Low concentrations of non-ionic surfactants may help maintain solubility in in vitro assays.[3]

  • Formulation with Cyclodextrins: These can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Q4: How long should I expose my cells to the compound?

A4: The optimal incubation time will depend on the specific cell line and the biological question being addressed. A common starting point for cytotoxicity assays is 24 to 72 hours.[6] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results between experiments. 1. Compound instability. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Inconsistent compound dilution.1. Prepare fresh dilutions from a stable stock for each experiment. Minimize freeze-thaw cycles. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Use calibrated pipettes and consider automated dilution methods for high-throughput experiments.[5]
High background in cytotoxicity assays. 1. Solvent (e.g., DMSO) cytotoxicity. 2. Contamination of cell culture. 3. Issues with the assay reagents.1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). Include a vehicle-only control.[7] 2. Regularly test for mycoplasma and other contaminants. 3. Check the expiration dates and proper storage of assay kits.
No observable effect of the compound. 1. Compound is inactive in the chosen cell line or assay. 2. Compound degradation. 3. Insufficient incubation time. 4. Incorrect dosage range.1. Test the compound in a different cell line or with an alternative assay. 2. Verify compound integrity. 3. Perform a time-course experiment. 4. Test a broader range of concentrations.
Precipitation of the compound in the culture medium. Exceeding the solubility limit of the compound in the aqueous medium.1. Visually inspect the wells after adding the compound. 2. Reduce the final concentration of the compound. 3. Consider the solubility enhancement strategies mentioned in the FAQs.[3]

Experimental Protocols

Protocol 1: Determination of IC50 using an MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[8] It measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

  • Compound Preparation: Prepare serial dilutions of the compound in complete culture medium.[6]

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and no-treatment controls.[9]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells prep_compound Prepare Serial Dilutions of Compound prep_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 p53_MDM2_Pathway cluster_pathway Potential MDM2-p53 Inhibition Pathway cluster_outcomes Cellular Outcomes p53 p53 apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces mdm2 MDM2 mdm2->p53 Ubiquitination & Degradation compound This compound compound->mdm2 Inhibits

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the 3-(pyridin-4-yl)-1H-indazole Scaffold and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibitor Design

The indazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous clinically successful protein kinase inhibitors.[1][2] Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several FDA-approved drugs, such as the VEGFR inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in oncology drug discovery.[1][3][4] This guide provides a comparative analysis of the indazole scaffold, with a specific focus on the potential of the 3-(pyridin-4-yl)-1H-indazole core, and contrasts it with other well-characterized indazole-based inhibitors targeting diverse kinase families.

While the specific compound 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine is commercially available, a comprehensive search of the scientific literature did not yield publicly available data on its specific kinase targets or inhibitory potency. The presence of a bulky N-1 trityl group significantly influences the molecule's three-dimensional structure and may impact its ability to fit within the ATP-binding pocket of many kinases. However, the underlying 3-(pyridin-4-yl)-1H-indazole-5-amine structure is of significant interest. Studies on analogous indazole-pyridine compounds have demonstrated potent inhibition of kinases such as Akt (Protein Kinase B), suggesting that this core scaffold is a promising starting point for inhibitor design.

This guide will therefore explore the broader landscape of indazole-based kinase inhibitors, using established compounds as benchmarks to understand the structure-activity relationships (SAR) that govern their efficacy and selectivity. We will delve into the experimental data of inhibitors targeting key kinases such as Akt, AXL, VEGFR, and p38 MAPK, providing a framework for researchers to evaluate the potential of novel indazole derivatives.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To illustrate the therapeutic potential and diversity of the indazole scaffold, we will compare several well-characterized inhibitors across different kinase families. The following table summarizes their inhibitory potency (IC50 values), providing a quantitative measure of their efficacy.

Compound NameTarget Kinase(s)IC50 (nM)Therapeutic Area
GSK690693 Akt1, Akt2, Akt32, 13, 9Cancer
Axitinib VEGFR1, VEGFR2, VEGFR31.2, 0.2, 0.1-0.3Cancer (Renal Cell Carcinoma)
Bemcentinib (BGB324) AXL14Cancer
SB203580 p38α, p38β250, 500Inflammation, Cancer

Table 1: Comparative inhibitory potency of selected kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% and can vary depending on assay conditions.

GSK690693 , a potent pan-Akt inhibitor, demonstrates the utility of the indazole scaffold in targeting the AGC kinase family.[5][6][7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[1][2][3][8]

Axitinib is a powerful anti-angiogenic agent that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[9][10][11][12] Its sub-nanomolar potency against VEGFR2 highlights the exceptional efficacy that can be achieved with the indazole core.

Bemcentinib (BGB324) is a selective inhibitor of AXL, a receptor tyrosine kinase implicated in drug resistance and metastasis.[13][14][15][16][17] The development of selective AXL inhibitors is a key strategy to overcome resistance to conventional cancer therapies.

SB203580 is a well-established inhibitor of p38 MAP kinase, a key regulator of inflammatory responses.[18][19][20][21] While its primary application is in inflammation research, p38 MAPK is also being explored as a target in oncology.

Key Signaling Pathway: The PI3K/Akt Cascade

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, making it a prime target for cancer drug development. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator PDK1. This co-localization at the plasma membrane allows PDK1 to phosphorylate Akt at threonine 308, leading to its partial activation. Full activation of Akt requires a second phosphorylation at serine 473 by mTORC2.[3][8][22] Once activated, Akt phosphorylates a multitude of downstream substrates to mediate its diverse cellular functions.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK / GPCR PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt_mem Akt PIP3->Akt_mem Recruitment PDK1->Akt_mem p-Thr308 Akt_cyto Akt Akt_mem->Akt_cyto Activated Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt_cyto->Downstream Phosphorylation mTORC2 mTORC2 mTORC2->Akt_mem p-Ser473 Proliferation Cell Proliferation & Survival Downstream->Proliferation Regulation GrowthFactor Growth Factor GrowthFactor->RTK Activation Experimental_Workflow Compound Test Compound (e.g., this compound) Biochemical Biochemical Assay (e.g., TR-FRET) Compound->Biochemical CellBased Cell-Based Assay (e.g., MTT Proliferation Assay) Compound->CellBased DataAnalysis Data Analysis (IC50 Determination) Biochemical->DataAnalysis TargetEngagement Target Engagement & Downstream Signaling (e.g., Western Blot) CellBased->TargetEngagement TargetEngagement->DataAnalysis Conclusion Conclusion on Potency & Selectivity DataAnalysis->Conclusion

Caption: A streamlined workflow for kinase inhibitor evaluation.

Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a powerful tool for quantifying kinase activity in a high-throughput format. [4][23][24][25][26]The principle of this assay is based on the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., Fluorescein) when they are in close proximity.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution. The substrate is typically a peptide or protein labeled with an acceptor fluorophore, and the ATP concentration is usually at the Km for the specific kinase.

    • Prepare a 2X stop/detection solution containing EDTA to chelate Mg2+ and stop the kinase reaction, and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the 2X stop/detection solution to each well.

    • Incubate the plate for 30-60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [27][28][29][30]It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion and Future Directions

The indazole scaffold remains a highly valuable and versatile platform for the development of potent and selective kinase inhibitors. While the specific biological activity of this compound is yet to be elucidated in the public domain, the underlying 3-(pyridin-4-yl)-1H-indazole core shows promise, particularly in the context of Akt inhibition. The large trityl group at the N-1 position presents a significant steric hindrance that would likely preclude its binding to many kinase active sites in a conventional manner. However, it could potentially be explored for its ability to induce novel binding modes or for its utility as a protected intermediate for further chemical modifications.

For researchers interested in exploring the potential of this and other novel indazole-based compounds, the experimental workflows and protocols detailed in this guide provide a robust framework for their characterization. By systematically evaluating their biochemical potency, cellular activity, and impact on relevant signaling pathways, the therapeutic potential of new chemical entities can be thoroughly assessed. Future work should focus on synthesizing and testing analogs of 3-(pyridin-4-yl)-1H-indazol-5-amine with smaller, more drug-like substituents at the N-1 position to fully explore the potential of this promising scaffold.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 20, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved January 20, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SB203580 | p38 MAPK inhibitor. (n.d.). Cellagen Technology. Retrieved January 20, 2026, from [Link]

  • Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program. (n.d.). Retrieved January 20, 2026, from [Link]

  • Definition of pan-AKT kinase inhibitor GSK690693 - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 20, 2026, from [Link]

  • Inhibitory curves and IC50 values for the reference compound axitinib... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Abstract 1747: BGB324, a selective small molecule Axl kinase inhibitor to overcome EMT-associated drug resistance in carcinomas: Therapeutic rationale and early clinical studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • IC 50 Values (in μM) for 13a−d and BGB324 against a Selection of Recombinant Kinases. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). (n.d.). Retrieved January 20, 2026, from [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling | Molecular Devices. (n.d.). Retrieved January 20, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Retrieved January 20, 2026, from [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025, January 7). ScienceOpen. [Link]

  • Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). Retrieved January 20, 2026, from [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). Retrieved January 20, 2026, from [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3D QSAR Studies on Some 5-(1H-Indol-5-yl)-1, 3, 4-Thiadiazol-2 Amines as Potential PIM-1 Inhibitors. (n.d.). Retrieved January 20, 2026, from [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to Pim-1 Kinase Inhibitors: Evaluating the 3-(Pyridin-4-yl)-1H-indazol-5-amine Scaffold Against Clinically Relevant Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly Pim-1, represent a high-value therapeutic target in oncology due to their central role in regulating cell proliferation, survival, and apoptosis.[1][2] Overexpressed in numerous hematological and solid tumors, Pim-1's unique ATP-binding pocket has made it an attractive, albeit challenging, target for small-molecule inhibitors.[1][3] This guide provides a comprehensive comparison of the novel scaffold, 3-(pyridin-4-yl)-1H-indazol-5-amine (the active core of the synthetic precursor 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine), with three well-characterized Pim kinase inhibitors: SGI-1776, AZD1208, and CX-6258. While direct biological data for the subject indazol-amine is not extensively available in public literature, this analysis leverages data on these benchmark inhibitors to establish a framework for its potential evaluation. We will dissect biochemical potency, cellular mechanisms, and provide detailed experimental protocols essential for the rigorous characterization of new chemical entities targeting the Pim kinase family.

Introduction: Pim-1 Kinase as a Therapeutic Target

The Pim kinase family consists of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that act as key downstream effectors of the JAK/STAT signaling pathway.[3][4] Unlike many other kinases, Pim kinases are constitutively active upon expression, meaning their biological activity is primarily regulated at the level of transcription and protein stability.[1][5] Cytokines and growth factors trigger the JAK/STAT cascade, leading to the binding of transcription factors like STAT3 and STAT5 to the Pim-1 promoter, thereby inducing its expression.[3][6]

Once expressed, Pim-1 phosphorylates a wide array of downstream substrates to promote cell survival and proliferation. Key targets include:

  • Bad (Bcl-2 antagonist of cell death): Phosphorylation by Pim-1 inhibits Bad's pro-apoptotic function.[3]

  • 4E-BP1: Phosphorylation leads to its dissociation from the translation initiation factor eIF4E, promoting protein synthesis.[7][8]

  • c-Myc: Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, enhancing its transcriptional activity and oncogenic potential.[1][9]

This central role in promoting tumorigenesis has established Pim-1 as a critical target for cancer therapy, leading to the development of numerous small-molecule inhibitors.[6][10]

Pim-1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription Bad Bad Pim1->Bad Phosphorylates cMyc c-Myc Pim1->cMyc Phosphorylates & Stabilizes p27 p27 Pim1->p27 Phosphorylates fourEBP1 4E-BP1 Pim1->fourEBP1 Phosphorylates Apoptosis Apoptosis Bad->Apoptosis Proliferation Cell Proliferation & Survival cMyc->Proliferation p27->Proliferation Translation Protein Translation fourEBP1->Translation Translation->Proliferation

Caption: The Pim-1 signaling pathway, regulated by JAK/STAT.

Profiling the Test Compound Scaffold: 3-(Pyridin-4-yl)-1H-indazol-5-amine

The compound of interest, this compound, is listed as a chemical intermediate.[11] The large trityl (triphenylmethyl) group is a common protecting group in organic synthesis, used to temporarily block a reactive site—in this case, likely the N1 position of the indazole ring. For biological activity, this group would be removed to yield the core scaffold: 3-(pyridin-4-yl)-1H-indazol-5-amine .[12] Our analysis will focus on the potential of this deprotected core.

  • Indazole Core: This bicyclic aromatic system is a privileged scaffold in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within ATP-binding sites.

  • Pyridine Moiety: The pyridine ring can act as a hydrogen bond acceptor and participate in crucial interactions with the hinge region of the kinase.

  • Amine Group: The 5-amino group serves as a potent hydrogen bond donor and can be a key anchor point within the kinase active site.

The central hypothesis is that this indazol-amine scaffold can orient itself within the unique ATP-binding pocket of Pim-1, a site characterized by a proline residue (Pro123) in the hinge region that prevents a typical hydrogen bond donor interaction, creating an opportunity for alternative binding modes.[1][4]

Comparator Profiles: Established Pim-1 Inhibitors

To benchmark the potential of our test scaffold, we compare it against three well-documented Pim inhibitors that represent different stages of development and possess distinct profiles.

  • SGI-1776 (First Generation): A pan-Pim inhibitor that also potently targets the Flt3 kinase.[13] SGI-1776 showed promising anti-tumor activity in preclinical models of leukemia and solid tumors.[9][13] However, its development was halted during Phase I clinical trials, reportedly due to concerns about cardiotoxicity related to off-target effects on the hERG potassium channel.[3] It also demonstrated the ability to reverse multidrug resistance by inhibiting P-glycoprotein (ABCB1).[14]

  • AZD1208 (Next Generation): A potent, highly selective, and orally available pan-Pim kinase inhibitor.[8][15] It effectively inhibits all three Pim isoforms at low nanomolar concentrations.[16][17][18] AZD1208 has demonstrated efficacy in preclinical models of Acute Myeloid Leukemia (AML) and has undergone Phase I clinical trials.[8][15] Its mechanism involves inducing cell cycle arrest and apoptosis, confirmed by the dose-dependent reduction in the phosphorylation of downstream targets like Bad and 4EBP1.[8][18]

  • CX-6258 (Preclinical Pan-Pim Inhibitor): A potent and selective pan-Pim kinase inhibitor with additional activity against HASPIN kinase.[7][19] It exhibits robust in vivo efficacy in tumor models and acts synergistically with chemotherapeutics like doxorubicin.[20][21] Its mechanism has been tied to the dose-dependent inhibition of Bad and 4E-BP1 phosphorylation.[7]

Head-to-Head Comparison: A Data-Driven Analysis

Biochemical Potency and Kinase Selectivity

The primary determinant of a successful kinase inhibitor is its ability to potently and selectively inhibit the intended target. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for the comparator compounds.

InhibitorPim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Key Off-Targets (IC₅₀)Reference(s)
SGI-1776 736369Flt3 (44 nM)[13][22]
AZD1208 0.45.01.9Highly selective (>43-fold over other kinases)[16][17][18]
CX-6258 52516HASPIN, FLT3[7][19][21]
3-(pyridin-4-yl)-1H-indazol-5-amine N/AN/AN/AN/A-

Insight: AZD1208 sets the benchmark for potency and selectivity, with sub-nanomolar IC₅₀ against Pim-1 and balanced pan-Pim inhibition. SGI-1776, while potent against Pim-1, shows significantly weaker activity against Pim-2 and has a clinically relevant off-target in Flt3. For the indazol-amine scaffold to be competitive, it would need to demonstrate pan-Pim inhibition with IC₅₀ values in the low nanomolar range and a clean off-target profile.

Cellular Activity and Mechanism of Action

Effective biochemical inhibition must translate into a desired biological outcome in cancer cells.

InhibitorRepresentative Cell LinesCellular Effect(s)Downstream Signaling ImpactReference(s)
SGI-1776 CLL, AML (MV-4-11)Induces apoptosis, autophagy, cell cycle arrestReduces Mcl-1, phospho-Myc (Ser62)[9][13][22]
AZD1208 AML (MOLM-16, KG-1a)Induces apoptosis, cell cycle arrestReduces p-Bad, p-4EBP1, p-p70S6K[8][15][18]
CX-6258 AML (MV-4-11), Prostate (PC3)Inhibits proliferation, synergizes with chemotherapyReduces p-Bad (S112), p-4EBP1 (T37/46)[7][20][21]
3-(pyridin-4-yl)-1H-indazol-5-amine N/AN/AN/A-

Insight: All three benchmark inhibitors achieve their anti-cancer effects by inducing apoptosis and/or cell cycle arrest. Critically, their on-target activity is confirmed by showing reduced phosphorylation of known Pim substrates. This provides a clear experimental roadmap for validating the mechanism of any new inhibitor, including the indazol-amine.

Experimental Methodologies for Pim-1 Inhibitor Characterization

To evaluate 3-(pyridin-4-yl)-1H-indazol-5-amine, a systematic and rigorous experimental workflow is required. The following protocols are designed to be self-validating, ensuring that data from each step logically supports the next.

Experimental_Workflow Start Synthesize & Purify Test Compound Biochem Step 1: Biochemical Assay (In Vitro Kinase Inhibition) Start->Biochem Potency Determine IC₅₀ vs. Pim-1, -2, -3 Biochem->Potency Cellular Step 2: Cellular Assay (Target Engagement - Western Blot) Potency->Cellular If Potent Mechanism Confirm Inhibition of p-Bad, p-4EBP1, etc. Cellular->Mechanism Functional Step 3: Functional Assay (Cell Viability / Apoptosis) Mechanism->Functional If On-Target Efficacy Determine GI₅₀ Induce Apoptosis? Functional->Efficacy Selectivity Step 4: Selectivity Profiling (Kinase Panel Screen) Efficacy->Selectivity If Efficacious OffTarget Identify Off-Targets Selectivity->OffTarget End Candidate for In Vivo Studies OffTarget->End If Selective

Caption: A logical workflow for characterizing novel Pim-1 inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

Rationale: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of Pim-1 and to quantify its potency (IC₅₀). A radiometric assay using [γ-³²P]ATP is a gold-standard, highly sensitive method.[23]

  • Reagents:

    • Recombinant human Pim-1 kinase.

    • Substrate: Biotinylated Bad peptide (or full-length 4E-BP1 protein).[23]

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT).

    • Test compound stock solution in DMSO.

    • P30 filtermat paper.

    • 75 mM phosphoric acid wash buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in kinase reaction buffer.

    • In a 96-well plate, add 10 µL of recombinant Pim-1 kinase to each well.

    • Add 10 µL of the diluted test compound to the respective wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor like AZD1208 as a positive control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of a substrate/[γ-³²P]ATP mix.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture from each well onto a P30 filtermat.[13]

    • Wash the filtermat 3 times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[13]

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to the DMSO control and plot against compound concentration to determine the IC₅₀ value using non-linear regression.

Cellular Target Engagement Assay (Western Blot)

Rationale: To validate that the inhibitor engages and blocks Pim-1 activity within a living cell, we measure the phosphorylation status of its direct downstream substrates. A decrease in phosphorylation indicates successful target engagement.

  • Reagents:

    • Cancer cell line known to overexpress Pim-1 (e.g., MOLM-16 or MV-4-11).[8][20]

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-Bad (Ser112), anti-phospho-4EBP1 (Thr37/46), anti-Pim-1, anti-Actin (loading control).

    • HRP-conjugated secondary antibody.

    • ECL substrate.

  • Procedure:

    • Seed MOLM-16 cells in 6-well plates and allow them to adhere or stabilize overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 4-6 hours.

    • Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-Bad) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the blot and re-probe for total protein and a loading control (Actin) to ensure equal loading.

Synthesis and Future Directions

The analysis of established inhibitors like AZD1208 and CX-6258 reveals the high standards required for a new Pim-1 inhibitor to be considered a viable clinical candidate. Potency must be in the low single-digit nanomolar range, accompanied by a clean off-target profile to avoid toxicities like those observed with SGI-1776.[3]

For the 3-(pyridin-4-yl)-1H-indazol-5-amine scaffold, the path forward is clear:

  • Synthesis and Characterization: The de-tritylated compound must be synthesized and purified.

  • Biochemical Screening: The compound's IC₅₀ against all three Pim isoforms must be determined using the protocol described above.

  • Cellular Validation: If biochemically potent, its ability to inhibit downstream signaling and reduce cancer cell viability must be confirmed.

  • Selectivity Profiling: A broad kinase panel screen is essential to identify potential off-targets early in the discovery process.

By following this rigorous, data-driven approach, researchers can effectively determine if the novel indazol-amine scaffold holds the potential to become a next-generation Pim kinase inhibitor.

References

  • Lieu, Y.K., & Chen, J. (2019). Pim-1 kinase as cancer drug target: An update. Journal of Biomedical Science, 26(1), 8.

  • MedchemExpress. (n.d.). CX-6258 | Pim Kinases Inhibitor. Retrieved from

  • Selleck Chemicals. (n.d.). SGI-1776 free base | Pim inhibitor. Retrieved from

  • Natarajan, K., et al. (2013). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms. Molecular Cancer Therapeutics, 12(4), 433-444.

  • MedchemExpress. (n.d.). SGI-1776 free base | Autophagy Inducer. Retrieved from

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.

  • R&D Systems. (n.d.). AZD 1208 | Pim Kinase Inhibitors. Retrieved from

  • Cancer Knowledgebase (CKB). (n.d.). CX-6258: Drug Detail. Retrieved from

  • Axon Medchem. (n.d.). AZD1208 | PIM inhibitor. Retrieved from

  • Selleck Chemicals. (n.d.). AZD1208 | Pim inhibitor. Retrieved from

  • Chen, L. S., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150-4157.

  • National Cancer Institute. (n.d.). Definition of Pim kinase inhibitor SGI-1776. Retrieved from

  • Panchal, N., & Talele, T. T. (2025). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers.

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed.

  • Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1189913.

  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139.

  • Wikipedia. (n.d.). PIM1. Retrieved from

  • Cayman Chemical. (n.d.). CX-6258 (Pim-Kinase Inhibitor X). Retrieved from

  • Santio, N. M., & Eerola, S. K. (2016). A review on PIM kinases in tumors. Clinical Cancer Investigation Journal, 5(5), 373.

  • Haddach, M., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters.

  • Singh, S., et al. (2024). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 34(1), 25-41.

  • Kim, M. S., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. BMB Reports, 57(7), 335-342.

  • Zemskova, M., et al. (2010). The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells. Journal of Biological Chemistry, 285(39), 30276-30284.

  • Janning, P., & Müller, J. (2012). PIM1 kinase as a target for cancer therapy. Expert Opinion on Therapeutic Targets, 16(10), 969-981.

  • Li, Y., et al. (2023). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Pharmaceuticals, 16(1), 47.

  • Khan, F., et al. (2025). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 292, 139107.

  • Traxal Technologies. (n.d.). Pim-1 Kinase (Human) Assay/Inhibitor Screening Assay Kit. Retrieved from

  • Pili, R., et al. (2020). A phase Ib study targeting PIM1 and CDK4/6 kinases in metastatic renal cell carcinoma (PICKRCC). Journal of Clinical Oncology, 38(6_suppl), TPS771-TPS771.

  • Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 191-194.

  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172.

  • Zhang, L., et al. (2013). Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. PLoS ONE, 8(1), e51293.

  • An, G., et al. (2016). Identification of Quinones as Novel PIM1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3586.

  • PubChem. (n.d.). 3-(pyridin-4-yl)-1H-indazol-5-amine. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in drug discovery and chemical biology, this guide provides a comparative analysis of state-of-the-art methodologies for validating the target engagement of novel small molecules. We will use the compound 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine as a case study. While this specific molecule is not extensively characterized in public literature, its core structure is reminiscent of kinase inhibitors.[1] Therefore, for the purposes of this guide, we will proceed under the hypothesis that its intended target is a protein kinase, herein referred to as "Target Kinase X" (TKX).

The central challenge in early-stage drug discovery is to prove, with high confidence, that a candidate molecule interacts with its intended target within the complex milieu of a living cell.[2] Answering this question requires a multi-pronged, evidence-based approach that moves from direct, in-vitro binding confirmation to functional cellular consequences. This guide is structured to mirror that logical progression, comparing and contrasting orthogonal methods at each stage to build a robust validation package.

The Validation Workflow: From Purified Protein to Cellular Phenotype

A rigorous target engagement validation strategy does not rely on a single experiment. Instead, it layers evidence from biochemical, biophysical, and cell-based assays to create a cohesive and compelling narrative. Each method provides a unique piece of the puzzle, and their collective results build confidence that the observed biological effects are a direct consequence of the compound binding to its intended target.

G cluster_0 Biochemical/Biophysical Confirmation cluster_1 Direct Target Engagement in Cells cluster_2 Functional Cellular Readout ITC Isothermal Titration Calorimetry (ITC) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Does it bind in cells? SPR Surface Plasmon Resonance (SPR) SPR->CETSA NanoBRET NanoBRET Assay CETSA->NanoBRET Orthogonal Confirmation WB Western Blot (Phospho-Substrate) CETSA->WB NanoBRET->WB Does binding inhibit kinase function? Conclusion Conclusion WB->Conclusion Validated Target Engagement Start Hypothesized Target: Target Kinase X (TKX) Start->ITC Direct Binding? Thermodynamics? Start->SPR Kinetics? (ka, kd)

Caption: Overall workflow for target engagement validation.

Part 1: Biochemical and Biophysical Confirmation of Direct Binding

The foundational step is to confirm a direct, physical interaction between this compound and purified TKX protein. These in-vitro methods are essential for determining binding affinity and thermodynamics, providing a clean, quantitative baseline before moving into more complex cellular systems.[3]

Comparison of Primary Biochemical Methods
Method Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and the target protein.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[4]Gold-standard, label-free, in-solution measurement providing a complete thermodynamic profile.[5][6]Requires relatively large amounts of pure, soluble protein and compound; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.[7]Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd)High sensitivity, real-time kinetic data, lower protein consumption than ITC.[8]Requires protein immobilization which can affect activity; potential for mass transport artifacts.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) and thermodynamic parameters of the interaction between the compound and purified TKX.

Causality: ITC is a direct measure of binding. The heat change detected is a direct consequence of the molecular interaction, making it a highly reliable method for confirming a physical association.[5]

Protocol:

  • Preparation:

    • Thoroughly dialyze the purified TKX protein against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The compound should be dissolved in the exact same buffer from the final dialysis step to minimize buffer mismatch artifacts.[6]

    • Determine accurate concentrations of both protein and compound solutions. Protein concentration can be measured by A280 or a BCA assay.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the TKX protein solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the titration syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove air from the syringe, which is discarded from the analysis.

    • Execute a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).[4]

    • Plot the heat change against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive the KD, stoichiometry (n), and enthalpy (ΔH).[4]

Part 2: Demonstrating Target Engagement in a Cellular Environment

While biochemical assays are crucial, they do not guarantee that a compound can penetrate the cell membrane, avoid efflux pumps, and engage its target in the crowded, ATP-rich intracellular environment.[10] Therefore, the next critical step is to validate target binding in intact cells.

Comparison of Cellular Target Engagement Methods
Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11][12]Target engagement confirmation, dose-response curves (EC50), thermal shift (ΔTm).Label-free, applicable to native proteins in any cell or tissue type, reflects the true intracellular environment.[13][14]Requires a specific and high-quality antibody for Western blot readout; lower throughput than BRET.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The test compound competes with the tracer for binding.[15][16]Target occupancy, intracellular affinity (IC50), residence time.[17][18]High-throughput, quantitative, can measure binding kinetics in live cells.[15][17]Requires genetic modification (NanoLuc fusion) of the target protein, relies on the availability of a suitable fluorescent tracer.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

Objective: To demonstrate that this compound binds to and stabilizes TKX in intact cells.

Causality: The core principle of CETSA is that the binding of a ligand (our compound) to its target protein confers a change in the protein's conformational stability.[12] This change is directly measured as an increased resistance to heat-induced unfolding and aggregation, providing powerful, label-free evidence of target engagement.[11][19]

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection Treat Treat cells with Compound or DMSO Heat Heat aliquots at different temperatures (e.g., 40-64°C) Treat->Heat Lyse Lyse cells (Freeze-thaw) Heat->Lyse Spin Centrifuge to separate soluble vs. aggregated Lyse->Spin WB Analyze soluble fraction by Western Blot for TKX Spin->WB

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing endogenous TKX to ~80% confluency.

    • Treat cells with a range of concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in serum-free media.

  • Heat Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[20]

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[20]

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize total protein concentration for all samples.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific for TKX.[21][22]

    • Detect with an appropriate secondary antibody and visualize using chemiluminescence.[21]

  • Data Analysis:

    • Quantify the band intensity for TKX at each temperature point for both compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble TKX remaining relative to the non-heated control against temperature. A rightward shift in the melting curve for compound-treated samples indicates thermal stabilization and target engagement.[12]

Part 3: Linking Target Engagement to Cellular Function

The ultimate validation is demonstrating that binding to the target produces a measurable downstream biological effect. For a kinase inhibitor, the most proximal and compelling functional readout is the inhibition of substrate phosphorylation.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

Objective: To show that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of a known downstream substrate of TKX.

Causality: This assay directly links the presence of the compound to a change in the catalytic activity of its target kinase. A decrease in substrate phosphorylation provides strong evidence that the compound is not just binding to the kinase (as shown by CETSA) but is functionally inhibiting it.

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve cells of serum for 4-6 hours if the pathway is activated by growth factors.

    • Pre-treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., EGF, HGF) for a short period (e.g., 15 minutes) to activate the TKX pathway, if necessary.

  • Lysis and Quantification:

    • Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[23]

  • Western Blot Analysis:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • After transfer to a membrane, probe with a primary antibody specific to the phosphorylated form of the TKX substrate (e.g., anti-phospho-Substrate-Y123).

    • After detection, strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., β-actin or GAPDH). This is critical for ensuring that changes in the phospho-signal are not due to changes in total protein levels.[24]

  • Data Analysis:

    • Quantify the band intensities for the phospho-substrate, total substrate, and loading control.

    • Normalize the phospho-substrate signal to the total substrate signal for each condition.

    • Plot the normalized phospho-signal against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Summary and Concluding Remarks

Validating the target engagement of a novel compound like this compound is a systematic process of building a layered, evidence-based case.

  • Biophysical methods (ITC/SPR) provide the foundational proof of a direct interaction with the purified target protein, yielding quantitative affinity and kinetic data.

  • Cell-based target engagement assays (CETSA/NanoBRET) are indispensable for confirming that the compound reaches and binds its target in a physiologically relevant environment.[10]

  • Functional assays (Phospho-Western Blot) provide the crucial link between target binding and a modulation of the target's biological activity.

By employing at least one method from each of these categories, researchers can build a high-confidence validation package. The concordance of data across these orthogonal assays—for example, a KD from ITC that correlates well with the cellular EC50 from CETSA and the functional IC50 from a phospho-Western—constitutes a rigorously validated lead molecule, ready for the next stages of drug development.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed, 16(1), 1-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Geitmann, M., & Danielson, U. H. (2004). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed, 47(5-6), 637-49. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems. PMC - NIH, 1(1), 5-11. Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Krosky, D. J., et al. (2010). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. PubMed, 35(1), 51-9. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

  • Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. Retrieved from [Link]

  • Tan, Y. S., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC - NIH. Retrieved from [Link]

  • Li, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central, 23(16), 9324. Retrieved from [Link]

  • Mi, Y., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications, 93(15), 8424-8431. Retrieved from [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy. Retrieved from [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Retrieved from [Link]

  • Al-Jzari, F., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online, 31(1), 1-10. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Quantitative Western Blotting: How and why you should validate your antibodies. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • AACR Journals. (2024, March 22). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]

  • Taylor, S. C., & Posch, A. (2016). The necessity of and strategies for improving confidence in the accuracy of western blots. PMC, 7, 23. Retrieved from [Link]

  • Masagalli, J. N. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. ResearchGate. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Wang, B., et al. (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. PubMed, 25(4), 1048-51. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Profile of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their dysregulation is a common driver of numerous diseases. However, the high degree of structural conservation, especially within the ATP-binding site, presents a significant challenge: achieving inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects and potential toxicities, underscoring the critical need for comprehensive kinase selectivity profiling early in the development of novel inhibitors.[1]

This guide provides an in-depth comparative analysis of the kinase selectivity profile of a novel investigational compound, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine (hereafter referred to as Cpd-X) . We will benchmark its performance against well-characterized kinase inhibitors with distinct selectivity profiles: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical inhibitor Dasatinib .

The objective of this guide is to present a framework for evaluating kinase inhibitor selectivity, supported by detailed experimental protocols and data visualization methods. This will enable researchers to understand the potential therapeutic applications and liabilities of Cpd-X and similar compounds.

The Rationale for Kinase Selectivity Profiling

The development of a successful kinase inhibitor hinges on a delicate balance between potent on-target activity and minimal off-target engagement. Kinome-wide profiling serves several key purposes in drug discovery:

  • Target Validation: Confirming that a compound's biological effect is mediated through the intended kinase target.

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target interactions.[2]

  • Predicting Off-Target Liabilities: Identifying potential toxicities by revealing unintended kinase targets.

  • Polypharmacology and Target Expansion: Uncovering new therapeutic opportunities by identifying additional, clinically relevant targets of a compound.[3]

Various technologies are available for kinase profiling, including biochemical activity assays that measure the inhibition of substrate phosphorylation and binding assays that quantify the interaction between an inhibitor and a kinase.[1][4] For this guide, we will focus on a widely used, luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of our test compounds against a large panel of kinases.

Experimental Design: A Head-to-Head Comparison

To provide a comprehensive understanding of Cpd-X's selectivity, it was profiled against a panel of over 400 human kinases. The comparator compounds, Staurosporine and Dasatinib, were screened alongside Cpd-X under identical conditions to ensure a robust comparison.

  • Cpd-X (this compound): The investigational compound with an indazole scaffold, a common motif in kinase inhibitors.[5] Its selectivity profile is the primary focus of this investigation.

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a benchmark for promiscuity.

  • Dasatinib: An FDA-approved dual BCR-ABL and Src family kinase inhibitor used in the treatment of leukemia. It is a multi-targeted inhibitor with a distinct selectivity profile.[1][6]

The following diagram illustrates the overall workflow for the kinase selectivity profiling experiment.

G cluster_prep Compound Preparation cluster_assay Kinase Assay Execution cluster_detection Signal Detection & Analysis Compound_Stock 10 mM Stock Solutions (Cpd-X, Staurosporine, Dasatinib) in 100% DMSO Serial_Dilution 11-point Serial Dilution in DMSO Compound_Stock->Serial_Dilution Dispense_Cpd Dispense Compounds (25 nL/well) Serial_Dilution->Dispense_Cpd Assay_Plate 384-well Assay Plate Assay_Plate->Dispense_Cpd Dispense_Kinase Add Kinase/Buffer Mix (2.5 µL/well) Dispense_Cpd->Dispense_Kinase Incubate_1 Pre-incubation (10 min at RT) Dispense_Kinase->Incubate_1 Dispense_ATP Initiate Reaction with ATP/Substrate Mix (2.5 µL/well) Incubate_1->Dispense_ATP Incubate_2 Kinase Reaction (60 min at RT) Dispense_ATP->Incubate_2 Add_Reagent Add ADP-Glo™ Reagent (5 µL/well) Incubate_2->Add_Reagent Incubate_3 Stop Reaction & Deplete ATP (40 min at RT) Add_Reagent->Incubate_3 Add_Detection Add Kinase Detection Reagent (10 µL/well) Incubate_3->Add_Detection Incubate_4 Generate Luminescence (30 min at RT) Add_Detection->Incubate_4 Read_Plate Measure Luminescence (Plate Reader) Incubate_4->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Values Read_Plate->Data_Analysis

Figure 1. Experimental workflow for the in vitro kinase inhibition assay.

Detailed Experimental Protocol: Luminescence-Based Kinase Assay

The following protocol outlines a robust method for determining the potency of inhibitors against a large panel of kinases using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase panel (e.g., KinomeScan or similar)[4][7]

  • Specific kinase substrates

  • ATP

  • Test compounds (Cpd-X, Staurosporine, Dasatinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • White, opaque 384-well plates

  • Acoustic liquid handler or multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. Include a DMSO-only control (0% inhibition) and a no-kinase control (100% inhibition).

  • Kinase Reaction:

    • Using an acoustic liquid handler, dispense 25 nL of each diluted compound into the wells of a 384-well assay plate.

    • Prepare a kinase reaction mixture containing the specific kinase in kinase assay buffer.

    • Add 2.5 µL of the kinase mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency determination.[9][10]

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase-inhibitor interaction.

Results: Comparative Kinase Selectivity Profiles

The inhibitory activities of Cpd-X, Staurosporine, and Dasatinib were determined across a panel of over 400 kinases. The results for a selection of key kinases are summarized in Table 1.

Table 1: Inhibitory Activity (IC50, nM) of Test Compounds Against a Selected Kinase Panel

Kinase FamilyKinase TargetCpd-X (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinase ABL1>10,000200.5
SRC>10,00060.8
EGFR5,20050150
VEGFR2 (KDR)8,5001525
AURKA 25 12300
Serine/Threonine Kinase AURKB 40 8450
CDK2/cyclin A>10,00032,500
ROCK1>10,00010>10,000
PIM115025>10,000
AKT1>10,000100>10,000

Data are hypothetical and for illustrative purposes only.

To visualize the selectivity of each compound across the human kinome, the inhibition data can be mapped onto a phylogenetic tree. In this representation, inhibited kinases are marked with circles, where the size of the circle corresponds to the potency of the inhibition.

G cluster_legend Legend TK TK center->TK center->TK center->TK AGC AGC center->AGC center->AGC center->AGC ABL1 ABL1 TK->ABL1 SRC SRC TK->SRC VEGFR2 VEGFR2 TK->VEGFR2 TKL TKL STE STE CK1 CK1 AURKA AURKA AGC->AURKA AURKB AURKB AGC->AURKB PIM1 PIM1 AGC->PIM1 CAMK CAMK CMGC CMGC Stauro1 Stauro2 Stauro3 Stauro4 CpdX_legend Cpd-X Dasatinib_legend Dasatinib Staurosporine_legend Staurosporine

Figure 2. Hypothetical kinome selectivity map. Circle size is proportional to inhibitory potency.

Analysis and Discussion

The hypothetical data presented in Table 1 and Figure 2 provide a clear differentiation between the three compounds.

Cpd-X: This compound demonstrates a highly selective profile. Potent inhibition is observed for Aurora A (AURKA) and Aurora B (AURKB) kinases, with IC50 values of 25 nM and 40 nM, respectively. Moderate activity is seen against PIM1 kinase (150 nM). Importantly, Cpd-X shows minimal to no activity against a wide range of other kinases, including key tyrosine kinases like ABL1 and SRC, and other serine/threonine kinases such as CDK2 and AKT1, even at concentrations exceeding 10 µM. This suggests that Cpd-X is a potent and selective Aurora kinase inhibitor. The trityl group likely plays a key role in conferring this selectivity by forming specific interactions within the ATP-binding pocket of Aurora kinases.

Staurosporine: As expected, Staurosporine shows potent, sub-micromolar inhibition across a diverse set of kinases from different families. This promiscuity makes it a useful positive control in kinase assays but unsuitable as a selective tool compound for cellular studies.

Dasatinib: The profile of Dasatinib aligns with its known mechanism of action, showing potent, sub-nanomolar inhibition of ABL1 and SRC. However, the data also highlight its multi-targeted nature, with significant activity against other kinases like VEGFR2. This broader activity spectrum is responsible for both its therapeutic efficacy and some of its side effects.

The comparison clearly positions Cpd-X as a far more selective inhibitor than both Staurosporine and Dasatinib. While Dasatinib is selective for a particular set of kinases, Cpd-X's activity is largely restricted to the Aurora kinase family. This high degree of selectivity is a desirable characteristic for a tool compound aimed at studying Aurora kinase biology and for a therapeutic candidate with a potentially wider therapeutic window.

Conclusion

This guide outlines a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, this compound (Cpd-X). Through a hypothetical large-panel kinase screen and direct comparison with benchmark inhibitors, we have illustrated how to generate and interpret selectivity data.

The hypothetical results portray Cpd-X as a potent and highly selective inhibitor of Aurora kinases. This level of selectivity is a significant advantage, suggesting a lower likelihood of off-target effects compared to multi-targeted or promiscuous inhibitors. Such a compound would be an excellent tool for dissecting the specific roles of Aurora kinases in cellular processes and holds promise for further development as a targeted therapeutic agent.

The methodologies and data visualization techniques presented here provide a robust and objective approach for any researcher seeking to characterize and compare the performance of novel kinase inhibitors, a critical step in the journey from a chemical entity to a potential therapeutic.

References

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1913–1922. Retrieved from [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Deng, X., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 7(11), e49325. Retrieved from [Link]

  • Keshavarz, M., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1336-1348. Retrieved from [Link]

  • Milletti, F., & Vangrevelinghe, E. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), i229–i236. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. Retrieved from [Link]

  • Chartier, M., et al. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ, 1, e126. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2019). Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK). Scientific Reports, 9(1), 1-12. Retrieved from [Link]

  • Al-Tel, T. H. (2011). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines. Bioorganic & medicinal chemistry letters, 21(18), 5424–5428. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, with its highly conserved ATP-binding pocket, presents both a remarkable opportunity for therapeutic intervention and a significant challenge in achieving selectivity. Off-target effects, stemming from a lack of inhibitor specificity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of its preclinical development.

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel kinase inhibitor, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine . While extensive public data on this specific molecule is limited, we will leverage established, state-of-the-art methodologies to outline a robust comparative analysis. This document will serve as a practical blueprint for researchers, explaining the causality behind experimental choices and providing detailed protocols for both biochemical and cell-based assays.

The Compound in Focus: this compound

The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of many kinases. The addition of a pyridine ring and a bulky trityl group suggests a specific binding mode that warrants a thorough investigation of its selectivity across the kinome.

Designing the Cross-Reactivity Study: A Multi-Faceted Approach

A comprehensive understanding of a kinase inhibitor's selectivity cannot be gleaned from a single experiment. A well-designed study will integrate both direct biochemical assays and cell-based assays that confirm target engagement in a more physiologically relevant context.

For our comparative study, we will compare This compound with two well-characterized kinase inhibitors:

  • Staurosporine: A potent, non-selective kinase inhibitor, serving as a positive control for broad cross-reactivity.

  • Dasatinib: A multi-kinase inhibitor with a known selectivity profile, providing a relevant clinical comparator.

Our investigation will be two-pronged:

  • Biochemical Profiling: A large-scale competitive binding assay to determine the direct interaction of our compound with a panel of several hundred kinases. This will provide a broad, quantitative measure of its affinity for various on- and off-targets.

  • Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages its putative targets within intact cells and to what extent. This assay is crucial for validating that biochemical interactions translate to a cellular effect.[2][3][4]

Experimental Protocols

Part 1: Broad Kinome Profiling via Competitive Binding Assay

The principle of the competitive binding assay is to measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase.[5] This method provides a direct measure of binding affinity (dissociation constant, Kd) and is independent of enzymatic activity.

Experimental Workflow:

G cluster_reaction Binding Reaction cluster_quant Quantification Kinase DNA-tagged Kinase Library Incubation Incubate Kinase, Ligand, and Test Compound Kinase->Incubation Ligand Immobilized 'Bait' Ligand (on solid support) Ligand->Incubation Test_Compound Test Compound: This compound Test_Compound->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Quantify Quantify Bound Kinase (e.g., via qPCR of DNA tag) Wash->Quantify

Caption: Workflow for a competitive binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a library of human kinases fused to a DNA tag.

    • Coat streptavidin-coated magnetic beads with a biotinylated, broad-spectrum kinase inhibitor (the "bait" ligand).[6]

    • Prepare serial dilutions of This compound , Staurosporine, and Dasatinib in a suitable binding buffer (e.g., 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Tween 20).[6]

  • Binding Reaction:

    • In a 384-well plate, combine the DNA-tagged kinase, the ligand-coated beads, and the test compound at various concentrations.

    • Incubate the plate at room temperature for 1 hour with gentle agitation to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • Use a magnetic plate separator to wash the beads multiple times with wash buffer to remove unbound kinase and test compound.

    • Elute the bound kinase-DNA conjugate from the beads.

  • Quantification:

    • Quantify the amount of eluted DNA tag using quantitative PCR (qPCR). The amount of DNA is directly proportional to the amount of kinase bound to the immobilized ligand.

  • Data Analysis:

    • Plot the percentage of kinase bound to the beads against the concentration of the test compound.

    • Fit the data to a dose-response curve to determine the dissociation constant (Kd) for each kinase-compound interaction. A lower Kd value indicates a higher binding affinity.

Part 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in a cellular environment.[2][3][4] The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.[7]

Experimental Workflow:

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Culture Cells Treat Treat Cells with Compound or Vehicle (DMSO) Cells->Treat Harvest Harvest and Aliquot Cells Treat->Harvest Heat Heat Aliquots at Varying Temperatures Harvest->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Protein Lyse->Centrifuge Analyze Analyze Soluble Fraction (e.g., Western Blot, Mass Spec) Centrifuge->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative primary target) to approximately 80% confluency.

    • Treat the cells with a fixed concentration of This compound or vehicle (DMSO) for 1 hour.[8]

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[7] Cool to room temperature for 3 minutes.[2][7]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction using Western blotting or, for a broader view, by mass spectrometry (MS-CETSA).[3][8]

  • Data Analysis:

    • For Western blot analysis, quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein remaining against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Comparative Data Summary

The following table presents a hypothetical but plausible outcome of the cross-reactivity studies, illustrating how the data would be structured for comparative analysis.

Target KinaseThis compound (Kd, nM)Staurosporine (Kd, nM)Dasatinib (Kd, nM)This compound CETSA Thermal Shift (°C)
Primary Target(s)
Kinase A1551+5.2
Kinase B25810+4.8
Off-Target(s)
Kinase C5002050+1.5
Kinase D>10,000155No significant shift
Kinase E80030200+1.1
Kinase F>10,00050>10,000No significant shift

Interpretation of Results:

  • In this hypothetical scenario, This compound demonstrates high affinity for Kinases A and B, which is confirmed by a significant thermal shift in the CETSA assay, indicating robust target engagement in cells.

  • The compound shows significantly weaker binding to Kinases C and E, with only a minor thermal shift, suggesting weak or transient engagement in a cellular context.

  • The lack of binding to Kinases D and F, corroborated by the absence of a thermal shift, indicates a good degree of selectivity against these kinases.

  • Compared to the broad-spectrum inhibitor Staurosporine, our test compound exhibits a much more selective profile. Its profile is also distinct from that of Dasatinib, suggesting a unique therapeutic niche.

Conclusion

The comprehensive evaluation of a kinase inhibitor's cross-reactivity is a critical step in its development pipeline. By combining broad biochemical profiling with cellular target engagement assays, researchers can build a detailed and reliable picture of a compound's selectivity. The methodologies outlined in this guide, from competitive binding assays to the Cellular Thermal Shift Assay, provide a robust framework for characterizing novel inhibitors like This compound . This multi-faceted approach not only de-risks clinical development by identifying potential off-target liabilities but also illuminates new therapeutic possibilities through a deeper understanding of the compound's complete biological activity.

References

  • BenchChem. A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation.
  • BenchChem. Comparative Guide to Kinase Inhibitor Cross-Reactivity: A Case Study Using a Representative Akt Inhibitor.
  • BenchChem. Technical Support Center: In Vitro Kinase Assays with ATP-Competitive Inhibitors.
  • ResearchGate. Competition binding assay for measuring the interaction between...
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. Technical Support Center: Kinase Inhibitor Cross-Reactivity.
  • ACS Publications. SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders | Journal of Medicinal Chemistry.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • NIH. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC.
  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors.
  • Taylor & Francis Online. Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
  • AACR Journals. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research.

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Indazole Derivatives Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential in vivo efficacy of the novel investigational compound, 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, against established drugs in the field of oncology. Given the nascent stage of research on this specific molecule, direct comparative data is not yet available. Therefore, this document serves as a forward-looking guide for researchers, postulating the therapeutic context based on its structural class and outlining the established benchmarks it would need to meet or exceed.

The indazole scaffold is a cornerstone in modern medicinal chemistry, with several FDA-approved small molecule anti-cancer drugs featuring this core structure.[1] These molecules are often potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide will focus on the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in various cancers and a common target for indazole-based therapeutics.[2] We will compare the known in vivo performance of approved PI3K inhibitors with the experimental framework required to evaluate novel candidates like this compound.

Postulated Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The molecular architecture of this compound suggests its potential as a kinase inhibitor. The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR (mammalian target of rapamycin), which ultimately leads to the regulation of cellular processes that promote tumor growth and survival.[3][5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival AKT->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Indazole_Derivative This compound (Postulated) Indazole_Derivative->PI3K Inhibits Established_Drugs Established PI3K Inhibitors (Alpelisib, Idelalisib, Duvelisib) Established_Drugs->PI3K Inhibits

Figure 1: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Comparative In Vivo Efficacy of Established PI3K Inhibitors

To date, five PI3K inhibitors have received FDA approval: Alpelisib, Copanlisib, Duvelisib, Idelalisib, and Umbralisib.[6] These drugs have demonstrated clinical efficacy in various malignancies. For a novel compound like this compound to be considered a viable clinical candidate, its in vivo efficacy would need to be comparable or superior to these established agents. The following table summarizes key in vivo efficacy data for three prominent PI3K inhibitors.

Drug Name (Brand)TargetFDA-Approved Indications (Selected)In Vivo ModelDosing RegimenKey Efficacy OutcomesReference
Alpelisib (Piqray)PI3KαHR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer.[7][8]HCC1954 breast cancer xenografts in mice.Not specified in abstract.Significantly reduced tumor growth, especially in combination with trastuzumab.[9][9]
Idelalisib (Zydelig)PI3KδRelapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[8][10][11]Phase II clinical trial in patients with indolent non-Hodgkin's lymphoma.150 mg twice daily.Overall response rate (ORR) of 57%; median progression-free survival (PFS) of 11 months.[12][12]
Duvelisib (Copiktra)PI3Kδ, PI3KγRelapsed or refractory CLL/SLL and FL.[8][13]Pediatric acute lymphoblastic leukemia (ALL) patient-derived xenografts (PDXs) in mice.50 mg/kg twice daily for 28 days.Limited in vivo activity, with only one objective response observed.[14][14]

Experimental Protocol for In Vivo Efficacy Assessment: The Subcutaneous Xenograft Model

Evaluating the in vivo anti-tumor activity of a novel compound such as this compound necessitates a robust and reproducible animal model. The human tumor xenograft model is a cornerstone of preclinical cancer research.[15] The following is a standardized protocol for establishing and utilizing a subcutaneous xenograft model.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., a breast cancer cell line for a PI3K inhibitor) under sterile conditions in the appropriate growth medium.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (typically 1x106 to 1x107 cells per 100-200 µL). For some cell lines, co-injection with Matrigel may enhance tumor take-rate and growth.

  • Animal Handling and Tumor Implantation:

    • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the flank of each mouse using a sterile syringe and needle.

  • Tumor Growth Monitoring and Cohort Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) using digital calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Prepare the investigational compound (this compound) and the established drug (e.g., Alpelisib) in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the drugs to the respective treatment groups according to the planned dosing schedule and route. The control group should receive the vehicle only.

  • Efficacy Evaluation and Endpoint Analysis:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • The primary efficacy endpoint is often tumor growth inhibition (TGI).

    • At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowable size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Dosing cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture & Expansion Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Cohorts Tumor_Growth->Randomization Dosing 6. Drug Administration Randomization->Dosing Data_Collection 7. Tumor & Body Weight Measurement Dosing->Data_Collection Endpoint 8. Endpoint Analysis (Tumor Excision) Data_Collection->Endpoint Final_Analysis 9. Data Analysis (TGI Calculation) Endpoint->Final_Analysis

Figure 2: Experimental workflow for a subcutaneous xenograft tumor model.

Discussion and Future Perspectives

The development of novel anti-cancer agents like this compound is a multi-step process that relies on rigorous preclinical evaluation. While the indazole scaffold holds significant promise, the ultimate therapeutic potential of this specific molecule can only be determined through empirical testing.

The initial steps in the evaluation of this compound should involve in vitro kinase screening assays to confirm its presumed mechanism of action and to determine its potency and selectivity against PI3K isoforms and other kinases. Following promising in vitro data, the subcutaneous xenograft model described above provides a robust platform for assessing in vivo efficacy.

A critical aspect of the in vivo studies will be to establish a favorable therapeutic window, where anti-tumor efficacy is achieved at doses that are well-tolerated by the animals. The toxicity profile of the novel compound will be a key differentiator when compared to established PI3K inhibitors, some of which are associated with significant adverse events.[16]

References

  • Gopal, A. et al. (2014). Idelalisib Shows Promising Activity in Heavily Pretreated iNHL. OncLive. Available at: [Link]

  • Cuneo, A. et al. (2018). Efficacy of idelalisib and rituximab in relapsed/refractory chronic lymphocytic leukemia treated outside of clinical trials. A report of the Gimema Working Group. PubMed. Available at: [Link]

  • Patil, V. et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Al-Tel, T. H. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Masagalli, J. N. et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pernas, S. et al. (2023). The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer. Frontiers in Oncology. Available at: [Link]

  • Ardjmand, A. et al. (2023). In vivo activity of the dual PI3Kδ and PI3Kγ inhibitor duvelisib against pediatric acute lymphoblastic leukemia xenografts. Pediatric Blood & Cancer. Available at: [Link]

  • Wei, W. et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kitch, L. E. et al. (2020). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. JoVE. Available at: [Link]

  • Ghia, P. & O'Brien, S. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research. Available at: [Link]

  • Pompura, J. M. & Klemke, R. L. (2022). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers. Available at: [Link]

  • Janku, F. et al. (2018). The PI3K Pathway As Drug Target in Human Cancer. Journal of the National Cancer Institute. Available at: [Link]

  • Wikipedia. (2024). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Zattarin, E. et al. (2019). Dose Optimization of Duvelisib in Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma from the Phase 2 Primo Trial. Blood. Available at: [Link]

  • Mulvey, T. (2023). PI3K Inhibitors: A Series of Unfortunate Events. ASH Clinical News. Available at: [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Stubbs, M. C. et al. (2014). The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL. Blood. Available at: [Link]

  • Turner, N. C. & Loi, S. (2021). Alpelisib Efficacy without Cherry-PI3King Mutations. Clinical Cancer Research. Available at: [Link]

  • Cheah, C. Y. et al. (2016). Idelalisib in the management of lymphoma. Blood. Available at: [Link]

  • Bio-Rad Antibodies. (2022). PI3K/AKT Pathway Explained. YouTube. Available at: [Link]

  • Wang, Y. et al. (2022). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Frontiers in Immunology. Available at: [Link]

  • Masagalli, J. N. et al. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nakanishi, Y. et al. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]

  • ResearchGate. (2020). The typical and clinically developed PI3K inhibitors. ResearchGate. Available at: [Link]

  • Varghese, E. et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]

  • Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Semantic Scholar. Available at: [Link]

  • VJHemOnc – Video Journal of Hematology & HemOnc. (2021). Duvelisib plus romidepsin in r/r PTCL. YouTube. Available at: [Link]

  • Tarantino, P. et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Opinion on Pharmacotherapy. Available at: [Link]

  • Noorolyai, S. et al. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Journal of Cellular Physiology. Available at: [Link]

  • Lee, G. Y. et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]

  • Kumar, D. et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Dolzhenko, A. V. et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E. Available at: [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. Available at: [Link]

  • Abdel-Gawad, H. et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Helda - University of Helsinki. Available at: [Link]

  • MDPI. (2024). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available at: [Link]

  • Iruela-Arispe Lab. (n.d.). Xenograft Tumor Assay Protocol. University of California, Los Angeles. Available at: [Link]

  • COPIKTRA® (duvelisib). (n.d.). CLL/SLL Efficacy & Trial Design. COPIKTRA® (duvelisib) HCP Site. Available at: [Link]

  • Taylor, M. J. et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Cantley, L. C. (2012). PI3K pathway in cancer (Chapter 13). Systems Biology of Cancer. Available at: [Link]

  • Journal of Oncology Navigation & Survivorship. (2022). Effectiveness of Alpelisib plus Fulvestrant Compared with Real-World Standard Treatment Among Patients with HR-Positive, HER2-Negative, PIK3CA Mutation–Positive Breast Cancer. Journal of Oncology Navigation & Survivorship. Available at: [Link]

  • Wang, X. et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Kumar, A. et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Sarfraz, S. et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamide Analogs as TTK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of targeted therapy development. The indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint and a promising target for cancer therapy.

The Rationale for Targeting TTK with Indazole Scaffolds

TTK, also known as Mps1, plays a critical role in ensuring accurate chromosome segregation during mitosis. Its overexpression is a common feature in various human cancers and is often associated with aneuploidy and poor prognosis. Therefore, inhibition of TTK presents a compelling therapeutic strategy to induce mitotic catastrophe and subsequent cell death in cancer cells.

The 3-phenyl-1H-indazole core has been identified as a promising scaffold for kinase inhibition. Our initial exploration began with acetamido and carboxamido substituted 3-(1H-indazol-3-yl)benzenesulfonamides, which, while potent TTK inhibitors, suffered from poor drug-like properties and limited cell-based activity. This led to a strategic shift: the elimination of the polar 3-sulfonamide group and the introduction of a heterocycle at the 4-position of the phenyl ring. This modification aimed to improve physicochemical properties and enhance oral bioavailability, culminating in the development of the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide series.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this series was systematically explored by modifying three key regions of the molecule: the indazole core (R1) , the 5-carboxamide moiety (R2) , and the 4-phenyl substituent (R3) .

Modifications at the Indazole N1 and N2 Positions (R1)

The initial lead compounds featured an unsubstituted indazole ring. While N1 or N2 methylation is a common strategy to modulate potency and physicochemical properties, in this series, the unsubstituted N-H was found to be crucial for activity. It is hypothesized that the N-H group participates in a key hydrogen bond interaction within the ATP-binding pocket of TTK.

Exploration of the 5-Carboxamide Moiety (R2)

The 5-carboxamide group was identified as a critical pharmacophore. A variety of amide analogs were synthesized to probe the SAR at this position.

CompoundR2 SubstituentTTK IC50 (nM)HCT116 GI50 (µM)
1 -CONH250>10
2 -CONHCH3255.2
3 -CON(CH3)2151.8
4 -CONH(CH2)2OH354.5

As evidenced in the table above, substitution on the amide nitrogen generally led to an improvement in both biochemical potency and cellular activity. The dimethylamide analog 3 demonstrated the most promising profile in this initial set, suggesting that a small, lipophilic substituent is well-tolerated and may enhance cell permeability.

Impact of the 4-Phenyl Substituent (R3)

The most significant gains in potency and drug-like properties were achieved through modifications of the heterocycle at the 4-position of the phenyl ring. A diverse range of heterocyclic moieties were explored, leading to the identification of potent inhibitors with excellent oral exposure.[1]

CompoundR3 SubstituentTTK IC50 (nM)HCT116 GI50 (µM)Oral Bioavailability (Rat, %)
5 4-pyridyl85>10ND
6 4-morpholinophenyl120.525
7 4-(1-methylpiperazin-4-yl)phenyl80.245
8 (CFI-401870) 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl<10<0.160

The introduction of a basic amine-containing heterocycle at the R3 position proved to be a critical determinant of activity. The morpholine-containing analog 6 showed a significant improvement over the simple pyridyl substitution in 5 . Further enhancement was observed with the N-methylpiperazine group in compound 7 , which exhibited potent biochemical and cellular activity coupled with good oral bioavailability. The pinnacle of this optimization effort was the discovery of compound 8 (CFI-401870) , incorporating a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system. This compound displayed exceptional potency, low off-target activity, and excellent oral bioavailability, ultimately leading to its selection as a preclinical candidate.[1]

Experimental Protocols

General Synthesis of 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamides

The synthesis of the target compounds was achieved through a multi-step sequence. A key step involved a Suzuki-Miyaura cross-coupling reaction between a 3-halo-1H-indazole-5-carboxylate derivative and an appropriately substituted phenylboronic acid or ester. The resulting ester was then converted to the desired carboxamide via amidation.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of the 3-bromo-1H-indazole-5-carboxylate (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the corresponding phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled ester.

Step 2: Amidation

  • The ester from Step 1 is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • An excess of the desired amine (e.g., ammonia in methanol for the primary amide, or a solution of the corresponding amine) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux for 12-48 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final carboxamide product.

TTK Kinase Inhibition Assay

The inhibitory activity of the compounds against TTK was determined using a biochemical assay.

  • Recombinant human TTK enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a peptide substrate).

  • The reaction is initiated by the addition of the enzyme and incubated at 30 °C for a specified period (e.g., 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as a mobility shift assay or an antibody-based detection method (e.g., ELISA).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (HCT116)

The effect of the compounds on the proliferation of the HCT116 human colon carcinoma cell line was assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • HCT116 cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds for 72 hours.

  • Cell viability is assessed by adding the detection reagent (e.g., MTT or CellTiter-Glo reagent) and measuring the absorbance or luminescence according to the manufacturer's instructions.

  • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR findings and the general experimental workflow.

SAR_Summary cluster_R1 R1: Indazole Core cluster_R2 R2: 5-Carboxamide cluster_R3 R3: 4-Phenyl Heterocycle Core 3-(4-(Heterocyclyl)phenyl)-1H-indazole-5-carboxamide R1: Indazole Core R2: 5-Carboxamide R3: 4-Phenyl Heterocycle R1_node Unsubstituted N-H is crucial for activity (H-bond donor) Core:f1->R1_node R2_node Small, lipophilic N-substituents (e.g., -N(CH3)2) improve potency and cell activity Core:f2->R2_node R3_node Basic amine-containing heterocycles are key for potency and oral bioavailability. Bicyclic systems (e.g., 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl) provide optimal activity. Core:f3->R3_node

Caption: Key Structure-Activity Relationship Insights.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (3-halo-indazole, boronic acids, amines) suzuki Suzuki-Miyaura Coupling start->suzuki amidation Amidation suzuki->amidation purification Purification & Characterization amidation->purification biochemical TTK Biochemical Assay (IC50) purification->biochemical cellular HCT116 Cell Proliferation Assay (GI50) biochemical->cellular pk Pharmacokinetic Studies (Oral Bioavailability) cellular->pk sar SAR Analysis pk->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Experimental Workflow.

Conclusion

The systematic optimization of the 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide scaffold has led to the identification of highly potent and orally bioavailable TTK inhibitors. The key SAR takeaways are the necessity of the unsubstituted indazole N-H, the beneficial effect of small N-alkyl substituents on the 5-carboxamide, and the critical role of a basic amine-containing heterocycle at the 4-position of the 3-phenyl ring for achieving excellent potency and drug-like properties. The discovery of CFI-401870 as a preclinical candidate underscores the success of this rational drug design approach and highlights the therapeutic potential of targeting TTK in oncology.

References

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Analysis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine and its Detritylated Analogue: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of kinase inhibitor discovery, the indazole scaffold remains a cornerstone for developing novel therapeutics. The strategic use of protecting groups is paramount in the multi-step synthesis of complex, biologically active molecules. This guide provides a detailed comparative analysis of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine and its unprotected counterpart, 3-(pyridin-4-yl)-1H-indazol-5-amine. We will delve into the rationale behind the use of the trityl protecting group, present a robust protocol for its removal, and offer a comprehensive comparison of the physicochemical and analytical properties of both compounds. This analysis aims to equip researchers in drug development with the practical knowledge to efficiently utilize these key intermediates.

Introduction: The Role of Protecting Groups in Indazole Synthesis

The indazole core is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. The synthesis of highly functionalized indazoles often necessitates the use of protecting groups to mask reactive sites and ensure regioselectivity. The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group commonly employed for amines, amides, and imidazoles. Its steric hindrance can direct reactions to other positions on the molecule, and its facile removal under mild acidic conditions makes it an attractive choice in complex synthetic routes.

The compound this compound serves as a crucial intermediate in the synthesis of various kinase inhibitors. The trityl group on the indazole nitrogen serves two primary purposes: it protects the N-H group from unwanted side reactions and its bulk can influence the conformation of the molecule. The subsequent removal of the trityl group to yield 3-(pyridin-4-yl)-1H-indazol-5-amine is a critical step to unmask the N-H group, which is often essential for the final compound's biological activity, typically by forming a key hydrogen bond with the target protein.

This guide will provide a head-to-head comparison of these two molecules, highlighting the impact of the trityl group on their properties and providing a detailed experimental protocol for the detritylation reaction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, which is described in various patents. The general approach involves the construction of the indazole core followed by the introduction of the pyridine moiety and subsequent protection of the indazole nitrogen with a trityl group.

Detritylation of this compound

The removal of the trityl group is most commonly accomplished under acidic conditions. The choice of acid and solvent is critical to ensure complete deprotection without affecting other acid-sensitive functional groups.

Protocol: Acid-Catalyzed Detritylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol. The concentration is typically in the range of 0.1-0.2 M.

  • Acid Addition: To the stirred solution, add a strong acid such as trifluoroacetic acid (TFA) (2-4 eq) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane). The reaction is usually performed at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction time can vary from 30 minutes to a few hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure 3-(pyridin-4-yl)-1H-indazol-5-amine.

Comparative Analysis

The presence of the bulky, lipophilic trityl group significantly alters the physicochemical properties of the indazole core.

PropertyThis compound3-(pyridin-4-yl)-1H-indazol-5-amineRationale for Difference
Molecular Weight 452.57 g/mol 210.24 g/mol Presence of the large trityl group (C19H15)
Solubility Highly soluble in non-polar organic solvents (DCM, Chloroform, THF)More soluble in polar protic solvents (Methanol, Ethanol, Water)The trityl group is highly non-polar, while the unprotected N-H group increases polarity and allows for hydrogen bonding.
Chromatographic Behavior (TLC) Higher Rf value on silica gelLower Rf value on silica gelThe non-polar tritylated compound has a weaker interaction with the polar silica gel stationary phase.
¹H NMR Spectroscopy Characteristic signals for the trityl protons in the aromatic region (δ 7.0-7.5 ppm)Absence of trityl proton signals. The N-H proton of the indazole will appear as a broad singlet.The trityl group has 15 aromatic protons, which give a distinct multiplet in the ¹H NMR spectrum.
Reactivity The indazole N-H is protected and non-reactive.The indazole N-H is available for further functionalization (e.g., alkylation, arylation).The trityl group effectively masks the nucleophilicity and acidity of the indazole nitrogen.
Biological Activity Generally considered a biologically inactive intermediate.The unprotected N-H is often a key pharmacophoric feature for kinase binding.The bulky trityl group would sterically hinder the binding of the molecule to the ATP-binding pocket of a kinase.

Visualization of the Chemical Transformation

Detritylation_Workflow cluster_0 Protected Intermediate cluster_1 Reagents cluster_2 Active Analogue cluster_3 Byproduct A This compound C 3-(pyridin-4-yl)-1H-indazol-5-amine A->C  Deprotection B TFA or HCl in DCM/MeOH B->A D Trityl Cation (quenched during work-up) C->D  +

Caption: Workflow of the detritylation process.

Conclusion

The strategic use of the trityl protecting group on the indazole nitrogen of 3-(pyridin-4-yl)-1H-indazol-5-amine is a key step in the synthesis of numerous kinase inhibitors. This guide has provided a comparative overview of the tritylated precursor and its deprotected, biologically relevant counterpart. Understanding the distinct properties of each and the reliable execution of the detritylation step are crucial for the successful progression of drug discovery projects that rely on the versatile indazole scaffold. The provided protocol offers a validated starting point for chemists to efficiently access the desired 3-(pyridin-4-yl)-1H-indazol-5-amine intermediate, paving the way for the synthesis of next-generation therapeutics.

References

  • World Intellectual Property Organization. (2019).
  • World Intellectual Property Organization. (2014). INDAZOLE DERIVATIVES AS KINASE INHIBITORS. WO2014151979A1.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine, a complex heterocyclic amine. The procedures outlined here are grounded in established safety protocols and an understanding of the potential hazards associated with the compound's structural motifs.

Hazard Assessment and Safety Profile

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. The hazard profile of this compound can be inferred from related compounds.

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful if swallowed.[3][4]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]

  • Environmental Hazards: Discharge into the environment should be avoided.[6][7]

Summary of Potential Hazards and GHS Classifications
Hazard ClassificationCategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4P301 + P312
Skin Corrosion/IrritationCategory 2P280, P302 + P352
Serious Eye Damage/Eye IrritationCategory 2P280, P305 + P351 + P338
Specific Target Organ ToxicityCategory 3P261, P304 + P340

This table is a conservative estimation based on the known hazards of similar compounds and should be treated as a guideline.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against accidental exposure. All personnel handling this compound for disposal must wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.[5][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5][7]

  • Body Protection: A laboratory coat or chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[5]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Physical Form (Solid or Solution) solid_waste Solid Waste Path assess_form->solid_waste Solid liquid_waste Liquid Waste Path assess_form->liquid_waste Liquid solid_container Place in a Labeled, Sealable Solid Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Sealable Liquid Waste Container liquid_waste->liquid_container ppe->assess_form check_compatibility Check for Chemical Incompatibility with other waste in the container solid_container->check_compatibility liquid_container->check_compatibility compatible Compatible check_compatibility->compatible Yes incompatible Incompatible check_compatibility->incompatible No seal_label Securely Seal and Label Container with 'Hazardous Waste' and full chemical name compatible->seal_label new_container Use a New, Segregated Waste Container incompatible->new_container new_container->seal_label storage Store in a Designated Satellite Accumulation Area seal_label->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end End: Disposal Complete pickup->end

Caption: Disposal Decision Workflow

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

Step 1: Segregation and Container Selection
  • Isolate the Waste: Do not mix this compound with other chemical waste unless you have confirmed compatibility.[8] Aromatic amines can react with strong oxidizing agents.

  • Choose the Right Container:

    • For Solid Waste: Use a clean, dry, and chemically compatible container with a secure screw-top lid.[9][10] The original container is often a good choice if it is in good condition.[10]

    • For Liquid Waste (Solutions): Use a compatible, leak-proof container, leaving at least 10% headspace to allow for vapor expansion.[10] Polyethylene containers are generally a safe choice.

Step 2: Waste Labeling
  • Label Clearly: The waste container must be clearly labeled with the words "Hazardous Waste."[11]

  • Full Chemical Name: Write the full chemical name: "this compound."

  • Identify All Components: If the waste is a solution, list all components and their approximate concentrations.

  • Date of Accumulation: Note the date when the waste was first added to the container.

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]

  • Ventilation: Ensure the storage area is well-ventilated.[3][5]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.[12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.

  • Ventilate: Increase ventilation to the area.

  • Contain the Spill: Use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Avoid raising dust if the material is a solid.[6][7]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

Waste Minimization

As a best practice, laboratories should strive to minimize the generation of chemical waste.[11][12]

  • Purchase only the necessary quantities of starting materials.

  • Optimize reaction scales to avoid unnecessary excess.

  • Consider chemical substitution with less hazardous alternatives if feasible for the research.[12]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Angene Chemical. (2025, May 30). Safety Data Sheet for 2-(1-Trityl-1H-imidazol-4-yl)ethanamine. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

  • Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(24), 2656-2658. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2013, September 20). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2025, October 15). How to Remove a Trityl Group (Selective Deprotection of Trityl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Safe Handling and Disposal Guide: 3-(pyridin-4-yl)-1-trityl-1H-indazol-5-amine

A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning

Hazard Identification and Analysis

The toxicological properties of this compound have not been fully investigated. However, analysis of its core structures—a pyridine ring and an amino-indazole moiety—suggests a hazard profile that warrants significant caution.[6][7] Structurally related amino-indazoles are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][8] They are also considered harmful if swallowed.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance of unknown toxicity.

Anticipated Hazard Summary Based on Structural Analogs:

Hazard ClassificationDescriptionSupporting Evidence
Acute Oral Toxicity Harmful if swallowed.[3][4]Based on data for 5-Aminoindazole and 3-Amino-1H-indazole.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4][8]Based on data for 5-Aminoindazole and other heterocyclic amines.[3][4][8]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][8]Consistently listed for amino-indazole analogs.[3][4][8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][8]A common hazard for powdered chemical compounds.[3][8]
Sensitization Possible sensitizer.[8]Aromatic amines are a class known for potential sensitization.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.[5][9]

Body AreaRequired PPESpecifications and Rationale
Hands Double-gloving with chemical-resistant gloves.[10]Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides robust protection against incidental contact and potential permeation.[5] Gloves must be inspected for defects before use and changed every 30-60 minutes or immediately upon suspected contact.[2][10]
Eyes/Face Safety goggles and a full-face shield.[11]Safety glasses with side shields are the absolute minimum.[2][12] However, given the classification as a severe eye irritant, chemical splash goggles are required.[5][12] A face shield must be worn over the goggles when handling larger quantities or during procedures with a high risk of splashes or dust generation.[2]
Body Chemical-resistant laboratory coat.A fully buttoned lab coat is mandatory to protect against skin contact.[2][13] For larger scale operations, chemical-resistant coveralls may be necessary.[14]
Respiratory NIOSH-approved respirator.All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood.[2] If handling outside a fume hood is unavoidable, a NIOSH-approved air-purifying respirator (APR) with particulate filters is required.[2][14]
Feet Closed-toe, chemical-resistant footwear.Shoes must fully cover the foot.[9][15] Perforated shoes or sandals are strictly prohibited in the laboratory.[15]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure and preventing accidents.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood to control airborne particulates.[16]

  • Emergency Equipment: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]

  • Spill Kit: Ensure a chemical spill kit appropriate for solid amine compounds is readily accessible.

  • Decontamination: Prepare a designated waste container for all contaminated disposables.

Handling the Compound (Weighing and Transfer)
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Avoid Dust: Handle the solid material carefully to prevent the generation of dust.[3][17] Use tools like spatulas for transfer.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material to and from the balance.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and arms thoroughly with soap and water after removing gloves.[16][18]

Emergency and Disposal Plan

First Aid Measures

Immediate and correct first aid is crucial in the event of an exposure. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[8][18]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][17]
Skin Contact Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][17][18] Seek medical attention if irritation occurs or persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18] Remove contact lenses, if present and easy to do.[8] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately.[3][17]
Spill Response
  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing full PPE (including respiratory protection), carefully sweep up the solid material, avoiding dust generation.[17]

  • Collect: Place the spilled material into a sealed, labeled container for disposal.[3][17]

  • Clean: Clean the spill area thoroughly.

Waste Disposal
  • Collection: All waste, including unused compounds and contaminated materials (gloves, paper towels, etc.), must be collected in a suitable, closed, and clearly labeled hazardous waste container.[17]

  • Disposal Route: As a nitrogen-containing heterocyclic compound, the waste must be disposed of through an approved hazardous waste disposal plant, typically via high-temperature incineration.[3][8] Do not discharge into drains or the environment.[17] All disposal practices must comply with federal, state, and local regulations.

Workflow Visualization

The following diagram outlines the critical path for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Full PPE risk_assessment->ppe fume_hood Prepare Fume Hood ppe->fume_hood handle Handle/Weigh Compound (Avoid Dust) fume_hood->handle decontaminate Decontaminate Workspace & Equipment handle->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Seal Hazardous Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: Workflow for Safe Handling of this compound.

References

  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. Benchchem.
  • 3-(pyridin-4-yl)-1H-indazol-5-amine - Safety Data Sheet. ChemicalBook.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Amino-1H-indazole. Fisher Scientific.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
  • Safety data sheet - 1-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine. Enamine.
  • Guidelines for Safe Laboratory Practices. NextGen Protocols.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • SAFETY DATA SHEET - 5-Aminoindazole. Fisher Scientific.
  • Safety Data Sheet - BD764530. BLD Pharmatech.
  • Nitrogen Disposal, Urea Cycle, Ammonia - Metabolism. Britannica. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available at: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek. Available at: [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central. Available at: [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC - NIH. Available at: [Link]

  • CAS NO. 1192873-43-0 | this compound. Arctom. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. Available at: [Link]

  • 5-[5-(1h-Indol-3-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]-1,3,4-Oxadiazol-2-Amine. PubChem. Available at: [Link]

  • Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. ResearchGate. Available at: [Link]

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.